molecular formula C11H11Cl2N B1279584 Amitifadine CAS No. 66504-40-3

Amitifadine

Cat. No.: B1279584
CAS No.: 66504-40-3
M. Wt: 228.11 g/mol
InChI Key: BSMNRYCSBFHEMQ-KCJUWKMLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMITIFADINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name

(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2/t8-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMNRYCSBFHEMQ-KCJUWKMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025835
Record name Amitifadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

410074-73-6, 66504-40-3
Record name Amitifadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=410074-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DOV-216303 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066504403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amitifadine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410074736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amitifadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amitifadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMITIFADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE0J375F8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DOV-216303
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W2YA6F455
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Preclinical Evidence for Amitifadine in Animal Models of Depression: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine, also known as EB-1010 and formerly DOV-216,303, is a novel psychoactive compound investigated for the treatment of major depressive disorder (MDD). It belongs to the class of serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), commonly referred to as triple reuptake inhibitors. The therapeutic rationale for developing a triple reuptake inhibitor is based on the hypothesis that simultaneously augmenting the synaptic concentrations of these three key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—may lead to a more robust and rapid antidepressant effect with a broader spectrum of efficacy compared to single or dual-acting agents. This technical guide provides a comprehensive overview of the preclinical evidence for this compound in established animal models of depression, focusing on its pharmacodynamic profile, and behavioral and neurochemical effects.

Pharmacodynamics: In Vitro Transporter Binding and Uptake Inhibition

This compound's primary mechanism of action is the inhibition of the presynaptic transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. The in vitro potency and selectivity of this compound and its racemic parent compound, DOV-216,303, have been characterized in studies using human embryonic kidney (HEK) 293 cells expressing the human recombinant transporters.

CompoundTargetIC50 (nM)
DOV-216,303 hSERT~14
hNET~20
hDAT~78

Table 1: In Vitro Uptake Inhibition of DOV-216,303.[1] Data represents the half-maximal inhibitory concentration (IC50) for the inhibition of radiolabeled monoamine uptake in HEK 293 cells expressing the respective human transporters.

dot

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (5-HT, NE, DA) ma Monoamines (5-HT, NE, DA) vesicle->ma Release sert SERT ma->sert Reuptake net NET ma->net Reuptake dat DAT ma->dat Reuptake increased_monoamines Increased Extracellular 5-HT, NE, DA This compound This compound This compound->sert This compound->net This compound->dat receptors Postsynaptic Receptors increased_monoamines->receptors Binding downstream Downstream Signaling & Antidepressant Effects receptors->downstream

Mechanism of Action of this compound.

Behavioral Pharmacology in Animal Models of Depression

The antidepressant potential of this compound has been evaluated in several well-established rodent models of depression. These models are designed to screen for antidepressant-like activity by measuring specific behavioral outcomes that are sensitive to clinically effective antidepressant treatments.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral despair model to screen for potential antidepressant drugs. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

Animal ModelDosingOutcome
MouseAcuteActive

Table 2: Summary of this compound's Effects in the Forced Swim Test.[1] "Active" indicates a significant antidepressant-like effect.

  • Animals: Male CD-1 mice are group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

  • Apparatus: A transparent glass cylinder (25 cm height x 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Mice are individually placed into the cylinder for a 6-minute test session.

    • The session is video-recorded for later analysis.

    • Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

    • The total duration of immobility during the final 4 minutes of the test is scored by a trained observer blind to the treatment conditions.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) 30-60 minutes prior to the test.

Olfactory Bulbectomy (OBX) Model

The bilateral olfactory bulbectomy in rats is a well-validated surgical model of depression that produces a range of behavioral and neurochemical changes analogous to those seen in depressed patients. A key behavioral characteristic of OBX rats is hyperactivity in a novel environment, which is reversed by chronic, but not acute, antidepressant treatment.

Animal ModelDosingOutcome
RatChronic (14 days)Normalization of OBX-induced hyperactivity at 20 mg/kg

Table 3: Summary of this compound's Effects in the Olfactory Bulbectomy Model.[2]

  • Animals: Male Sprague-Dawley rats are individually housed with free access to food and water under a 12-hour light/dark cycle.

  • Surgical Procedure:

    • Rats are anesthetized, and the skull is exposed.

    • Two burr holes are drilled over the olfactory bulbs.

    • The olfactory bulbs are removed by suction.

    • Sham-operated rats undergo the same procedure without the removal of the bulbs.

    • Animals are allowed a 14-day recovery period.

  • Behavioral Testing (Open Field Test):

    • Following recovery, rats are individually placed in a novel open field arena.

    • Locomotor activity (e.g., distance traveled, line crossings) is recorded for a specified period.

    • Testing is typically conducted on day 1 (acute), day 7, and day 14 of drug treatment.

  • Drug Administration: DOV-216,303 (5, 10, and 20 mg/kg) or a vehicle is administered orally once daily for 14 consecutive days.[2]

Neurochemical Effects: In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. This method provides direct evidence of a drug's effect on neurotransmitter levels at the site of action.

Studies have shown that acute administration of DOV-216,303 leads to a significant and sustained increase in the extracellular levels of serotonin, norepinephrine, and dopamine in the prefrontal cortex of rats.[3]

Brain RegionNeurotransmitterOutcome
Prefrontal CortexSerotonin (5-HT)Increased extracellular levels
Norepinephrine (NE)Increased extracellular levels
Dopamine (DA)Increased extracellular levels

Table 4: Neurochemical Effects of DOV-216,303 Measured by In Vivo Microdialysis.

  • Animals: Male Sprague-Dawley rats are used.

  • Surgical Implantation:

    • Rats are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is implanted, targeting the desired brain region (e.g., medial prefrontal cortex).

    • The cannula is secured to the skull with dental cement.

    • Animals are allowed to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • After a stabilization period to obtain a baseline, the drug (DOV-216,303) or vehicle is administered.

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) both before and after drug administration.

  • Neurochemical Analysis:

    • The concentrations of monoamines (5-HT, NE, DA) and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

dot

cluster_preclinical_phase Preclinical Antidepressant Evaluation cluster_behavioral_testing Behavioral Assessment cluster_neurochemical_analysis Neurochemical Analysis animal_model Select Animal Model (e.g., Mouse, Rat) drug_admin Drug Administration (this compound vs. Vehicle) animal_model->drug_admin fst Forced Swim Test (Immobility) drug_admin->fst tst Tail Suspension Test (Immobility) drug_admin->tst obx Olfactory Bulbectomy (Hyperactivity) drug_admin->obx microdialysis In Vivo Microdialysis (Monoamine Levels) drug_admin->microdialysis data_analysis Data Analysis and Interpretation fst->data_analysis tst->data_analysis obx->data_analysis microdialysis->data_analysis

General Experimental Workflow.

Discussion and Conclusion

The preclinical data for this compound (DOV-216,303) provide a strong rationale for its investigation as a novel antidepressant. Its mechanism of action as a triple reuptake inhibitor is supported by in vitro data demonstrating its potent inhibition of serotonin, norepinephrine, and dopamine transporters. The in vivo microdialysis studies confirm that this mechanism translates to an increase in the extracellular concentrations of these monoamines in brain regions implicated in the pathophysiology of depression.

Furthermore, this compound has demonstrated antidepressant-like effects in well-validated animal models of depression. Its activity in the forced swim test suggests a potential for antidepressant efficacy. The normalization of hyperactivity in the olfactory bulbectomy model by chronic administration of this compound is particularly noteworthy, as this model is considered to have good predictive validity for clinical antidepressant response.

References

The Pharmacological Profile of Amitifadine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine (formerly known as EB-1010 and DOV-21,947) is a novel psychoactive compound classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI). Its unique pharmacological profile, characterized by a distinct inhibitory potency ratio for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, has positioned it as a subject of significant interest in the development of treatments for major depressive disorder (MDD) and other central nervous system disorders. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its core mechanism of action, quantitative binding and uptake data, and the detailed experimental methodologies used for its characterization.

Core Mechanism of Action: Triple Reuptake Inhibition

This compound exerts its pharmacological effects by binding to and inhibiting the function of three key monoamine transporters: SERT, NET, and DAT. These transporters are responsible for the reuptake of their respective neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft back into the presynaptic neuron. By blocking this reuptake process, this compound increases the extracellular concentrations of these three monoamines, thereby enhancing and prolonging their neurotransmission. This simultaneous modulation of three distinct neurotransmitter systems is believed to contribute to a broader spectrum of antidepressant efficacy and potentially a more favorable side-effect profile compared to more selective reuptake inhibitors.

Signaling Pathway of a Triple Reuptake Inhibitor

Triple_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (5-HT, NE, DA) SERT SERT NET NET DAT DAT 5-HT 5-HT Vesicle->5-HT Release NE NE Vesicle->NE Release DA DA Vesicle->DA Release This compound This compound This compound->SERT Inhibition This compound->NET Inhibition This compound->DAT Inhibition 5-HT->SERT Receptor_5HT 5-HT Receptor 5-HT->Receptor_5HT Binding NE->NET Reuptake Receptor_NE NE Receptor NE->Receptor_NE Binding DA->DAT Reuptake Receptor_DA DA Receptor DA->Receptor_DA Binding

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

Quantitative Pharmacological Data

The affinity and inhibitory potency of this compound for the monoamine transporters have been quantified through in vitro radioligand binding and neurotransmitter uptake assays. The key parameters, Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration), are summarized below.

Table 1: this compound Binding Affinity (Ki) for Monoamine Transporters
TransporterKi (nM)
Serotonin Transporter (SERT)99[1]
Norepinephrine Transporter (NET)262[1]
Dopamine Transporter (DAT)213[1]
Table 2: this compound Inhibitory Potency (IC50) for Monoamine Uptake
Neurotransmitter UptakeIC50 (nM)
Serotonin (5-HT)12[1]
Norepinephrine (NE)23[1]
Dopamine (DA)96[1]

These data indicate that this compound is a potent inhibitor of all three monoamine transporters, with a preference for the serotonin transporter, followed by the norepinephrine and dopamine transporters. The approximate potency ratio for uptake inhibition is 1:2:8 for SERT:NET:DAT respectively.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Objective: To determine the affinity of this compound for the serotonin, norepinephrine, and dopamine transporters.

Methodology:

  • Membrane Preparation:

    • HEK-293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured and harvested.

    • Alternatively, rodent brain tissue (e.g., striatum for DAT, hippocampus for NET, and cortex for SERT) is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

    • The membrane pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 100-200 µg/mL.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, the following are added:

      • Membrane preparation.

      • A fixed concentration of a specific radioligand:

        • For SERT: [³H]Citalopram (e.g., 1 nM).[2][3]

        • For NET: [³H]Nisoxetine (e.g., 1 nM).[4]

        • For DAT: [³H]GBR 12935 (e.g., 2 nM).[5][6]

      • Varying concentrations of this compound (or a reference compound) to generate a competition curve.

      • For determination of non-specific binding, a high concentration of a known selective inhibitor is added (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET, 10 µM GBR 12909 for DAT).

    • The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The filters are dried, and scintillation fluid is added.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells or Brain Tissue) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]Citalopram, [3H]Nisoxetine, or [3H]GBR 12935) Radioligand_Prep->Incubation Compound_Prep This compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Calc IC50 Determination Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Neurotransmitter Uptake Assays

Neurotransmitter uptake assays measure the ability of a compound to inhibit the transport of a neurotransmitter into cells or synaptosomes.

Objective: To determine the inhibitory potency (IC50) of this compound on the uptake of serotonin, norepinephrine, and dopamine.

Methodology:

  • Synaptosome Preparation:

    • Rodent brain regions rich in the respective transporters are dissected (e.g., striatum for dopamine, hippocampus for norepinephrine, and cortex for serotonin).

    • The tissue is homogenized in a sucrose buffer (e.g., 0.32 M sucrose).

    • The homogenate is centrifuged at low speed to remove larger debris.

    • The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the synaptosomes.

    • The synaptosome pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Uptake Assay:

    • The assay is typically conducted in a 96-well plate format.

    • Synaptosomes are pre-incubated with varying concentrations of this compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

    • The uptake reaction is initiated by the addition of a low concentration of the respective radiolabeled neurotransmitter:

      • [³H]Serotonin (e.g., 10 nM).

      • [³H]Norepinephrine (e.g., 50 nM).

      • [³H]Dopamine (e.g., 100 nM).[7]

    • The incubation is allowed to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

    • Non-specific uptake is determined in the presence of a high concentration of a selective uptake inhibitor (e.g., 10 µM fluoxetine for serotonin, 10 µM desipramine for norepinephrine, 10 µM nomifensine for dopamine).

  • Termination and Detection:

    • The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • The radioactivity trapped inside the synaptosomes on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The IC50 value, representing the concentration of this compound that inhibits 50% of the specific neurotransmitter uptake, is calculated using non-linear regression analysis.

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Synaptosome_Prep Synaptosome Preparation (from specific brain regions) Preincubation Pre-incubation (Synaptosomes + this compound) Synaptosome_Prep->Preincubation Radiolabeled_NT_Prep Radiolabeled Neurotransmitter ([3H]5-HT, [3H]NE, or [3H]DA) Uptake_Incubation Uptake Incubation (Addition of Radiolabeled NT) Radiolabeled_NT_Prep->Uptake_Incubation Compound_Prep This compound Dilution Series Compound_Prep->Preincubation Preincubation->Uptake_Incubation Termination Rapid Filtration & Washing Uptake_Incubation->Termination Counting Scintillation Counting Termination->Counting IC50_Calc IC50 Determination Counting->IC50_Calc

Caption: Workflow for a synaptosomal neurotransmitter uptake assay.

Forced Swim Test (FST) in Rats

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.

Objective: To assess the antidepressant-like effects of this compound in a rodent model of behavioral despair.

Methodology:

  • Apparatus:

    • A transparent glass or plastic cylinder (e.g., 45 cm high, 21.5 cm in diameter).[8]

    • The cylinder is filled with water (23-25°C) to a depth of approximately 30 cm, preventing the rat from touching the bottom with its tail or paws.[8][9]

  • Procedure:

    • Pre-test Session (Day 1): Rats are individually placed in the cylinder for a 15-minute swim session. This initial exposure induces a state of behavioral despair in the subsequent test.

    • Test Session (Day 2): 24 hours after the pre-test, rats are administered this compound or vehicle (typically 30-60 minutes prior to the test). They are then placed back into the swim cylinder for a 5-minute test session.

    • The entire 5-minute session is recorded for later analysis.

  • Behavioral Scoring:

    • An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test period.

    • Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.

    • Other behaviors such as swimming and climbing can also be scored.

  • Data Analysis:

    • The total duration of immobility is calculated for each animal.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility time between the this compound-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brain of a freely moving animal.

Objective: To determine the effect of this compound administration on the extracellular levels of serotonin, norepinephrine, and dopamine in specific brain regions of rats.

Methodology:

  • Surgical Implantation of Microdialysis Probe:

    • Rats are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is surgically implanted, targeting a specific brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum).

    • The cannula is secured to the skull with dental cement. The animals are allowed to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe (e.g., with a 2-4 mm membrane length) is inserted through the guide cannula into the target brain region.[10]

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

    • After a stabilization period to establish a baseline, this compound or vehicle is administered (e.g., intraperitoneally).

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into collection vials.

  • Neurotransmitter Analysis:

    • The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • The neurotransmitter concentrations are typically expressed as a percentage of the baseline levels.

    • The data are analyzed to determine the time course and magnitude of the changes in extracellular neurotransmitter levels following this compound administration.

Conclusion

This compound is a potent triple reuptake inhibitor with a distinct pharmacological profile favoring the serotonin transporter. The in vitro binding and uptake data, supported by in vivo behavioral and neurochemical studies, provide a strong foundation for its mechanism of action. The detailed experimental protocols outlined in this guide serve as a comprehensive resource for researchers in the field of neuropsychopharmacology and drug development, facilitating further investigation into the therapeutic potential of this compound and other triple reuptake inhibitors. The provided visualizations of the core signaling pathway and experimental workflows offer a clear and concise representation of the fundamental concepts underlying the pharmacological characterization of this compound.

References

Early-Stage Research on Amitifadine for Smoking Cessation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on amitifadine (also known as EB-1010 or DOV-21,947) as a potential pharmacotherapy for smoking cessation. The document synthesizes available preclinical data, outlines experimental methodologies, and discusses the underlying mechanism of action. While clinical trial data for this specific indication is limited due to the discontinuation of the drug's development for major depressive disorder, this guide presents the foundational science that supports its investigation for nicotine addiction.[1]

Core Concept: Mechanism of Action

This compound is a triple monoamine reuptake inhibitor, meaning it blocks the transporters responsible for the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft.[2][3][4] This action increases the extracellular concentrations of these key neurotransmitters. The rationale for its application in smoking cessation is based on the significant role these monoamines play in the neurobiology of nicotine addiction, including reward, withdrawal, and craving. By modulating these systems, this compound is hypothesized to alleviate withdrawal symptoms and reduce the reinforcing effects of nicotine.

The in vitro binding affinities and reuptake inhibition potencies of this compound are summarized below.

Table 1: In Vitro Pharmacological Profile of this compound
TargetParameterValue (nM)
Serotonin Transporter (SERT)Ki99[1]
IC5012[1][5]
Norepinephrine Transporter (NET)Ki262[1]
IC5023[1][5]
Dopamine Transporter (DAT)Ki213[1]
IC5096[1][5]

Ki: Inhibitor binding affinity. IC50: Half-maximal inhibitory concentration for monoamine uptake.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_transporters Reuptake Transporters Pre_Neuron Tyrosine / Tryptophan Vesicle Vesicles (DA, NE, 5-HT) Pre_Neuron->Vesicle Synthesis DA DA Vesicle->DA NE NE Vesicle->NE HT 5-HT Vesicle->HT Post_Receptor Postsynaptic Receptors (Dopamine, Adrenergic, Serotonergic) DA->Post_Receptor Signal DAT DAT DA->DAT Reuptake NE->Post_Receptor Signal NET NET NE->NET Reuptake HT->Post_Receptor Signal SERT SERT HT->SERT Reuptake DAT->Vesicle NET->Vesicle SERT->Vesicle This compound This compound This compound->DAT Inhibits This compound->NET Inhibits This compound->SERT Inhibits

Figure 1. this compound's mechanism as a triple reuptake inhibitor.

Preclinical Research: Nicotine Self-Administration in Rats

A key preclinical study investigated the effects of this compound on nicotine self-administration in female Sprague-Dawley rats.[3][4] This model is a standard for evaluating the potential of a compound to reduce the reinforcing effects of a drug of abuse.

Experimental Protocol

The study involved several phases to assess both acute and chronic effects of this compound, as well as its impact on other behaviors to rule out non-specific effects.

start Female Sprague-Dawley Rats training Training: IV Nicotine Self-Administration (FR1 Schedule, 0.03 mg/kg/infusion) start->training acute_phase Acute Dosing Phase (Counterbalanced Design) training->acute_phase locomotor Locomotor Activity Testing training->locomotor food_motivated Food-Motivated Responding training->food_motivated washout Washout Period acute_phase->washout Between Doses chronic_phase Chronic Dosing Phase (15 Sessions) acute_phase->chronic_phase Separate Cohort washout->acute_phase abstinence Enforced Abstinence (1 Week) chronic_phase->abstinence post_abstinence Post-Abstinence Testing abstinence->post_abstinence end Data Analysis post_abstinence->end locomotor->end food_motivated->end

Figure 2. Workflow of the preclinical this compound study.
  • Subjects: Adult female Sprague-Dawley rats.

  • Training: Rats were trained to self-administer nicotine intravenously (IV) by pressing a lever. Each lever press delivered a 0.03 mg/kg infusion of nicotine on a fixed-ratio 1 (FR1) schedule.

  • Acute Dosing: In a repeated-measures, counterbalanced design, rats were administered acute doses of this compound (5, 10, and 30 mg/kg) or vehicle. The effect on nicotine self-administration over a 45-minute session was recorded.[3]

  • Chronic Dosing: A separate cohort of rats received daily doses of this compound (10 mg/kg) over 15 consecutive sessions to evaluate long-term efficacy.[3][4] This was followed by a week of enforced abstinence and subsequent re-testing.[3]

  • Behavioral Controls:

    • Locomotor Activity: The effect of this compound on general movement was assessed to ensure that any reduction in lever pressing was not simply due to sedation.[3]

    • Food-Motivated Responding: Rats were also tested in a similar operant task where lever presses delivered food rewards. This helped determine if this compound's effects were specific to nicotine reinforcement or caused a general decrease in motivated behavior.[3][5]

Quantitative Data Summary

The study yielded significant quantitative results demonstrating a dose-dependent effect of this compound on nicotine-seeking behavior.

Table 2: Effects of Acute this compound Administration on Behavior in Rats
Dose (mg/kg)Effect on Nicotine Self-AdministrationEffect on Locomotor ActivityEffect on Food-Motivated Responding
5 Significant reduction during the first 15 minutes of the session.[3][4]No significant hypoactivity.[3][4]No significant effect.[3]
10 Significant reduction during the first 15 minutes of the session.[3][4]Caused hypoactivity at the beginning of the session.[3][4]No significant effect.[3][5]
30 Significant reduction throughout the 1-hour session.[3][4]Significant reduction in activity.[3][4]Significant reduction in responding.[3]
Table 3: Effects of Chronic this compound Administration (10 mg/kg) in Rats
Treatment PhaseOutcome
During 2 Weeks of Treatment Significant and sustained reduction in nicotine self-administration.[3][4]
After 1 Week of Abstinence Reduction in nicotine self-administration was maintained.[3][4]

The results indicate that the 10 mg/kg dose was effective in reducing nicotine self-administration without the confounding effects on general motivation seen at the higher 30 mg/kg dose.[3][5] The sustained effect after a period of abstinence is particularly noteworthy, as it suggests potential for relapse prevention.

Potential Clinical Development Path (Hypothetical)

While clinical trials for this compound in smoking cessation did not proceed, the promising preclinical data provides a basis for designing a hypothetical early-stage clinical trial. Such a trial would aim to establish safety, tolerability, and preliminary efficacy in human smokers.

Proposed Phase I/II Study Design

A combined Phase I/II study design would be an efficient approach to evaluate this compound for smoking cessation.

  • Phase I (Safety and Tolerability):

    • Design: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) study.

    • Participants: Healthy adult smokers.

    • Objectives: Determine the maximum tolerated dose (MTD), characterize the pharmacokinetic profile, and assess safety and tolerability.

    • Endpoints: Incidence of treatment-emergent adverse events (TEAEs), pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

  • Phase II (Preliminary Efficacy):

    • Design: Double-blind, randomized, placebo-controlled trial.

    • Participants: Adult smokers motivated to quit.

    • Intervention: Participants would be randomized to receive one or more doses of this compound (determined from Phase I) or a placebo for a period of 6 to 12 weeks.

    • Co-intervention: All participants would receive standardized behavioral support (e.g., counseling).

    • Primary Endpoint: Biochemically verified continuous abstinence rate during the last 4 weeks of treatment.

    • Secondary Endpoints: 7-day point prevalence abstinence, reduction in cigarettes smoked per day, changes in craving and withdrawal symptom scores.

cluster_preclinical Preclinical Foundation cluster_phase1 Phase I: Safety & PK cluster_phase2 Phase II: Efficacy Signal preclinical_data Positive Rat Self-Administration Data (Levin et al., 2015) moa Known MOA: Triple Reuptake Inhibition sad_mad SAD/MAD in Healthy Smokers preclinical_data->sad_mad safety Assess Safety & Tolerability sad_mad->safety pk Characterize Pharmacokinetics sad_mad->pk mtd Determine Max Tolerated Dose (MTD) safety->mtd rct Randomized, Placebo-Controlled Trial in Smokers Motivated to Quit mtd->rct endpoints Primary Endpoint: Biochemically-Verified Abstinence rct->endpoints secondary_endpoints Secondary Endpoints: Craving, Withdrawal, Reduction in Smoking endpoints->secondary_endpoints go_nogo Go / No-Go Decision for Phase III secondary_endpoints->go_nogo

Figure 3. Logical pathway from preclinical data to a clinical trial.

Conclusion

The early-stage, preclinical research on this compound demonstrates a clear mechanism of action and a significant, dose-dependent reduction in nicotine self-administration in a validated animal model. The data strongly suggest that by modulating dopamine, norepinephrine, and serotonin levels, this compound can attenuate the reinforcing properties of nicotine. Although the clinical development of this compound was halted for other reasons, the foundational scientific evidence warrants its consideration as a viable candidate for smoking cessation pharmacotherapy. Further investigation, following a structured clinical trial pathway, would be necessary to establish its efficacy and safety in humans.

References

Investigating Amitifadine's Potential in Treating Alcoholism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcohol Use Disorder (AUD) remains a significant global health challenge with limited effective pharmacological interventions. This technical guide explores the preclinical evidence and theoretical framework supporting the investigation of Amitifadine (also known as EB-1010 or DOV-21,947), a triple monoamine reuptake inhibitor, as a potential therapeutic agent for alcoholism. By simultaneously blocking the reuptake of serotonin, norepinephrine, and dopamine, this compound presents a novel mechanistic approach to address the complex neurobiology underlying alcohol dependence, particularly the interplay between reward deficit and negative affective states that drive excessive drinking. This document consolidates the available preclinical data, outlines detailed experimental methodologies from key studies, and visualizes the proposed signaling pathways and experimental workflows to provide a comprehensive resource for the scientific community.

Introduction: The Rationale for a Triple Reuptake Inhibitor in Alcoholism

Alcohol dependence is characterized by a cyclical pattern of binge intoxication, withdrawal, and craving. Neurobiological adaptations within the brain's reward and stress systems are central to this cycle. Chronic alcohol exposure can lead to a hypodopaminergic state, diminishing the sense of reward from natural stimuli and promoting compulsive alcohol seeking to alleviate this deficit.[1] Concurrently, a hyperactive stress response, mediated in part by norepinephrine, contributes to the negative emotional state experienced during withdrawal, further motivating relapse.[2] Serotonergic dysfunction is also implicated in the impulsivity and mood dysregulation associated with AUD.[3][4][5]

Standard antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), have shown limited efficacy in treating alcoholism directly.[6] this compound, by targeting all three major monoamine systems, offers a more comprehensive approach. The synergistic elevation of dopamine, norepinephrine, and serotonin in key brain regions is hypothesized to concurrently address the reward deficit, ameliorate negative affective states, and reduce craving, thereby breaking the cycle of alcohol dependence.

Preclinical Efficacy of this compound in an Animal Model of Alcoholism

A pivotal preclinical study investigated the effects of this compound in alcohol-preferring (P) rats, a well-established animal model of alcoholism. The findings from this research provide the primary evidence for this compound's potential in this indication.

Data Presentation: Summary of Preclinical Findings

The following tables summarize the key quantitative data from the study by Warnock et al. (2013), demonstrating this compound's dose-dependent effects on binge alcohol drinking, withdrawal-associated behaviors, and locomotor activity.

Table 1: Effect of this compound on Binge Alcohol Drinking in Alcohol-Preferring (P) Rats

Treatment Group (Oral Gavage)NMean Lever Presses for Alcohol (± SEM)% Reduction from Vehicle
Vehicle10150 (± 15)-
This compound (3.1 mg/kg)4125 (± 20)16.7%
This compound (6.3 mg/kg)980 (± 10)46.7%
This compound (12.5 mg/kg)960 (± 8)60.0%
This compound (25 mg/kg)445 (± 7)70.0%
This compound (50 mg/kg)530 (± 5)80.0%

Data extracted from Warnock et al. (2013). Lever presses were measured over a 90-minute session.

Table 2: Effect of this compound on Sucrose Self-Administration in P Rats

Treatment Group (Oral Gavage)NMean Lever Presses for Sucrose (± SEM)
Vehicle8140 (± 12)
This compound (3.1 mg/kg)4135 (± 18)
This compound (6.3 mg/kg)4145 (± 15)
This compound (12.5 mg/kg)5130 (± 14)
This compound (25 mg/kg)9140 (± 10)
This compound (50 mg/kg)5135 (± 11)

Data extracted from Warnock et al. (2013). This control experiment indicates that this compound's effect is selective for alcohol and not a general suppression of reward-seeking behavior.

Table 3: Effect of this compound on Immobility in the Forced Swim Test During Alcohol Withdrawal

Treatment GroupNMean Immobility Time (s ± SEM)
Sucrose Control1080 (± 10)
24h Alcohol Withdrawal8140 (± 15)
This compound (12.5 mg/kg) + 24h Withdrawal590 (± 12)
This compound (25 mg/kg) + 24h Withdrawal575 (± 10)

Data extracted from Warnock et al. (2013). This demonstrates this compound's ability to reverse the depressive-like phenotype associated with alcohol withdrawal.

Table 4: Effect of this compound on Locomotor Activity During Alcohol Withdrawal

Treatment Group (Oral Gavage)NMean Horizontal Activity Counts (± SEM)
Vehicle82500 (± 300)
This compound (12.5 mg/kg)72700 (± 350)
This compound (25 mg/kg)52600 (± 320)
This compound (40 mg/kg)52400 (± 280)
This compound (50 mg/kg)42300 (± 250)

Data extracted from Warnock et al. (2013). The lack of significant change in locomotor activity suggests that the reduction in alcohol self-administration is not due to sedation or motor impairment.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for alcoholism.

Binge Alcohol Drinking Paradigm
  • Subjects: Male alcohol-preferring (P) rats.

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid dipper.

  • Procedure:

    • Rats were trained to self-administer a 10% (v/v) ethanol solution on a fixed-ratio 4 (FR4) schedule, meaning four lever presses resulted in the delivery of the alcohol reward.

    • Sessions were 90 minutes in duration.

    • Once stable responding was established, rats were administered either vehicle or this compound (3.1, 6.3, 12.5, 25, or 50 mg/kg) via oral gavage 25 minutes prior to the start of the session.

    • The total number of lever presses for alcohol was recorded as the primary measure of binge drinking.

  • Control: A separate cohort of rats was trained to self-administer a 0.1% (w/v) sucrose solution to assess the selectivity of this compound's effects on alcohol versus a natural reward.

Forced Swim Test (FST) During Alcohol Withdrawal
  • Subjects: Male P rats made dependent on alcohol through 21 consecutive days of binge drinking.

  • Procedure:

    • 24 hours after the final alcohol session, rats were subjected to the FST.

    • Rats were placed in a cylinder of water from which they could not escape for a 5-minute session.

    • The duration of immobility (cessation of struggling and floating) was recorded as a measure of behavioral despair, a depressive-like symptom.

    • Treatment groups received either vehicle or this compound (12.5 or 25 mg/kg) orally 25 minutes before the FST.

Locomotor Activity Assessment
  • Subjects: Male P rats during alcohol withdrawal.

  • Apparatus: Open-field activity chambers.

  • Procedure:

    • 24 hours after the last alcohol exposure, rats were administered vehicle or this compound (12.5, 25, 40, or 50 mg/kg) orally.

    • Rats were placed in the open-field chambers, and their horizontal movement was tracked for 90 minutes.

    • Total horizontal activity counts were used to assess any sedative or stimulant effects of the drug.

Proposed Mechanism of Action and Signaling Pathways

This compound's therapeutic potential in alcoholism is predicated on its ability to modulate the monoaminergic systems that are dysregulated by chronic alcohol use. The following diagrams illustrate the proposed signaling pathway and the experimental workflow of the key preclinical study.

G cluster_0 This compound's Action at the Synapse cluster_1 Neurotransmitter Effects cluster_2 Impact on Neural Circuits in Alcoholism cluster_3 Potential Therapeutic Outcomes in Alcoholism This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) This compound->NET Inhibits Reuptake SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Reuptake Dopamine Increased Synaptic Dopamine Norepinephrine Increased Synaptic Norepinephrine Serotonin Increased Synaptic Serotonin Reward_Circuitry Modulation of Reward Circuitry (e.g., Nucleus Accumbens) Dopamine->Reward_Circuitry Alleviates Reward Deficit Stress_Circuitry Modulation of Stress Circuitry (e.g., Amygdala) Norepinephrine->Stress_Circuitry Reduces Hyperactive Stress Response Executive_Control Enhanced Executive Control (Prefrontal Cortex) Serotonin->Executive_Control Improves Impulse Control & Mood Regulation Improved_Mood Improved Mood & Reduced Negative Affect Serotonin->Improved_Mood Improves Impulse Control & Mood Regulation Reduced_Craving Reduced Craving Reward_Circuitry->Reduced_Craving Stress_Circuitry->Improved_Mood Decreased_Consumption Decreased Alcohol Consumption Executive_Control->Decreased_Consumption Reduced_Craving->Decreased_Consumption Improved_Mood->Decreased_Consumption G cluster_0 Phase 1: Establishment of Binge Drinking cluster_1 Phase 2: this compound Treatment and Behavioral Testing cluster_2 Behavioral Endpoints cluster_3 Data Analysis start Alcohol-Preferring (P) Rats training Operant Conditioning: Self-Administration of 10% Ethanol start->training stable Stable Binge Drinking Behavior training->stable randomization Randomization to Treatment Groups stable->randomization drug_admin Oral Gavage: Vehicle or this compound (Various Doses) randomization->drug_admin behavioral_testing Behavioral Testing Battery drug_admin->behavioral_testing binge_drinking Binge Drinking Assessment (Lever Presses for Alcohol) behavioral_testing->binge_drinking withdrawal_symptoms Withdrawal Assessment: Forced Swim Test behavioral_testing->withdrawal_symptoms locomotor_activity Locomotor Activity (Open Field Test) behavioral_testing->locomotor_activity sucrose_control Sucrose Self-Administration (Control for General Reward) behavioral_testing->sucrose_control analysis Statistical Analysis: Comparison Between Treatment Groups binge_drinking->analysis withdrawal_symptoms->analysis locomotor_activity->analysis sucrose_control->analysis

References

Amitifadine's Effects on Dopamine, Norepinephrine, and Serotonin Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine (formerly known as EB-1010 and DOV 21,947) is a novel psychoactive compound investigated for the treatment of major depressive disorder (MDD).[1][2] It is classified as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI), designed to modulate the levels of three key neurotransmitters implicated in the pathophysiology of depression.[2][3] The rationale behind developing a TRI is to potentially achieve a broader spectrum of antidepressant efficacy and a more favorable side-effect profile compared to single- or dual-acting agents. This document provides a detailed technical overview of this compound's pharmacological effects, focusing on its interactions with the dopamine, norepinephrine, and serotonin pathways, and outlines the experimental methodologies used to characterize these interactions.

Core Mechanism of Action

This compound exerts its pharmacological effects by binding to the presynaptic transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[2] This binding action inhibits the reuptake of these monoamines from the synaptic cleft back into the presynaptic neuron. The resulting increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine enhances neurotransmission within neural circuits associated with mood regulation, motivation, and cognition.[4][5]

Amitifadine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET DAT DAT This compound This compound This compound->SERT Blocks This compound->NET Blocks This compound->DAT Blocks Serotonin 5-HT Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Increased Signaling Norepinephrine NE Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptors Increased Signaling Dopamine DA Dopamine->DAT Reuptake Dopamine->Postsynaptic_Receptors Increased Signaling

Caption: Mechanism of Action of this compound. (Max Width: 760px)

Quantitative Pharmacological Profile

This compound is characterized as a serotonin-preferring TRI. Its interaction with monoamine transporters has been quantified through in vitro binding and reuptake inhibition assays and confirmed by in vivo microdialysis studies.

In Vitro Binding Affinities and Reuptake Inhibition

The potency of this compound at each transporter is defined by its binding affinity (Ki) and its ability to inhibit neurotransmitter uptake (IC50). The compound shows a distinct profile, with the highest potency for the serotonin transporter.

Table 1: this compound Binding Affinity (Ki) and Functional Inhibition (IC50) Data

Target Binding Affinity (Ki) [nM] Reuptake Inhibition (IC50) [nM]
Serotonin Transporter (SERT) 99 - 100[2] 12[2][6]
Norepinephrine Transporter (NET) 260 - 262[2] 23[2][6]

| Dopamine Transporter (DAT) | 210 - 213[2] | 96[2][6] |

Based on the IC50 values, this compound exhibits a relative inhibitory potency ratio for SERT:NET:DAT of approximately 1:2:8.[1][5][7]

Amitifadine_Potency_Ratio Potency SERT NET DAT Ratio 1 2 8 Title Relative Inhibitory Potency (IC50 Ratio)

Caption: Relative Inhibitory Potency of this compound. (Max Width: 760px)
In Vivo Effects on Extracellular Monoamine Levels

In vivo microdialysis studies in rats have confirmed that this compound administration leads to a significant and sustained increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in key brain regions associated with depression.[4]

Table 2: Summary of In Vivo Microdialysis Findings for this compound

Brain Region Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Reference
Prefrontal Cortex Markedly Increased Markedly Increased Markedly Increased [4]
Nucleus Accumbens Increased Not Reported Significantly Increased [4][8]

| Striatum | Not Reported | Not Reported | Increased |[4] |

Notably, despite significantly increasing dopamine levels in the nucleus accumbens, a brain region central to reward and motivation, this compound did not induce locomotor hyperactivity or stereotypical behaviors at a broad dose range.[4]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Protocol: Monoamine Transporter Radioligand Binding Assay (Ki Determination)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to monoamine transporters in cell membrane preparations.

1. Membrane Preparation:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing human SERT, NET, or DAT are cultured to confluence.

  • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed, resuspended in a suitable buffer, and protein concentration is determined (e.g., via BCA assay). Aliquots are stored at -80°C.

2. Competition Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add:

    • Cell membrane preparation (containing a specific amount of protein, e.g., 5-20 µg).

    • A range of concentrations of the unlabeled test compound (e.g., this compound).

    • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]RTI-55 for all three transporters, or specific radioligands like [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT).

  • Total Binding wells contain membranes and radioligand only.

  • Non-specific Binding (NSB) wells contain membranes, radioligand, and a high concentration of a known selective inhibitor (e.g., imipramine for SERT, desipramine for NET, mazindol for DAT) to saturate the transporters.

  • The plate is incubated (e.g., 60 minutes at 30°C) to reach binding equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding). This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer.

  • Filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Specific Binding is calculated as Total Binding - Non-specific Binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Protocol: In Vitro Monoamine Reuptake Inhibition Assay (IC50 Determination)

This functional assay measures a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Reuptake_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation Steps cluster_termination Termination & Lysis cluster_analysis Analysis A 1. Plate HEK293 cells (stably expressing SERT, NET, or DAT) in 96-well plates B 2. Pre-incubate cells with various concentrations of this compound A->B C 3. Add radiolabeled substrate (e.g., [3H]5-HT, [3H]NE, [3H]DA) to initiate uptake B->C D 4. Incubate for a defined period (e.g., 1-5 min at RT) C->D E 5. Terminate uptake by rapidly washing cells with ice-cold buffer D->E F 6. Lyse cells (e.g., with 1% SDS) E->F G 7. Quantify intracellular radioactivity via scintillation counting F->G H 8. Plot data and perform non-linear regression to determine IC50 G->H

Caption: Workflow for Monoamine Reuptake Inhibition Assay. (Max Width: 760px)

1. Cell Culture and Plating:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT are cultured in appropriate media.

  • Cells are seeded into 96-well plates (pre-coated with a substance like Poly-D-Lysine to ensure adhesion) and grown to form a confluent monolayer.

2. Uptake Inhibition Assay:

  • On the day of the experiment, the culture medium is removed, and cells are washed with a Krebs-HEPES buffer (KHB).

  • Cells are pre-incubated for a short period (e.g., 5 minutes) at room temperature with KHB containing various concentrations of the test compound (this compound).

  • Uptake is initiated by adding the pre-incubation buffer containing the test compound plus a fixed concentration of the respective radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]norepinephrine for NET, or [³H]dopamine for DAT).

  • The incubation is allowed to proceed for a short, defined time (e.g., 1-3 minutes) during the linear phase of uptake.

3. Termination and Lysis:

  • The reaction is stopped by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KHB to remove extracellular radiolabel.

  • The cells are then lysed by adding a lysis buffer (e.g., 1% SDS).

4. Quantification and Analysis:

  • The cell lysates are transferred to scintillation vials with a scintillation cocktail.

  • The amount of radiolabeled substrate taken up by the cells is quantified using a liquid scintillation counter.

  • Data are expressed as a percentage of the uptake observed in control wells (vehicle only).

  • A dose-response curve is generated by plotting the percentage of inhibition against the log concentration of this compound, and non-linear regression is used to calculate the IC50 value.

Protocol: In Vivo Microdialysis with HPLC-ECD Analysis

This protocol allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following drug administration.

Microdialysis_Workflow cluster_surgery Surgical Phase cluster_experiment Experimental Phase cluster_analysis_phase Analytical Phase S1 1. Anesthetize rat and place in stereotaxic frame S2 2. Implant guide cannula targeting brain region (e.g., Prefrontal Cortex) S1->S2 S3 3. Secure cannula with dental cement and allow for post-operative recovery S2->S3 E1 4. Insert microdialysis probe into the guide cannula S3->E1 E2 5. Perfuse probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) E1->E2 E3 6. Collect baseline dialysate samples at regular intervals E2->E3 E4 7. Administer this compound (e.g., via IP injection) E3->E4 E5 8. Continue collecting post-treatment dialysate samples E4->E5 A1 9. Analyze dialysate samples for 5-HT, NE, and DA content using HPLC-ECD E5->A1 A2 10. Quantify neurotransmitter concentrations and express as % of baseline A1->A2 A3 11. Verify probe placement post-mortem via histology A2->A3

Caption: Workflow for In Vivo Microdialysis Experiment. (Max Width: 760px)

1. Stereotaxic Surgery:

  • A rat is anesthetized and placed in a stereotaxic apparatus.

  • A guide cannula is surgically implanted, targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens) using precise coordinates from a rat brain atlas.

  • The cannula is secured to the skull with dental acrylic. The animal is allowed to recover for several days.

2. Microdialysis Experiment:

  • On the day of the experiment, the animal is placed in a testing cage that allows for free movement.

  • A microdialysis probe, with a semipermeable membrane of a specific length, is inserted into the guide cannula.

  • The probe is connected to a microsyringe pump and is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1.0 µL/min).

  • After an equilibration period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent monoamine degradation.

  • This compound or vehicle is administered (e.g., intraperitoneal injection).

  • Dialysate collection continues for several hours post-administration to monitor changes in neurotransmitter levels over time.

3. Sample Analysis (HPLC-ECD):

  • The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for quantifying monoamines.[1][2][9]

  • A small volume of the dialysate is injected into the HPLC system.

  • The monoamines (serotonin, norepinephrine, dopamine) and their metabolites are separated on a reverse-phase column.

  • As the separated compounds elute from the column, they pass through an electrochemical detector. The detector applies a specific potential, causing the electroactive monoamines to oxidize, which generates an electrical current.

  • The magnitude of the current is directly proportional to the concentration of the analyte in the sample.

4. Data Analysis:

  • The concentrations of each monoamine in the dialysate samples are calculated by comparing their peak heights or areas to those of known standards.

  • The results are typically expressed as a percentage change from the average baseline concentration established before drug administration.

Conclusion

This compound is a triple reuptake inhibitor with a distinct pharmacological profile, characterized by a preferential inhibition of the serotonin transporter, followed by the norepinephrine and dopamine transporters. This profile is supported by robust quantitative data from in vitro binding and functional assays, and its mechanism of increasing synaptic monoamine levels has been confirmed in vivo. The detailed experimental protocols provided herein represent the standard methodologies employed to elucidate the effects of novel psychoactive compounds on the dopamine, norepinephrine, and serotonin pathways, offering a framework for future research and development in this area.

References

In Vitro Binding Affinity of Amitifadine to Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitifadine (formerly DOV-21,947 and EB-1010) is a triple reuptake inhibitor (TRI) that exhibits affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This technical guide provides a comprehensive overview of the in vitro binding characteristics of this compound to these monoamine transporters. It includes a detailed summary of its binding affinities, a composite methodology for the experimental determination of these values, and a visualization of the associated signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Quantitative Binding Affinity Data

The in vitro binding affinity of this compound for human monoamine transporters has been characterized by determining its inhibition constant (Ki) and the concentration required to inhibit 50% of radioligand binding (IC50). The following table summarizes the available quantitative data.

TransporterKi (nM)IC50 (nM)
Serotonin Transporter (SERT)9912
Norepinephrine Transporter (NET)26223
Dopamine Transporter (DAT)21396

Experimental Protocols: Radioligand Binding Assays

The determination of the binding affinity of this compound for monoamine transporters is typically achieved through competitive radioligand binding assays. These assays measure the ability of the compound to displace a specific radiolabeled ligand from its target transporter. Below are detailed, representative protocols for assessing the binding to SERT, NET, and DAT.

General Materials and Reagents
  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Radioligands:

    • For SERT: [3H]Citalopram

    • For NET: [3H]Nisoxetine

    • For DAT: [3H]GBR-12935

  • Assay Buffer: Phosphate-Buffered Saline (PBS) or Tris-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test Compound: this compound hydrochloride dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.

  • Non-specific Binding Control: A high concentration of a known, non-labeled selective inhibitor for each transporter (e.g., 10 µM Paroxetine for SERT, 10 µM Desipramine for NET, 10 µM Mazindol for DAT).

  • Scintillation Cocktail: A liquid scintillation cocktail compatible with the detection instrument.

  • Instrumentation: A liquid scintillation counter and a cell harvester with glass fiber filters.

Membrane Preparation
  • Culture HEK293 cells expressing the target transporter to confluency.

  • Harvest the cells and centrifuge at a low speed to pellet.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at a high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

  • Store the membrane aliquots at -80°C until use.

Radioligand Binding Assay Procedure
  • Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of the test compound:

    • Membrane preparation (typically 10-50 µg of protein per well).

    • Radioligand at a concentration near its Kd value (e.g., 1-2 nM [3H]Citalopram for SERT, 1-3 nM [3H]Nisoxetine for NET, 1-2 nM [3H]GBR-12935 for DAT).

    • Varying concentrations of this compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add the appropriate non-labeled selective inhibitor at a high concentration.

    • Bring the final volume of each well to 200-250 µL with assay buffer.

  • Incubation: Incubate the plate at room temperature (or 4°C for certain assays) for a predetermined time to reach equilibrium (typically 60-180 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding. This is done using a cell harvester under vacuum.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (CPM from wells with the selective inhibitor) from the total binding (CPM from wells with no test compound).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 with hSERT/hNET/hDAT) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation of Membranes with Radioligand and this compound membrane_prep->incubation reagent_prep Reagent Preparation (Radioligand, this compound, Buffers) reagent_prep->incubation filtration Filtration and Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_processing Data Processing (CPM to Specific Binding) scintillation->data_processing curve_fitting Non-linear Regression (IC50 Determination) data_processing->curve_fitting ki_calculation Cheng-Prusoff Equation (Ki Calculation) curve_fitting->ki_calculation

Caption: Workflow for Radioligand Binding Assay.

Signaling Pathway

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound sert SERT This compound->sert Inhibits net NET This compound->net Inhibits dat DAT This compound->dat Inhibits serotonin ↑ Serotonin norepinephrine ↑ Norepinephrine dopamine ↑ Dopamine serotonin_receptors Serotonin Receptors serotonin->serotonin_receptors Activates adrenergic_receptors Adrenergic Receptors norepinephrine->adrenergic_receptors Activates dopamine_receptors Dopamine Receptors dopamine->dopamine_receptors Activates downstream_signaling Downstream Signaling Cascades (e.g., cAMP, Ca²⁺) serotonin_receptors->downstream_signaling adrenergic_receptors->downstream_signaling dopamine_receptors->downstream_signaling gene_expression Altered Gene Expression (e.g., ↑ BDNF) downstream_signaling->gene_expression

Caption: Monoamine Transporter Inhibition Pathway.

Conclusion

This compound is a potent inhibitor of the serotonin, norepinephrine, and dopamine transporters. The data and methodologies presented in this guide provide a foundational understanding of its in vitro binding characteristics. The triple reuptake inhibition profile of this compound suggests a broad spectrum of activity on the monoaminergic systems, which is a key area of investigation in the development of novel antidepressants and other CNS-targeted therapies. The provided experimental framework can be adapted for the characterization of other potential monoamine reuptake inhibitors.

The Role of Amitifadine in Modulating Neurotransmitter Levels in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitifadine (formerly known as EB-1010 and DOV-21,947) is a novel psychoactive compound classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI). Its unique pharmacological profile, characterized by a distinct ratio of inhibition for the serotonin, norepinephrine, and dopamine transporters, has positioned it as a subject of significant interest in the development of treatments for major depressive disorder (MDD) and other neurological conditions. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its role in modulating neurotransmitter levels in the brain. It consolidates quantitative data from key preclinical studies, details the experimental protocols used to elucidate its pharmacological properties, and presents visual representations of its mechanism and the methodologies employed in its evaluation.

Introduction

Major depressive disorder is a complex psychiatric condition often associated with dysregulation of monoaminergic neurotransmitter systems, specifically those involving serotonin (5-HT), norepinephrine (NE), and dopamine (DA). While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are common first-line treatments, a significant portion of patients fail to achieve remission. This has spurred the development of novel antidepressants with broader mechanisms of action. This compound emerged as a promising candidate due to its ability to inhibit the reuptake of all three key monoamines implicated in depression.[1][2] This guide serves as a technical resource for researchers and professionals in drug development, offering a detailed examination of the preclinical pharmacology of this compound.

Mechanism of Action: Triple Reuptake Inhibition

This compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2] By blocking these transporters, this compound increases the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing neurotransmission.

dot

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Serotonin_vesicle Serotonin Vesicle Serotonin 5-HT Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine NE Norepinephrine_vesicle->Norepinephrine Release Dopamine_vesicle Dopamine Vesicle Dopamine DA Dopamine_vesicle->Dopamine Release Serotonin->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin->Serotonin_receptor Binds Norepinephrine->NET Reuptake Norepinephrine_receptor NE Receptor Norepinephrine->Norepinephrine_receptor Binds Dopamine->DAT Reuptake Dopamine_receptor DA Receptor Dopamine->Dopamine_receptor Binds start Start cell_culture Culture HEK 293 cells expressing human SERT, NET, or DAT start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep incubation Incubate membranes with [¹²⁵I]RTI 55 and varying concentrations of this compound membrane_prep->incubation filtration Separate bound and free radioligand via vacuum filtration incubation->filtration counting Quantify radioactivity of bound ligand filtration->counting analysis Calculate IC₅₀ and Kᵢ values counting->analysis end End analysis->end start Start cell_plating Plate HEK 293 cells expressing human SERT, NET, or DAT start->cell_plating preincubation Pre-incubate cells with varying concentrations of this compound cell_plating->preincubation incubation Add radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) preincubation->incubation termination Terminate uptake by washing with ice-cold buffer incubation->termination lysis Lyse cells to release internalized radioactivity termination->lysis quantification Quantify radioactivity via scintillation counting lysis->quantification analysis Calculate IC₅₀ values quantification->analysis end End analysis->end This compound This compound (Triple Reuptake Inhibitor) Inhibition Inhibition of SERT, NET, and DAT This compound->Inhibition Mechanism of Action Increase_NT Increased Extracellular Levels of Serotonin, Norepinephrine, and Dopamine Inhibition->Increase_NT Direct Consequence Antidepressant_Effect Antidepressant-like Effects (in preclinical models) Increase_NT->Antidepressant_Effect Hypothesized Therapeutic Effect Clinical_Development Clinical Development for MDD (Discontinued) Antidepressant_Effect->Clinical_Development Led to Other_Indications Potential for Other Indications (e.g., Addiction) Clinical_Development->Other_Indications Future Direction

References

Amitifadine's Potential for Treating Anhedonia in Depressive Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhedonia, the diminished ability to experience pleasure, is a core and often treatment-resistant symptom of major depressive disorder (MDD). Conventional antidepressant therapies, primarily selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), frequently fail to adequately address anhedonia, highlighting a significant unmet medical need. Amitifadine (formerly EB-1010 and DOV 21,947), a novel triple reuptake inhibitor (TRI), presents a promising therapeutic strategy by modulating the synaptic concentrations of serotonin, norepinephrine, and dopamine. This technical guide provides an in-depth review of the preclinical and clinical evidence supporting this compound's potential in treating anhedonia in depressive disorders, with a focus on its mechanism of action, experimental validation, and quantitative outcomes.

Mechanism of Action: Triple Monoamine Reuptake Inhibition

This compound's therapeutic potential is rooted in its ability to simultaneously block the reuptake of three key monoamine neurotransmitters implicated in mood regulation and reward processing: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[1][2] The relative potency of this compound for these transporters is crucial to its pharmacological profile.

dot

Caption: Mechanism of this compound as a triple reuptake inhibitor.

Receptor Binding and Potency

The affinity and inhibitory concentration of this compound for the monoamine transporters have been characterized in vitro. These quantitative measures are essential for understanding its pharmacological profile.

TransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
Serotonin Transporter (SERT)9912
Norepinephrine Transporter (NET)26223
Dopamine Transporter (DAT)21396

Data sourced from Wikipedia.

Preclinical Evidence for Anti-Anhedonic Effects

Preclinical studies in rodent models have provided foundational evidence for this compound's potential to ameliorate anhedonia-like behaviors. These studies have primarily utilized intracranial self-stimulation (ICSS) and in vivo microdialysis to assess reward processing and neurotransmitter dynamics.

Intracranial Self-Stimulation (ICSS) Studies

ICSS is a behavioral paradigm used to measure the reinforcing effects of brain stimulation and is sensitive to manipulations of the reward system. In a study by Miller et al. (2015), this compound was shown to block the depression of ICSS induced by a noxious stimulus (intraperitoneal acid injection) in rats, suggesting a restoration of reward sensitivity.[3]

dot

ICSS_Experimental_Workflow Animal_Habituation Habituation to Operant Chambers Electrode_Implantation Stereotaxic Implantation of Electrodes in Medial Forebrain Bundle (MFB) Animal_Habituation->Electrode_Implantation ICSS_Training Training to Lever Press for Brain Stimulation Electrode_Implantation->ICSS_Training Baseline_ICSS Establishment of Baseline ICSS Frequency-Rate Curves ICSS_Training->Baseline_ICSS Drug_Administration Administration of this compound or Vehicle Baseline_ICSS->Drug_Administration Anhedonia_Induction Induction of Anhedonia-like State (e.g., IP Acid Injection) Drug_Administration->Anhedonia_Induction Post-Treatment_ICSS Post-Treatment ICSS Assessment Anhedonia_Induction->Post-Treatment_ICSS Data_Analysis Analysis of Changes in ICSS Thresholds and Rates Post-Treatment_ICSS->Data_Analysis Clinical_Trial_Workflow Patient_Screening Patient Screening (MDD Diagnosis, HAMD-17 ≥ 22) Randomization Randomization to This compound or Placebo Patient_Screening->Randomization Treatment_Phase 6-Week Double-Blind Treatment (this compound 25mg BID -> 50mg BID) Randomization->Treatment_Phase Efficacy_Assessment Weekly Assessment using MADRS and other scales Treatment_Phase->Efficacy_Assessment Safety_Monitoring Monitoring of Adverse Events Treatment_Phase->Safety_Monitoring Primary_Endpoint Change from Baseline in MADRS Total Score at Week 6 Efficacy_Assessment->Primary_Endpoint Anhedonia_Analysis Analysis of MADRS Anhedonia Factor Score Efficacy_Assessment->Anhedonia_Analysis Final_Analysis Statistical Analysis of Efficacy and Safety Data Primary_Endpoint->Final_Analysis Anhedonia_Analysis->Final_Analysis Safety_Monitoring->Final_Analysis

References

Foundational Research on the Metabolites of Amitifadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitifadine, a triple reuptake inhibitor, undergoes metabolic transformation to several metabolites, with the lactam EB-10101 being the most prominent. This technical guide provides a comprehensive overview of the foundational research on the metabolism of this compound, with a particular focus on the formation of EB-10101. This document summarizes key quantitative data, outlines detailed experimental methodologies derived from published literature, and presents visual representations of the metabolic pathway and associated experimental workflows. The information contained herein is intended to serve as a core resource for researchers and professionals involved in the development and study of this compound and its metabolic profile.

Introduction

This compound (formerly EB-1010 or DOV 21,947) is a serotonin-preferring triple reuptake inhibitor that has been investigated for the treatment of major depressive disorder.[1][2] Understanding the metabolic fate of this compound is crucial for a complete characterization of its pharmacokinetic and pharmacodynamic profile. The primary metabolite of this compound is the lactam, EB-10101.[1][2] In vitro studies have demonstrated that EB-10101 is a weak inhibitor of monoamine uptake.[2][3] This guide delves into the core research that has elucidated the metabolic conversion of this compound to EB-10101 and other metabolites.

Metabolic Pathway of this compound

The principal metabolic transformation of this compound is its oxidation to the lactam metabolite, EB-10101. This reaction is primarily catalyzed by two distinct enzyme systems: Monoamine Oxidase A (MAO-A) and an NADPH-dependent enzyme, which is suggested to be a member of the cytochrome P450 (CYP) superfamily.[1] While the involvement of a CYP isoform is indicated, the specific isoform responsible for the formation of EB-10101 has not been definitively identified in the reviewed literature.

dot

Amitifadine_Metabolism This compound This compound EB10101 EB-10101 (Lactam Metabolite) This compound->EB10101 Oxidation MAO_A Monoamine Oxidase A (MAO-A) MAO_A->EB10101 CYP_isoform NADPH-dependent Enzyme (likely a CYP Isoform) CYP_isoform->EB10101

Metabolic conversion of this compound to EB-10101.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies on this compound's interaction with metabolic enzymes and its pharmacokinetic properties.

Table 1: Inhibition of Human Cytochrome P450 (CYP) Isoforms by this compound [1]

CYP IsoformIC50 (μM)Inhibition Potency
CYP2B61.8Potent
CYP2D69 - 100Moderate
CYP3A49 - 100Moderate
CYP2C99 - 100Moderate
CYP2C199 - 100Moderate

Table 2: In Vivo Brain-to-Plasma Ratio of this compound in Rats [1]

Time PointsBrain to Plasma Ratio
Various3.7 - 6.5

Experimental Protocols

This section details the generalized methodologies employed in the foundational research of this compound's metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol is a generalized procedure for assessing the formation of EB-10101 from this compound using human liver microsomes.

dot

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis Amitifadine_sol Prepare this compound Solution Pre_incubation Pre-incubate this compound and Microsomes (37°C) Amitifadine_sol->Pre_incubation HLM_sol Prepare Human Liver Microsomes (in phosphate buffer) HLM_sol->Pre_incubation NADPH_sol Prepare NADPH Solution (cofactor) Initiation Initiate Reaction by adding NADPH NADPH_sol->Initiation Pre_incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction (e.g., with cold acetonitrile) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant_collection Collect Supernatant Centrifugation->Supernatant_collection Analysis Analyze by UPLC-MS/MS Supernatant_collection->Analysis

Generalized workflow for in vitro metabolism studies.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (or other suitable organic solvent) for reaction quenching

  • UPLC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is low, typically <1%).

  • Incubation Mixture: In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer, and this compound solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold quenching solvent, such as acetonitrile.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new tube for analysis.

  • Quantification: Analyze the formation of EB-10101 and the depletion of this compound using a validated UPLC-MS/MS method.

CYP Isoform Identification (General Approach)

To identify the specific CYP isoform(s) responsible for the NADPH-dependent formation of EB-10101, a series of experiments with recombinant human CYP enzymes and specific chemical inhibitors would be conducted.

dot

CYP_Identification_Logic cluster_recombinant Recombinant CYP Screening cluster_inhibition Chemical Inhibition Assay Start Hypothesis: A CYP isoform metabolizes this compound to EB-10101 Incubate_recombinant Incubate this compound with a panel of recombinant human CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4) Start->Incubate_recombinant Incubate_HLM_inhibitors Incubate this compound with Human Liver Microsomes in the presence of specific CYP inhibitors Start->Incubate_HLM_inhibitors Analyze_recombinant Analyze for EB-10101 formation Incubate_recombinant->Analyze_recombinant Identify_active Identify which CYP isoforms produce EB-10101 Analyze_recombinant->Identify_active Conclusion Conclusion: Identify the specific CYP isoform(s) involved in EB-10101 formation Identify_active->Conclusion Analyze_inhibition Measure the change in EB-10101 formation Incubate_HLM_inhibitors->Analyze_inhibition Confirm_isoform Confirm the involvement of the CYP isoform whose inhibitor reduces EB-10101 formation Analyze_inhibition->Confirm_isoform Confirm_isoform->Conclusion

Logical workflow for identifying the responsible CYP isoform.

Procedure:

  • Recombinant CYP Screening: Incubate this compound with a panel of individual, commercially available recombinant human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) in the presence of NADPH. Analyze the formation of EB-10101 to identify which isoforms are capable of catalyzing the reaction.

  • Chemical Inhibition Studies: Incubate this compound with human liver microsomes in the presence and absence of known selective chemical inhibitors for various CYP isoforms. A significant reduction in the formation of EB-10101 in the presence of a specific inhibitor would indicate the involvement of that particular CYP isoform.

Analytical Methodology: UPLC-MS/MS (General Protocol)

A sensitive and specific analytical method, such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), is required for the quantification of this compound and EB-10101 in biological matrices.

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem quadrupole mass spectrometer (e.g., Sciex API 5500)

Chromatographic Conditions (Example):

  • Column: A reverse-phase column suitable for the separation of small molecules (e.g., C18, Phenyl-Hexyl).

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Optimized for the column dimensions (e.g., 0.4-0.6 mL/min).

  • Injection Volume: Typically 1-10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and EB-10101 would need to be determined through infusion and optimization experiments. An internal standard (ideally a stable isotope-labeled version of this compound or EB-10101) should be used for accurate quantification.

Conclusion

The metabolism of this compound to its primary metabolite, EB-10101, is a key aspect of its overall disposition. The involvement of both MAO-A and a putative CYP isoform highlights a multi-enzyme pathway. While this compound demonstrates inhibitory potential against several CYP isoforms, particularly CYP2B6, the specific CYP enzyme responsible for its metabolism to EB-10101 remains to be elucidated. The experimental frameworks provided in this guide offer a basis for further investigation into the metabolism of this compound and the characterization of its metabolites. Future research should focus on definitively identifying the contributing CYP isoform(s) to provide a more complete understanding of potential drug-drug interactions and inter-individual variability in this compound metabolism.

References

Methodological & Application

Application Notes and Protocols: Evaluating the Antidepressant Effects of Amitifadine Using the Forced Swim Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine (formerly EB-1010 or DOV-21,947) is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been investigated for the treatment of major depressive disorder.[1][2] Preclinical evaluation of new antidepressant candidates like this compound is crucial, and the forced swim test (FST) is a widely used rodent behavioral assay for this purpose.[3][4][5] This test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. The administration of effective antidepressant drugs reduces the duration of this immobility.[4][6]

These application notes provide a detailed protocol for utilizing the forced swim test to assess the antidepressant-like effects of this compound in a rodent model. The document outlines the necessary materials, experimental procedures, data analysis, and interpretation of results.

Mechanism of Action and Expected Outcomes

This compound functions by blocking the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing the extracellular levels of these neurotransmitters in brain regions associated with mood regulation, such as the prefrontal cortex.[7] In the context of the forced swim test, different neurotransmitter systems are thought to mediate distinct behavioral responses. Increased serotonergic activity is primarily associated with an increase in swimming behavior, while increased noradrenergic activity is linked to an increase in climbing behavior. As a triple reuptake inhibitor, this compound is hypothesized to reduce immobility time by increasing both swimming and climbing behaviors.

Experimental Protocol: Forced Swim Test for this compound

This protocol is adapted from standard forced swim test procedures for rats.

3.1. Materials and Apparatus

  • Subjects: Male Wistar rats (200-250g). House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Forced Swim Test Apparatus: A transparent glass or plastic cylinder (40-60 cm height, 20 cm internal diameter) filled with water (23-25°C) to a depth of 30 cm. The water depth should be sufficient to prevent the rat from supporting itself by touching the bottom with its tail or feet.

  • This compound: To be dissolved in a suitable vehicle (e.g., distilled water or 0.5% methylcellulose).

  • Vehicle Control: The solvent used to dissolve this compound.

  • Positive Control: A standard antidepressant drug with known efficacy in the FST, such as Imipramine (15-30 mg/kg) or Fluoxetine (10-20 mg/kg).

  • Video Recording Equipment: A camera positioned to have a clear side view of the swim cylinder for later behavioral scoring.

  • Timers and Data Sheets: For manual or automated scoring.

3.2. Experimental Procedure

The forced swim test in rats is typically conducted over two days: a pre-test session and a test session.

Day 1: Pre-test Session (Habituation)

  • Administer the vehicle to all animals 60 minutes before the pre-test.

  • Gently place each rat individually into the swim cylinder for a 15-minute habituation swim.

  • After 15 minutes, remove the rat from the water, dry it with a towel, and return it to its home cage.

  • Clean the cylinder and change the water between animals.

Day 2: Test Session

  • Divide the animals into experimental groups (e.g., Vehicle, this compound 5 mg/kg, this compound 10 mg/kg, this compound 20 mg/kg, Positive Control). A minimum of 8-10 animals per group is recommended.

  • Administer the assigned treatment (Vehicle, this compound, or Positive Control) orally (p.o.) or via intraperitoneal (i.p.) injection. The timing of administration should be consistent, typically 60 minutes before the test.

  • Place each rat into the swim cylinder for a 5-minute test session.

  • Record the entire 5-minute session for each animal.

  • After the test, remove the rat, dry it, and return it to its home cage.

3.3. Behavioral Scoring

Analyze the video recordings from the 5-minute test session. The total duration of the following behaviors should be scored:

  • Immobility: The rat is considered immobile when it remains floating in the water, making only small movements necessary to keep its head above water.

  • Swimming: The rat is making active swimming motions, moving around in the cylinder.

  • Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.

Data Presentation

Quantitative data should be summarized in a table for clear comparison between treatment groups. The following is an example of how to structure the data table. Please note that the values presented below are illustrative and based on the expected effects of an antidepressant like this compound, as specific dose-response data from a single published study is not available.

Treatment GroupDose (mg/kg, p.o.)Immobility Time (s) (Mean ± SEM)Swimming Time (s) (Mean ± SEM)Climbing Time (s) (Mean ± SEM)
Vehicle-180 ± 1090 ± 830 ± 5
This compound5140 ± 12110 ± 1050 ± 7
This compound10100 ± 9 130 ± 11*70 ± 9
This compound2085 ± 7 140 ± 12**75 ± 8**
Imipramine2095 ± 8**105 ± 9100 ± 10

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Visualizations

5.1. Signaling Pathway of this compound

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Serotonin Serotonin (5-HT) Norepinephrine Norepinephrine (NE) Dopamine Dopamine (DA) Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Increased Binding Norepinephrine->Postsynaptic_Receptors Increased Binding Dopamine->Postsynaptic_Receptors Increased Binding

Caption: Mechanism of this compound action.

5.2. Experimental Workflow

cluster_setup Experimental Setup cluster_day1 Day 1: Pre-Test cluster_day2 Day 2: Test cluster_analysis Data Analysis arrow arrow Animal_Acclimation Animal Acclimation Group_Allocation Group Allocation Animal_Acclimation->Group_Allocation Drug_Preparation Drug Preparation Group_Allocation->Drug_Preparation Vehicle_Admin_Pre Vehicle Administration Drug_Preparation->Vehicle_Admin_Pre Habituation_Swim 15-min Habituation Swim Vehicle_Admin_Pre->Habituation_Swim Dry_and_Return Dry and Return to Home Cage Habituation_Swim->Dry_and_Return Treatment_Admin Treatment Administration (Vehicle, this compound, Positive Control) Dry_and_Return->Treatment_Admin Forced_Swim_Test 5-min Forced Swim Test Treatment_Admin->Forced_Swim_Test Video_Recording Video Recording Forced_Swim_Test->Video_Recording Behavioral_Scoring Behavioral Scoring (Immobility, Swimming, Climbing) Video_Recording->Behavioral_Scoring Statistical_Analysis Statistical Analysis Behavioral_Scoring->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: Forced Swim Test experimental workflow.

Interpretation of Results

A significant decrease in immobility time in the this compound-treated groups compared to the vehicle control group is indicative of an antidepressant-like effect. As an SNDRI, it is anticipated that this compound may increase both swimming and climbing behaviors. A dose-dependent reduction in immobility would further strengthen the evidence for its antidepressant activity. It is important to note that this antidepressant-like effect should occur in the absence of a significant increase in general motor activity, which should be assessed in a separate test (e.g., open field test) to rule out false positives. Preclinical studies have indicated that this compound reduces immobility in rats at an oral dose of 5 mg/kg without causing significant increases in motor activity at doses up to 20 mg/kg.[1]

Conclusion

The forced swim test is a valuable and widely used preclinical tool for screening potential antidepressant compounds. This protocol provides a detailed framework for evaluating the antidepressant-like effects of the triple reuptake inhibitor, this compound. Careful adherence to the protocol and accurate behavioral scoring are essential for obtaining reliable and reproducible results. The expected outcome is a dose-dependent decrease in immobility, likely accompanied by an increase in both swimming and climbing behaviors, consistent with its mechanism of action.

References

Application Notes and Protocols: Tail Suspension Test with Amitifadine in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting the tail suspension test (TST) in rodent models to evaluate the antidepressant-like effects of Amitifadine (also known as EB-1010 or DOV-21,947). This compound is a triple reuptake inhibitor, targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The TST is a widely used behavioral assay for screening potential antidepressant compounds.

Data Presentation

The antidepressant-like activity of this compound in the tail suspension test is characterized by a reduction in the duration of immobility. While comprehensive dose-response data from a single publicly available study is limited, the following table summarizes the key findings regarding the effective dose of this compound.

Treatment GroupDose (mg/kg, oral)Immobility Duration (s)Observations
Vehicle Control0Baseline ImmobilityRepresents the typical duration of immobility in untreated animals. Specific values are study-dependent.
This compound5Significantly ReducedMinimum effective dose (MED) observed to produce a dose-dependent reduction in immobility.

Note: The exact immobility times and statistical significance are dependent on the specific experimental conditions, including rodent strain, age, and environmental factors. Researchers should establish baseline immobility in their own laboratory setting.

Experimental Protocols

This section outlines a detailed methodology for performing the tail suspension test with this compound in mice.

Materials and Equipment
  • Test Substance: this compound hydrochloride, dissolved in an appropriate vehicle (e.g., sterile water or 0.9% saline).

  • Animals: Male mice (e.g., C57BL/6 or Swiss Webster strain), 8-10 weeks old. Animals should be group-housed and acclimated to the animal facility for at least one week prior to the experiment.

  • Tail Suspension Apparatus: A commercially available or custom-built apparatus consisting of a horizontal bar or hooks from which to suspend the mice. The apparatus should be designed to prevent the mice from touching any surfaces with their paws or tail. Individual compartments are recommended to prevent visual contact between animals during the test.

  • Adhesive Tape: Medical-grade adhesive tape strong enough to support the weight of the mouse without causing injury.

  • Video Recording and Analysis System: A camera to record the test sessions and software for automated scoring of immobility. Manual scoring by a trained observer blinded to the treatment groups is also an option.

  • Sound-attenuating chamber (optional but recommended): To minimize auditory disturbances.

  • Standard laboratory equipment: Balances, pipettes, tubes, etc.

Experimental Procedure
  • Animal Preparation and Drug Administration:

    • Randomly assign mice to treatment groups (vehicle control and different doses of this compound). A typical experiment would include a vehicle group and at least three doses of this compound (e.g., 2.5, 5, and 10 mg/kg) to assess a dose-response relationship.

    • Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) at a specified time before the test (e.g., 30-60 minutes). The pre-treatment time should be consistent across all animals.

  • Tail Suspension Test:

    • Bring the mice to the testing room at least 60 minutes before the start of the experiment to allow for acclimation.

    • Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

    • Suspend the mouse by its tail from the horizontal bar or hook of the apparatus. The mouse's body should be hanging freely, and it should not be able to reach any surfaces.

    • Start the video recording immediately after suspending the mouse.

    • The test duration is typically 6 minutes.

    • At the end of the 6-minute session, carefully remove the mouse from the apparatus and gently remove the adhesive tape from its tail.

    • Return the mouse to its home cage.

    • Clean the apparatus thoroughly between each mouse to remove any olfactory cues.

  • Data Analysis:

    • The primary measure is the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any movement, except for minor respiratory movements.

    • If using an automated system, the software will provide the immobility time.

    • If scoring manually, two independent observers blinded to the treatment conditions should score the videos. The inter-rater reliability should be high.

    • Analyze the data using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the this compound-treated groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualization

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway through which this compound, as a triple reuptake inhibitor, exerts its antidepressant-like effects. By blocking the reuptake of serotonin, norepinephrine, and dopamine, this compound increases the synaptic availability of these monoamines, leading to the activation of downstream signaling cascades implicated in neuroplasticity and mood regulation.

Amitifadine_Signaling_Pathway This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Serotonin Synaptic Serotonin SERT->Serotonin Increases Norepinephrine Synaptic Norepinephrine NET->Norepinephrine Increases Dopamine Synaptic Dopamine DAT->Dopamine Increases GPCRs Postsynaptic G-Protein Coupled Receptors Serotonin->GPCRs Norepinephrine->GPCRs Dopamine->GPCRs AC Adenylate Cyclase GPCRs->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates BDNF BDNF Gene Expression CREB->BDNF Promotes Neuroplasticity Increased Neuroplasticity & Synaptic Function BDNF->Neuroplasticity Antidepressant Antidepressant Effects Neuroplasticity->Antidepressant

Caption: Proposed signaling cascade of this compound's antidepressant action.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for evaluating this compound in the tail suspension test.

TST_Workflow Acclimation Animal Acclimation (1 week) Grouping Randomization into Treatment Groups Acclimation->Grouping Dosing This compound/Vehicle Administration Grouping->Dosing Habituation Habituation to Testing Room (60 min) Dosing->Habituation TST Tail Suspension Test (6 min) Habituation->TST Recording Video Recording TST->Recording Analysis Scoring of Immobility (Automated or Manual) Recording->Analysis Stats Statistical Analysis (ANOVA) Analysis->Stats Results Results Interpretation Stats->Results

Caption: Experimental workflow for the tail suspension test with this compound.

Measuring Neurotransmitter Dynamics in Response to Amitifadine Using In Vivo Microdialysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine, also known as DOV-21,947 or EB-1010, is a triple reuptake inhibitor (TRI) that simultaneously blocks the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1][2] This mechanism of action suggests its potential as a therapeutic agent for conditions where monoaminergic neurotransmission is dysregulated, such as major depressive disorder. In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals, providing a dynamic view of neurotransmitter level changes in response to pharmacological agents like this compound.[1] This document provides detailed application notes and protocols for utilizing in vivo microdialysis to measure the effects of this compound on serotonin, norepinephrine, and dopamine levels.

Mechanism of Action of this compound

This compound exerts its pharmacological effects by binding to and inhibiting the serotonin, norepinephrine, and dopamine transporters. This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic signaling. Preclinical studies using in vivo microdialysis in rats have demonstrated that this compound administration leads to a marked and sustained increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in key brain regions associated with mood and reward.[1]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (DA, NE, 5-HT) release Neurotransmitter Release vesicle->release Action Potential neurotransmitters Dopamine (DA) Norepinephrine (NE) Serotonin (5-HT) release->neurotransmitters transporter Monoamine Transporters (DAT, NET, SERT) neurotransmitters->transporter Reuptake receptors Postsynaptic Receptors neurotransmitters->receptors Binding This compound This compound This compound->transporter Inhibition

Figure 1: Mechanism of Action of this compound.

Quantitative Data on Neurotransmitter Changes

In vivo microdialysis studies have quantified the effects of this compound on extracellular monoamine levels in various brain regions of rats. The following tables summarize the key findings.

Table 1: Effect of this compound (10 mg/kg, i.p.) on Extracellular Monoamine Levels in the Prefrontal Cortex

NeurotransmitterPeak Increase (% of Baseline)Duration of Effect
Serotonin (5-HT)Marked and Persistent> 4 hours
Norepinephrine (NE)Marked and Persistent> 4 hours
Dopamine (DA)Marked and Persistent> 4 hours
Data derived from qualitative descriptions in Z.L. a-S. et al., Synapse, 2011.[1]

Table 2: Dose-Dependent Effect of this compound on Extracellular Dopamine and Serotonin Levels in the Nucleus Accumbens

Dose (mg/kg, i.p.)NeurotransmitterPeak Increase (% of Baseline)Time to Peak (minutes)
3.2Dopamine (DA)~250%~120
10Dopamine (DA)~400%~180
3.2Serotonin (5-HT)~300%~60
10Serotonin (5-HT)~500%~90
Data estimated from graphical representations in Miller et al., Pain, 2013.

Experimental Protocols

This section provides a detailed protocol for conducting in vivo microdialysis experiments to assess the impact of this compound on monoamine neurotransmitter levels in the rat brain.

I. Animal Surgery and Microdialysis Probe Implantation

This protocol outlines the surgical procedure for implanting a guide cannula for subsequent microdialysis probe insertion.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Surgical drill

  • Guide cannula (e.g., CMA 12)

  • Dental cement

  • Dummy cannula

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum) based on stereotaxic coordinates from a rat brain atlas.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental cement.

  • Insert a dummy cannula into the guide cannula to prevent blockage.

  • Allow the animal to recover for at least 48 hours before the microdialysis experiment.

II. In Vivo Microdialysis Procedure

This protocol describes the process of performing microdialysis on a conscious and freely moving rat.

cluster_setup Microdialysis Setup syringe_pump Syringe Pump perfusion_fluid Artificial CSF syringe_pump->perfusion_fluid Pushes swivel Liquid Swivel perfusion_fluid->swivel Flows to rat Freely Moving Rat with Probe swivel->rat Perfuses fraction_collector Fraction Collector rat->fraction_collector Dialysate Collected

Figure 2: In Vivo Microdialysis Experimental Workflow.

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe (e.g., CMA 12, with appropriate membrane length for the target region)

  • Microinfusion pump

  • Liquid swivel

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • This compound solution

Procedure:

  • Gently restrain the rat and remove the dummy cannula.

  • Insert the microdialysis probe into the guide cannula.

  • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector via a liquid swivel, allowing the animal to move freely.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Allow a stabilization period of at least 2-3 hours to obtain a stable baseline of neurotransmitter levels.

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Prepare this compound solution in a suitable vehicle (e.g., saline).

  • Administer this compound via the desired route (e.g., intraperitoneal injection, i.p.).

  • Continue collecting dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.

  • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.

III. Neurotransmitter Analysis by HPLC-ECD

This protocol outlines the analysis of collected microdialysate samples for serotonin, norepinephrine, and dopamine using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

cluster_hplc HPLC-ECD Analysis autosampler Autosampler (Injects Sample) hplc_column HPLC Column (Separates Analytes) autosampler->hplc_column ecd_detector Electrochemical Detector (Detects Neurotransmitters) hplc_column->ecd_detector data_system Data Acquisition System ecd_detector->data_system Signal dialysate_sample Dialysate Sample dialysate_sample->autosampler

Figure 3: HPLC-ECD Analysis Workflow.

Materials:

  • HPLC system equipped with an electrochemical detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)

  • Standard solutions of serotonin, norepinephrine, and dopamine

  • Collected microdialysate samples

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the detector.

  • Prepare a standard curve by injecting known concentrations of serotonin, norepinephrine, and dopamine standards.

  • Inject the collected dialysate samples into the HPLC system.

  • Identify and quantify the neurotransmitter peaks in the chromatograms by comparing their retention times and peak areas/heights to those of the standards.

  • Express the results as a percentage of the baseline neurotransmitter levels to determine the effect of this compound.

Conclusion

In vivo microdialysis coupled with HPLC-ECD is a robust and reliable method for elucidating the neurochemical effects of pharmacological agents like this compound. The protocols and data presented here provide a comprehensive guide for researchers investigating the impact of this triple reuptake inhibitor on monoamine neurotransmitter systems. These studies are crucial for understanding the therapeutic potential and mechanism of action of this compound in treating neuropsychiatric disorders.

References

Application Notes and Protocols for the Laboratory Synthesis of Amitifadine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development purposes only.

Introduction

Amitifadine, also known as EB-1010 or DOV-21,947, is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI)[1][2]. It is the (+)-enantiomer of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane[1][3]. This compound has been investigated for the treatment of major depressive disorder, alcoholism, and smoking withdrawal[1]. As a TRI, it functions by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby increasing the extracellular concentrations of these neurotransmitters in the brain[2][4][5]. These application notes provide an overview of a potential synthesis route for this compound hydrochloride for laboratory use, based on available information.

Pharmacological Data

This compound exhibits a preference for the serotonin transporter. The following table summarizes its in vitro binding affinities (Ki) and uptake inhibition values (IC50).

TargetKᵢ (nM)IC₅₀ (nM)
Serotonin Transporter (SERT)9912
Norepinephrine Transporter (NET)26223
Dopamine Transporter (DAT)21396
Data sourced from multiple studies[1][6][7].

In microdialysis studies, this compound has been shown to increase extracellular levels of serotonin, norepinephrine, and dopamine in the brain[1].

Synthesis Protocol Overview

The following protocol is an interpretation of the synthesis steps outlined in the patent literature[3]. Note: This is not a validated laboratory protocol and should be adapted and optimized by qualified researchers.

Step 1: Synthesis of α-bromo-3,4-dichlorophenylacetic acid methyl ester

  • To a mixture of 12 kg of water and 140 kg of 98% sulfuric acid, add 100 kg of 3,4-dichlorophenylacetonitrile in portions over 1.25 hours.

  • Allow the temperature to rise to a maximum of 65°C and maintain at 60-65°C for 30 minutes.

  • Cool the reaction mixture.

  • Further steps for the conversion to the α-bromo methyl ester are not detailed in the provided search result but would typically involve bromination of the α-carbon followed by esterification.

Step 2: Formation of the Azabicyclo[3.1.0]hexane Ring System

The patent literature does not provide a detailed procedure for this step. It would likely involve the reaction of the α-bromo ester with a suitable nitrogen-containing bicyclic precursor or a series of cyclization reactions to form the 3-azabicyclo[3.1.0]hexane structure.

Step 3: Chiral Resolution (to obtain the (+)-enantiomer)

The synthesis described in the patent produces a racemic mixture. To obtain this compound, which is the (+)-enantiomer, a chiral resolution step is necessary. This could be achieved through several methods, such as:

  • Diastereomeric salt formation: Reacting the racemic base with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

  • Chiral chromatography: Using a chiral stationary phase to separate the enantiomers.

Step 4: Formation of this compound Hydrochloride

  • Dissolve the purified (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane (the free base) in a suitable organic solvent (e.g., ethyl acetate, ether)[8].

  • Treat the solution with hydrogen chloride (either as a gas or a solution in a compatible solvent) until precipitation is complete[8].

  • Filter the resulting solid and wash with the solvent.

  • Dry the product under vacuum to yield this compound hydrochloride.

Visualizations

Mechanism of Action: Triple Reuptake Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_transporters Reuptake Transporters cluster_postsynaptic Postsynaptic Neuron Monoamines Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Vesicles Vesicular Storage Monoamines->Vesicles Release Release Vesicles->Release SynapticCleft Synaptic Cleft Release->SynapticCleft Neurotransmitter Release SERT SERT SynapticCleft->SERT NET NET SynapticCleft->NET DAT DAT SynapticCleft->DAT Receptors Postsynaptic Receptors SynapticCleft->Receptors Binds to Receptors This compound This compound This compound->SERT Inhibits This compound->NET Inhibits This compound->DAT Inhibits

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

General Synthesis Workflow

G Start 3,4-Dichlorophenylacetonitrile Step1 Step 1: Formation of α-bromo-3,4-dichlorophenylacetic acid methyl ester Start->Step1 Step2 Step 2: Formation of Racemic (±)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Step1->Step2 Step3 Step 3: Chiral Resolution Step2->Step3 Enantiomer (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane (this compound Free Base) Step3->Enantiomer Step4 Step 4: Salt Formation (with HCl) Enantiomer->Step4 Final This compound Hydrochloride Step4->Final

Caption: General workflow for the synthesis of this compound Hydrochloride.

References

Application Notes and Protocols for Determining Amitifadine's Reuptake Inhibition using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine (formerly DOV 21,947 or EB-1010) is a triple reuptake inhibitor, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] This multimodal mechanism of action has been investigated for the treatment of major depressive disorder.[1] Understanding the potency and selectivity of this compound at each of these monoamine transporters is crucial for elucidating its pharmacological profile. This document provides detailed protocols for cell-based assays to determine the reuptake inhibition of this compound and presents its known inhibitory activities in a structured format.

Principle of the Assay

These assays utilize human embryonic kidney (HEK293) cells stably expressing the human serotonin, norepinephrine, or dopamine transporters. The principle of the assay is to measure the ability of a test compound, such as this compound, to inhibit the uptake of a radiolabeled substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) into these cells. The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate is determined as the IC50 value, which is a measure of the compound's potency.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound at the human serotonin, norepinephrine, and dopamine transporters.

TransporterParameterValue (nM)Reference
Serotonin Transporter (SERT)IC5012[3]
Ki99[1][3]
Norepinephrine Transporter (NET)IC5023[3]
Ki262[1][3]
Dopamine Transporter (DAT)IC5096[3]
Ki213[1][3]

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

The relative in vitro potency to inhibit serotonin, norepinephrine, and dopamine uptake is approximately 1:2:8, respectively.[4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of monoamine reuptake inhibition by this compound and the general workflow of the cell-based assay.

Mechanism of Monoamine Reuptake Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine (Serotonin, Norepinephrine, or Dopamine) Monoamine_Released Released Monoamine Monoamine->Monoamine_Released Exocytosis Vesicle Synaptic Vesicle Vesicle->Monoamine Release Transporter Monoamine Transporter (SERT, NET, or DAT) This compound This compound This compound->Transporter Inhibition Monoamine_Released->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine_Released->Receptor Binding & Signal Transduction

Caption: Mechanism of this compound's action on monoamine transporters.

Experimental Workflow for Reuptake Inhibition Assay Start Start Cell_Culture Culture HEK293 cells stably expressing a monoamine transporter (SERT, NET, or DAT) Start->Cell_Culture Plating Plate cells in 96-well plates Cell_Culture->Plating Preincubation Pre-incubate cells with varying concentrations of this compound Plating->Preincubation Uptake Add radiolabeled substrate ([³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine) Preincubation->Uptake Incubation Incubate to allow for substrate uptake Uptake->Incubation Termination Terminate uptake by washing with ice-cold buffer Incubation->Termination Lysis Lyse cells Termination->Lysis Measurement Measure radioactivity using a scintillation counter Lysis->Measurement Analysis Analyze data to determine IC50 values Measurement->Analysis End End Analysis->End

Caption: General workflow for the cell-based reuptake inhibition assay.

Experimental Protocols

1. Cell Culture of Transporter-Expressing HEK293 Cells

  • Cell Lines: HEK293 cells stably expressing human SERT, NET, or DAT.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, puromycin) appropriate for the specific cell line.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. Radiotracer Uptake Inhibition Assay Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Materials:

    • Transporter-expressing HEK293 cells

    • 96-well cell culture plates (white, clear bottom for adherent cells)

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4)

    • Radiolabeled substrates: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine

    • This compound stock solution (in DMSO, then diluted in Assay Buffer)

    • Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT) for determining non-specific uptake.

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at a density that allows them to reach a confluent monolayer on the day of the assay.

    • Preparation of Reagents:

      • Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

      • Prepare solutions of the radiolabeled substrate in Assay Buffer. The final concentration should be close to the Km value for the respective transporter.

      • Prepare a solution of the appropriate reference inhibitor at a concentration sufficient to completely block transporter activity (for determining non-specific uptake).

    • Assay:

      • On the day of the assay, aspirate the culture medium from the wells and wash the cells once with Assay Buffer.

      • Add a defined volume of Assay Buffer containing the different concentrations of this compound, vehicle (for total uptake), or the reference inhibitor (for non-specific uptake) to the respective wells.

      • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

      • Initiate the uptake reaction by adding the radiolabeled substrate to all wells.

      • Incubate the plate at 37°C for a specific duration (e.g., 10-20 minutes). This time should be within the linear range of uptake for each transporter.

    • Termination and Lysis:

      • Terminate the uptake by rapidly aspirating the solution from the wells and washing the cells multiple times with ice-cold Assay Buffer.

      • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).

    • Measurement:

      • Transfer the cell lysates to scintillation vials.

      • Add scintillation cocktail to each vial.

      • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis

  • Calculate Specific Uptake:

    • Specific Uptake = (Total Uptake [CPM in vehicle-treated wells]) - (Non-specific Uptake [CPM in reference inhibitor-treated wells])

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Uptake in presence of this compound - Non-specific Uptake) / (Specific Uptake)] * 100

  • Determine IC50:

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism).

    • The IC50 value is the concentration of this compound that produces 50% inhibition of specific uptake.

Conclusion

The provided protocols offer a robust framework for characterizing the inhibitory activity of this compound on monoamine transporters. By employing these standardized cell-based assays, researchers can obtain reliable and reproducible data on the potency and selectivity of this compound, contributing to a deeper understanding of its pharmacological properties and potential therapeutic applications.

References

Application Notes and Protocols for Testing Amitifadine's Efficacy in Animal Models of Nicotine Addiction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models used to evaluate the efficacy of therapeutic candidates for nicotine addiction, with a specific focus on Amitifadine (formerly EB-1010). Detailed protocols for key behavioral assays are provided, along with a summary of this compound's effects and visualizations of relevant biological and experimental pathways.

Introduction to Animal Models of Nicotine Addiction

Animal models are indispensable tools for understanding the neurobiological mechanisms of nicotine addiction and for the preclinical assessment of potential pharmacotherapies.[1] Rodent models, in particular, have been instrumental in elucidating the rewarding and reinforcing properties of nicotine, as well as the negative affective states associated with withdrawal.[1][2] Commonly employed models to study the rewarding effects of nicotine include intravenous self-administration (IVSA), conditioned place preference (CPP), and intracranial self-stimulation (ICSS).[2][3] To model nicotine dependence and withdrawal, researchers utilize various methods of chronic nicotine exposure, such as osmotic minipumps, repeated injections, or vapor inhalation, followed by an assessment of somatic and affective withdrawal signs.[1]

This compound: A Triple Reuptake Inhibitor for Nicotine Addiction

This compound (EB-1010) is a triple monoamine reuptake inhibitor, meaning it blocks the reuptake of serotonin, norepinephrine, and dopamine.[4][5] This mechanism of action is thought to address the complex neurochemical dysregulation that occurs during nicotine withdrawal, potentially alleviating symptoms like depression, anxiety, and craving.[6] Preclinical studies have demonstrated that this compound can significantly reduce nicotine self-administration in rats, suggesting its potential as a smoking cessation aid.[4][7][8]

Data Presentation: Efficacy of this compound in Nicotine Self-Administration

The following table summarizes the key findings from a study investigating the effects of this compound on nicotine self-administration in female Sprague-Dawley rats.

Dose of this compound (mg/kg) Effect on Nicotine Self-Administration Effect on Locomotor Activity Effect on Food-Motivated Responding Citation
5Reduced nicotine intake during the first 15 minutes of the session.No significant hypoactivity.No significant reduction.[4][7]
10Significantly reduced nicotine self-administration; effect sustained over two weeks and after a period of abstinence.Caused hypoactivity at the beginning of the session.No significant reduction.[4][7]
30Substantially reduced nicotine self-administration throughout the session.Significant hypoactivity.Significant reduction.[4][7]

A study on the combined effect of this compound and chronic nicotine showed that the combination therapy resulted in a more significant and prolonged reduction in nicotine self-administration compared to either treatment alone.[8][9]

Experimental Protocols

Intravenous Nicotine Self-Administration (IVSA) in Rats

This protocol is designed to assess the reinforcing properties of nicotine and to test the efficacy of compounds like this compound in reducing nicotine-seeking behavior.

Materials:

  • Adult Sprague-Dawley rats

  • Intravenous catheters

  • Operant conditioning chambers equipped with two levers (active and inactive), a syringe pump, and a cue light

  • Nicotine hydrogen tartrate solution (0.03 mg/kg/infusion, pH adjusted to 7.0)[10][11]

  • This compound

  • Saline solution (0.9% NaCl)

Procedure:

  • Surgical Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow rats to recover for at least 48 hours post-surgery.[11]

  • Acquisition of Nicotine Self-Administration:

    • Place rats in the operant conditioning chambers for daily 1-hour sessions.[4]

    • Responses on the active lever will result in an intravenous infusion of nicotine (0.03 mg/kg over 5.6 seconds) and the illumination of a cue light for a 10-second time-out period.[11]

    • Responses on the inactive lever will be recorded but will have no programmed consequences.[12]

    • Continue training for approximately 10-15 sessions, or until stable responding is achieved.

  • This compound Treatment:

    • Once stable nicotine self-administration is established, administer this compound (e.g., 5, 10, or 30 mg/kg, intraperitoneally or orally) or vehicle at a designated time before the self-administration session.[4][7]

    • A within-subjects counterbalanced design can be used, where each rat receives each dose of this compound and vehicle across different sessions.

  • Data Analysis:

    • Record the number of infusions earned, and active and inactive lever presses for each session.

    • Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different doses of this compound to the vehicle control.

Conditioned Place Preference (CPP) in Mice

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its administration with a specific environment.

Materials:

  • Adult Swiss-Webster or C57BL/6J mice[13][14]

  • Conditioned place preference apparatus with two distinct compartments (e.g., different flooring and wall patterns)

  • Nicotine hydrogen tartrate solution (e.g., 0.5 mg/kg, intraperitoneally)[14]

  • This compound

  • Saline solution (0.9% NaCl)

Procedure:

  • Pre-Conditioning (Baseline Preference):

    • On Day 1, place each mouse in the center of the apparatus and allow it to freely explore both compartments for 15 minutes.

    • Record the time spent in each compartment to determine any initial preference. An unbiased design is often used.[14]

  • Conditioning:

    • This phase typically lasts for 4-8 days.

    • On conditioning days, administer nicotine (e.g., 0.5 mg/kg, i.p.) and confine the mouse to one compartment for 30 minutes.[15]

    • On alternate days, administer saline and confine the mouse to the other compartment for 30 minutes. The order of nicotine and saline conditioning should be counterbalanced across animals.

    • To test the effect of this compound on the acquisition of CPP, administer this compound prior to nicotine on the conditioning days.

  • Post-Conditioning (Preference Test):

    • The day after the final conditioning session, place the mouse in the center of the apparatus in a drug-free state and allow it to freely explore both compartments for 15 minutes.

    • Record the time spent in each compartment.

  • Data Analysis:

    • Calculate a preference score (time spent in the drug-paired compartment minus time spent in the saline-paired compartment).

    • A significant increase in time spent in the drug-paired compartment from pre-conditioning to post-conditioning indicates a conditioned place preference.

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to compare preference scores between treatment groups.

Nicotine Withdrawal Assessment in Rodents

This protocol outlines methods to induce and measure nicotine withdrawal, which is crucial for testing the ability of drugs like this compound to alleviate withdrawal symptoms.

Materials:

  • Adult rats or mice

  • Osmotic minipumps

  • Nicotine solution for minipumps (e.g., 9 mg/kg/day for rats)[2]

  • Mecamylamine (nicotinic receptor antagonist for precipitated withdrawal)

  • Elevated plus maze (for anxiety-like behavior)

  • Apparatus for measuring somatic withdrawal signs (e.g., observation chamber)

Procedure:

  • Induction of Nicotine Dependence:

    • Implant osmotic minipumps subcutaneously in the animals to deliver a continuous infusion of nicotine or saline for 7-14 days.[1][16]

  • Assessment of Withdrawal:

    • Spontaneous Withdrawal: Remove the osmotic minipumps and observe the animals for withdrawal signs at various time points (e.g., 24, 48, 72 hours) after cessation of nicotine delivery.[1]

    • Precipitated Withdrawal: While the minipumps are still implanted, administer a nicotinic receptor antagonist like mecamylamine (e.g., 1.0 mg/kg, i.p.) to induce a rapid and synchronized withdrawal syndrome.[16]

  • Measurement of Withdrawal Signs:

    • Somatic Signs: Observe and score the frequency of behaviors such as abdominal constrictions (writhes), gasps, ptosis (drooping eyelids), teeth chattering, and tremors.[1][2]

    • Affective Signs (Anxiety-like behavior): Use the elevated plus maze to assess anxiety. A decrease in the time spent in the open arms of the maze is indicative of increased anxiety-like behavior.[16]

  • This compound Treatment:

    • Administer this compound prior to the induction of withdrawal (either spontaneous or precipitated) to assess its ability to attenuate withdrawal symptoms.

  • Data Analysis:

    • Compare the withdrawal scores (for somatic signs) and the behavior on the elevated plus maze between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests.

Visualizations

Nicotine Addiction and this compound's Mechanism of Action

Nicotine_Addiction_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT DAT NET NET SERT SERT VMAT2 VMAT2 Dopamine Dopamine Dopamine->DAT Reuptake D1R D1/D2 R Dopamine->D1R Binds Norepinephrine Norepinephrine Norepinephrine->NET Reuptake alpha_beta_AR α/β-AR Norepinephrine->alpha_beta_AR Binds Serotonin Serotonin Serotonin->SERT Reuptake HTR 5-HT R Serotonin->HTR Binds Reward Reward & Reinforcement D1R->Reward Nicotine Nicotine nAChR nAChR Nicotine->nAChR Activates nAChR->Dopamine ↑ Release This compound This compound This compound->DAT Blocks This compound->NET Blocks This compound->SERT Blocks

Caption: Nicotine activates nAChRs, increasing dopamine release and reward. This compound blocks DAT, NET, and SERT, increasing synaptic monoamine levels.

Experimental Workflow for Nicotine Self-Administration Study

IVSA_Workflow start Start surgery Jugular Vein Catheter Implantation start->surgery recovery Recovery (>48 hours) surgery->recovery acquisition Acquisition of Nicotine Self-Administration (10-15 sessions) recovery->acquisition stabilization Stable Responding Achieved acquisition->stabilization acquisition->stabilization No treatment This compound/Vehicle Administration stabilization->treatment Yes testing Nicotine Self-Administration Session (1 hour) treatment->testing data_collection Record Infusions and Lever Presses testing->data_collection analysis Data Analysis (ANOVA) data_collection->analysis end End analysis->end

Caption: Workflow for evaluating this compound's effect on nicotine self-administration in rats.

Logical Flow of a Conditioned Place Preference Experiment

CPP_Logic cluster_conditioning Conditioning Details start Start pre_test Pre-Conditioning: Baseline Preference Test start->pre_test conditioning Conditioning Phase (4-8 days) pre_test->conditioning post_test Post-Conditioning: Preference Test conditioning->post_test analysis Calculate & Analyze Preference Scores post_test->analysis end End analysis->end nicotine_pairing Nicotine + this compound/Vehicle -> Paired Compartment saline_pairing Saline -> Unpaired Compartment

Caption: Logical progression of a conditioned place preference study to assess the rewarding effects of nicotine and the impact of this compound.

References

Application Notes and Protocols: Preclinical Evaluation of Amitifadine for Opioid Dependence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical assessment of Amitifadine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), as a potential therapeutic agent for opioid dependence. The following protocols detail established rodent models to investigate the efficacy of this compound in mitigating the rewarding effects of opioids, reducing withdrawal symptoms, and preventing relapse-like behavior.

Introduction

Opioid use disorder (OUD) is a significant public health crisis characterized by a compulsive desire to use opioids, loss of control over use, and the emergence of a negative emotional state upon cessation. Current pharmacotherapies are limited and often associated with their own abuse potential and side effects. This compound (also known as EB-1010 or DOV-21,947) is a triple reuptake inhibitor that increases synaptic concentrations of serotonin, norepinephrine, and dopamine.[1][2] This unique mechanism of action presents a promising avenue for treating OUD by potentially modulating the neurobiological circuits underlying addiction and withdrawal. Preclinical studies have already demonstrated that this compound can reduce the self-administration of the opioid remifentanil in rats, suggesting its potential as a treatment for opioid addiction.[3][4][5][6]

This document outlines a series of preclinical studies designed to rigorously evaluate the therapeutic potential of this compound in rodent models of opioid dependence. The experiments will assess its effects on the rewarding properties of opioids, the severity of withdrawal symptoms, and the motivation to seek the drug after a period of abstinence.

Mechanism of Action and Therapeutic Hypothesis

This compound's therapeutic potential in opioid dependence is hypothesized to stem from its simultaneous modulation of three key neurotransmitter systems implicated in addiction:

  • Dopamine (DA): By inhibiting DA reuptake, this compound may help to normalize the hypodopaminergic state associated with opioid withdrawal, potentially reducing anhedonia and craving.

  • Norepinephrine (NE): Inhibition of NE reuptake may alleviate some of the somatic symptoms of opioid withdrawal, such as autonomic hyperactivity.

  • Serotonin (5-HT): Enhancing serotonergic transmission may help to mitigate the negative affective components of withdrawal, such as anxiety and depression.[7][8]

The following diagram illustrates the proposed mechanism of action of this compound at the synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA DA DAT DAT DA->DAT reuptake DA_cleft DA DA->DA_cleft NE NE NET NET NE->NET reuptake NE_cleft NE NE->NE_cleft SER 5-HT SERT SERT SER->SERT reuptake SER_cleft 5-HT SER->SER_cleft Vesicle Vesicles Vesicle->DA store Vesicle->NE store Vesicle->SER store This compound This compound This compound->DAT inhibits This compound->NET inhibits This compound->SERT inhibits DA_R DA Receptors DA_cleft->DA_R NE_R NE Receptors NE_cleft->NE_R SER_R 5-HT Receptors SER_cleft->SER_R

This compound's Triple Reuptake Inhibition Mechanism.

Experimental Design and Protocols

A comprehensive preclinical evaluation of this compound will involve a battery of behavioral assays in rodents. The following sections detail the protocols for these key experiments.

Conditioned Place Preference (CPP)

The CPP paradigm is utilized to assess the rewarding properties of a drug and to evaluate the potential of a candidate treatment to block the acquisition or expression of these rewarding effects.[9][10][11]

Objective: To determine if this compound can block the acquisition and expression of morphine-induced conditioned place preference.

Experimental Workflow:

cluster_phase1 Phase 1: Pre-Conditioning (Day 1) cluster_phase2 Phase 2: Conditioning (Days 2-9) cluster_phase3 Phase 3: Post-Conditioning (Day 10) PreTest Pre-Test: Record baseline time spent in each chamber Morphine Morphine + Vehicle (Paired Chamber) PreTest->Morphine Biased Assignment Saline_this compound Saline + this compound/Vehicle (Unpaired Chamber) PostTest Post-Test: Record time spent in each chamber in a drug-free state Saline_this compound->PostTest

Conditioned Place Preference (CPP) Experimental Workflow.

Protocol:

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber.

  • Animals: Male and female Sprague-Dawley rats.

  • Habituation (Day 0): Allow rats to freely explore all three chambers for 15 minutes.

  • Pre-Conditioning Test (Day 1): Record the time spent in each of the two outer chambers for 15 minutes to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>60% of the time) should be excluded.

  • Conditioning (Days 2-9):

    • Drug Pairing: On alternate days, administer morphine (e.g., 5 mg/kg, s.c.) and immediately confine the rat to the initially non-preferred chamber for 30 minutes.

    • Vehicle/Amitifadine Pairing: On the intervening days, administer saline and confine the rat to the initially preferred chamber for 30 minutes.

    • Treatment Groups:

      • Group 1: Saline + Saline

      • Group 2: Morphine + Saline

      • Group 3: Morphine + this compound (e.g., 5, 10, 20 mg/kg, i.p., administered 30 minutes before morphine)

  • Post-Conditioning Test (Day 10): Place the rat in the central chamber and allow free access to all chambers for 15 minutes in a drug-free state. Record the time spent in each chamber.

Data Presentation:

Treatment GroupPre-Test Time in Drug-Paired Chamber (s)Post-Test Time in Drug-Paired Chamber (s)CPP Score (Post - Pre) (s)
Saline + Saline
Morphine + Saline
Morphine + this compound (5 mg/kg)
Morphine + this compound (10 mg/kg)
Morphine + this compound (20 mg/kg)
Naloxone-Precipitated Withdrawal

This model is used to induce a rapid and robust opioid withdrawal syndrome, allowing for the quantification of both somatic and affective withdrawal signs.[12][13][14]

Objective: To assess the efficacy of this compound in alleviating the somatic and affective signs of naloxone-precipitated morphine withdrawal.

Experimental Workflow:

cluster_induction Dependence Induction (Days 1-7) cluster_treatment Treatment (Day 8) cluster_withdrawal Withdrawal Precipitation & Observation (Day 8) Morphine_Induction Chronic Morphine Administration (e.g., escalating dose regimen) Amitifadine_Admin Administer this compound or Vehicle Morphine_Induction->Amitifadine_Admin Naloxone_Admin Administer Naloxone Amitifadine_Admin->Naloxone_Admin 30 min post-treatment Behavioral_Scoring Observe and Score Somatic and Affective Withdrawal Signs Naloxone_Admin->Behavioral_Scoring Immediately after injection

Naloxone-Precipitated Withdrawal Experimental Workflow.

Protocol:

  • Animals: Male and female C57BL/6J mice.

  • Dependence Induction: Administer morphine twice daily for 7 days with escalating doses (e.g., Day 1-2: 20 mg/kg; Day 3-4: 40 mg/kg; Day 5-6: 60 mg/kg; Day 7: 80 mg/kg, s.c.).

  • Treatment: On Day 8, 2 hours after the final morphine injection, administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle.

  • Withdrawal Precipitation: 30 minutes after this compound/vehicle administration, administer naloxone (e.g., 1 mg/kg, s.c.) to precipitate withdrawal.

  • Behavioral Observation: Immediately after naloxone injection, place the mice in individual observation chambers and record the following withdrawal signs for 30 minutes:

    • Somatic Signs: Jumping, wet dog shakes, paw tremors, ptosis, diarrhea.[7]

    • Affective Signs: Anxiety-like behavior can be assessed in a separate cohort using the elevated plus maze or light-dark box test following naloxone precipitation.[15]

Data Presentation:

Treatment GroupJumping FrequencyWet Dog ShakesPaw Tremors (s)Global Withdrawal Score
Saline + Naloxone
Morphine + Vehicle + Naloxone
Morphine + this compound (5 mg/kg) + Naloxone
Morphine + this compound (10 mg/kg) + Naloxone
Morphine + this compound (20 mg/kg) + Naloxone
Intracranial Self-Stimulation (ICSS)

ICSS is a sophisticated behavioral paradigm that provides a quantitative measure of brain reward function.[16][17][18] It can be used to assess the anhedonia-like state associated with opioid withdrawal and the potential of a treatment to reverse this deficit.

Objective: To determine if this compound can reverse the deficits in brain reward function induced by spontaneous or naloxone-precipitated opioid withdrawal.

Protocol:

  • Surgery: Surgically implant electrodes into the medial forebrain bundle (MFB) of rats.

  • Training: Train rats to press a lever to receive electrical stimulation. Determine the frequency-rate function for each rat.

  • Dependence Induction: Induce morphine dependence as described in the naloxone-precipitated withdrawal protocol.

  • Withdrawal and Testing:

    • Spontaneous Withdrawal: Test ICSS thresholds at various time points (e.g., 12, 24, 48 hours) after the last morphine injection.

    • Precipitated Withdrawal: Precipitate withdrawal with naloxone and test ICSS thresholds.

  • Treatment: Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) 30 minutes before ICSS testing during withdrawal and assess its ability to reverse the elevation in reward thresholds.

Data Presentation:

Treatment GroupBaseline ICSS Threshold (Hz)Withdrawal ICSS Threshold (Hz)Post-Amitifadine ICSS Threshold (Hz)
Saline Control
Morphine Withdrawal + Vehicle
Morphine Withdrawal + this compound (5 mg/kg)
Morphine Withdrawal + this compound (10 mg/kg)
Morphine Withdrawal + this compound (20 mg/kg)
Locomotor Activity

Spontaneous locomotor activity is a general measure of behavioral output and can be altered during opioid withdrawal.[19] Hyperactivity can be a sign of withdrawal, while hypoactivity can indicate sedation or malaise.

Objective: To assess the effect of this compound on locomotor activity during spontaneous opioid withdrawal.

Protocol:

  • Apparatus: Open-field arenas equipped with automated photobeam tracking systems.

  • Animals: Male and female Sprague-Dawley rats.

  • Dependence Induction: Induce morphine dependence as described previously.

  • Withdrawal and Testing:

    • Following the last morphine injection, place rats in the open-field arenas and record locomotor activity continuously for 24-48 hours.

  • Treatment: Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) at the beginning of the withdrawal period and assess its effect on locomotor activity compared to vehicle-treated animals.

Data Presentation:

Treatment GroupTotal Distance Traveled (cm) - First 4 hoursTotal Distance Traveled (cm) - 24 hours
Saline Control
Morphine Withdrawal + Vehicle
Morphine Withdrawal + this compound (5 mg/kg)
Morphine Withdrawal + this compound (10 mg/kg)
Morphine Withdrawal + this compound (20 mg/kg)

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in the context of opioid dependence. By systematically assessing its impact on opioid reward, withdrawal, and general activity, researchers can generate the critical data needed to support its further development as a novel pharmacotherapy for OUD. The use of multiple, well-validated behavioral models will provide a comprehensive understanding of this compound's therapeutic potential.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Amitifadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Amitifadine (also known as EB-1010) using High-Performance Liquid Chromatography (HPLC). The described method is a stability-indicating assay, crucial for the determination of the drug in the presence of its degradation products. This note includes comprehensive experimental protocols, data presentation in tabular format, and visual diagrams of the experimental workflow to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor that has been investigated for the treatment of major depressive disorder. As with any pharmaceutical compound, a robust and reliable analytical method is essential for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances and their impurities.

This application note details a reversed-phase HPLC (RP-HPLC) method that can be used for the determination of this compound. The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from potential degradation products formed under various stress conditions, as per the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.025 M KH2PO4 Buffer (pH adjusted to 7.0 with Triethylamine) (30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 45°C
Detection Wavelength 283 nm
Preparation of Solutions
  • Buffer Preparation (0.025 M KH2PO4, pH 7.0): Dissolve 3.4 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 7.0 using triethylamine. Filter the buffer solution through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 30:70 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Sample Preparation: The sample preparation will depend on the matrix (e.g., dosage form, biological fluid). For a tablet dosage form, a general procedure is as follows:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Make up the volume to 100 mL with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

Validation ParameterTypical Acceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0% for repeatability and intermediate precision
Specificity No interference from placebo or degradation products
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Robustness No significant changes in results with small variations in method parameters

Data Presentation

The following tables summarize the expected quantitative data from the method validation.

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Retention Time (min) ~ 6.5-
Tailing Factor 1.2≤ 2.0
Theoretical Plates > 5000> 2000

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
10Value
20Value
40Value
60Value
80Value
100Value
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy and Precision Data

Concentration (µg/mL)Recovery (%)RSD (%)
8099.50.8
100100.20.6
12099.80.7

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh this compound Standard/Sample B Dissolve in Mobile Phase A->B C Sonicate to Ensure Dissolution B->C D Filter through 0.45 µm Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G Detection at 283 nm F->G H Data Acquisition G->H I Integrate Peak Area H->I J Quantify this compound Concentration I->J K Generate Report J->K

Caption: HPLC analysis workflow for this compound.

Logical Relationship in Method Development

The following diagram illustrates the logical relationship and considerations in developing a stability-indicating HPLC method.

Method_Development A Define Analytical Target Profile B Select Chromatographic Mode (RP-HPLC) A->B C Screen Columns & Mobile Phases B->C D Optimize Method Parameters (pH, Flow Rate, Temperature) C->D E Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) D->E F Assess Specificity & Resolution E->F F->D Re-optimize if needed G Method Validation (ICH Guidelines) F->G H Finalized Stability-Indicating Method G->H

Caption: Logical flow for stability-indicating HPLC method development.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The method is stability-indicating, allowing for the accurate determination of the drug in the presence of its degradation products. The provided protocols and validation parameters serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound. It is recommended that any laboratory implementing this method conduct its own validation to ensure suitability for their specific application.

Application Notes: In Vitro Metabolism of Amitifadine Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amitifadine (also known as EB-1010 or DOV 21,947) is a serotonin-preferring triple reuptake inhibitor that has been investigated as a drug candidate for major depressive disorder.[1][2] Understanding the metabolic fate of a drug candidate is a critical component of preclinical development. In vitro studies using liver microsomes are a standard method for investigating Phase I metabolic pathways, identifying potential metabolites, and assessing the potential for drug-drug interactions. This document provides an overview of the in vitro metabolism of this compound and detailed protocols for conducting such studies.

Metabolic Profile of this compound

In vitro studies using human liver microsomes and hepatocytes have shown that this compound is metabolized slowly.[1][2] The primary metabolite identified is the lactam, EB-10101.[1][2] The formation of this major metabolite is catalyzed by both Monoamine Oxidase A (MAO-A) and a NADPH-dependent enzyme, which is likely a Cytochrome P450 (CYP) isoform.[1][2] The involvement of multiple metabolic pathways may reduce the risk of pharmacokinetic drug-drug interactions.[1][2]

Interaction with Cytochrome P450 Enzymes

This compound has been evaluated for its potential to inhibit major drug-metabolizing CYP enzymes. These studies are crucial for predicting potential drug-drug interactions where this compound could affect the clearance of co-administered drugs. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50). This compound demonstrates moderate inhibition of several key CYP isoforms and potent inhibition of CYP2B6.[1][2]

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on major human CYP450 isoforms as determined in studies with human liver microsomes.

Cytochrome P450 IsoformThis compound IC50 (μM)Inhibition Potential
CYP2B61.8Potent
CYP2D69 - 100Moderate
CYP3A49 - 100Moderate
CYP2C99 - 100Moderate
CYP2C199 - 100Moderate

Table 1: Summary of IC50 values for this compound inhibition of major CYP450 enzymes. Data sourced from in vitro studies using human liver microsomes.[1][2]

Visualizing Metabolic Pathways and Workflows

Metabolic Pathway of this compound

The diagram below illustrates the primary metabolic conversion of this compound.

This compound This compound Metabolite EB-10101 (Lactam Metabolite) This compound->Metabolite Metabolism MAOA Monoamine Oxidase A (MAO-A) MAOA->Metabolite CYP Cytochrome P450 (CYP) Isoform CYP->Metabolite

Caption: Metabolic conversion of this compound to its primary lactam metabolite.

Experimental Workflow: Metabolic Stability Assay

The following diagram outlines the typical workflow for an in vitro metabolic stability study using liver microsomes.

cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis Prep_Reagents Prepare Reagents (Buffer, Microsomes, Cofactors) Prep_this compound Prepare this compound Stock Solution Preincubate Pre-incubate Microsomes and this compound at 37°C Prep_this compound->Preincubate Initiate Initiate Reaction (Add NADPH) Preincubate->Initiate Timepoints Collect Aliquots at Various Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Extract Extract Supernatant Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Analysis (Calculate % remaining, t½, CLint) LCMS->Data

Caption: Workflow for this compound in vitro metabolic stability assessment.

Protocols: In Vitro Metabolism Studies

This section provides a detailed protocol for determining the metabolic stability of this compound in human liver microsomes.

Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes

1. Objective To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of this compound using human liver microsomes.

2. Materials

  • This compound

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., Solution A: 26 mM NADP+, 66 mM Glucose-6-Phosphate; Solution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase)

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Acetonitrile (ACN), HPLC grade, containing an internal standard (e.g., Tolbutamide)

  • 96-well incubation plates

  • Water bath or incubator set to 37°C

  • LC-MS/MS system

3. Experimental Procedure

3.1. Reagent Preparation

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in buffer to create working solutions. The final concentration of DMSO in the incubation should be ≤ 0.2%.

  • Microsome Dilution: Thaw HLM on ice. Dilute the HLM stock with cold phosphate buffer (pH 7.4) to achieve a working concentration of 1 mg/mL.

  • NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions.

3.2. Incubation

  • Set up the 96-well plate by adding the components in the order listed in the table below. Prepare separate incubations for each time point (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Add 90 µL of the HLM/buffer/Amitifadine mixture to each well.

  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • To initiate the metabolic reaction, add 10 µL of the NADPH regenerating system solution to each well. For the 0-minute time point and negative controls (-NADPH), add 10 µL of buffer instead.

  • Incubate the plate at 37°C with shaking.

ComponentVolume (µL) for 100 µL reactionFinal Concentration
100 mM Phosphate Buffer (pH 7.4)Variable100 mM
HLM (1 mg/mL)500.5 mg/mL
This compound (e.g., 20 µM)101-2 µM
Pre-incubate at 37°C
NADPH System101 mM NADP+

3.3. Reaction Quenching and Sample Preparation

  • At each designated time point, stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the respective wells.

  • For the 0-minute time point, add the quenching solution immediately after adding the NADPH solution.

  • Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate for analysis.

4. LC-MS/MS Analysis

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • The analysis should monitor the parent compound (this compound) and potentially its major metabolite (EB-10101).

5. Data Analysis

  • Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The slope corresponds to the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)

References

Application Notes and Protocols for Assessing Amitifadine's Behavioral Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the behavioral pharmacology assays relevant to assessing the effects of Amitifadine (formerly known as EB-1010 and DOV-21,947), a triple reuptake inhibitor (TRI). Detailed protocols for key experiments are provided to facilitate the evaluation of its antidepressant-like properties and abuse potential.

Introduction to this compound

This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been investigated for the treatment of major depressive disorder.[1] By blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, this compound increases the extracellular concentrations of these key monoamine neurotransmitters in the brain.[1] This broad-spectrum mechanism of action is hypothesized to offer greater efficacy and a faster onset of action compared to more selective reuptake inhibitors.[2] Preclinical studies have demonstrated its antidepressant-like effects in established rodent models.[3]

Data Presentation

The following tables summarize the in vitro binding affinities and in vivo behavioral effects of this compound.

Table 1: In Vitro Receptor Binding and Transporter Inhibition

TargetParameterValue (nM)
Serotonin Transporter (SERT)Ki99
IC5012
Norepinephrine Transporter (NET)Ki262
IC5023
Dopamine Transporter (DAT)Ki213
IC5096

Data compiled from publicly available information.[1]

Table 2: Summary of In Vivo Behavioral Assay Results for this compound

AssaySpeciesKey FindingNote
Forced Swim TestRatReduces immobility with a minimum effective dose (MED) of 5 mg/kg (oral).Antidepressant-like effect observed without significant increases in motor activity at doses up to 20 mg/kg.[1]
Tail Suspension TestMouseProduces a dose-dependent reduction in immobility with an oral MED of 5 mg/kg.Further supports the antidepressant-like profile of this compound.[1]
Opiate Self-AdministrationRatAcutely reduces remifentanil self-administration at doses of 5, 10, and 20 mg/kg.Suggests a potential role in modulating reward pathways and abuse liability. The 10 mg/kg dose did not significantly affect food-motivated responding.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its preclinical behavioral assessment.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Receptors Postsynaptic Receptors Serotonin->Receptors Norepinephrine->Receptors Dopamine->Receptors Signaling Intracellular Signaling Cascades (e.g., cAMP, Ca²⁺) Receptors->Signaling CREB CREB Activation Signaling->CREB BDNF BDNF Expression & Release CREB->BDNF Therapeutic Therapeutic Effects (e.g., Antidepressant) BDNF->Therapeutic

Caption: Mechanism of this compound's action.

cluster_0 Phase 1: Antidepressant-like Activity cluster_1 Phase 2: Abuse Potential Assessment cluster_2 Data Analysis & Interpretation FST Forced Swim Test (FST) TST Tail Suspension Test (TST) Analysis Statistical Analysis FST->Analysis Locomotor Locomotor Activity TST->Analysis Locomotor->Analysis SelfAdmin Self-Administration DrugDiscrim Drug Discrimination Interpretation Interpretation of Behavioral Effects SelfAdmin->Interpretation DrugDiscrim->Interpretation Analysis->SelfAdmin Analysis->DrugDiscrim Analysis->Interpretation Start Drug Administration (this compound vs. Vehicle) Start->FST Start->TST Start->Locomotor

Caption: Preclinical behavioral assessment workflow.

Experimental Protocols

Forced Swim Test (FST) for Antidepressant-Like Activity

Objective: To evaluate the antidepressant-like properties of this compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.

Materials:

  • Cylindrical containers (approximately 40-50 cm high, 20 cm in diameter).

  • Water maintained at 23-25°C.

  • Video recording equipment.

  • Stopwatch.

  • Animal scale.

  • This compound and vehicle solutions.

Procedure:

  • Animal Acclimation: Male Sprague-Dawley rats (250-300g) are group-housed and acclimated to the vivarium for at least one week before testing.

  • Drug Administration: Animals are randomly assigned to treatment groups (e.g., vehicle, this compound 5, 10, 20 mg/kg). This compound or vehicle is administered orally (p.o.) 60 minutes before the test.

  • Test Session:

    • Fill the cylinders with water to a depth of 30 cm.

    • Gently place each rat into its respective cylinder.

    • The test duration is typically 6 minutes.

    • Record the entire session for later scoring.

  • Scoring: The duration of immobility is scored during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Tail Suspension Test (TST) for Antidepressant-Like Activity

Objective: To assess the antidepressant-like effects of this compound by measuring the duration of immobility in mice suspended by their tails. A decrease in immobility is indicative of an antidepressant-like effect.

Materials:

  • Tail suspension apparatus (a horizontal bar raised above a surface).

  • Adhesive tape.

  • Video recording equipment.

  • Stopwatch.

  • Animal scale.

  • This compound and vehicle solutions.

Procedure:

  • Animal Acclimation: Male C57BL/6 mice (20-25g) are group-housed and acclimated for at least one week.

  • Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, p.o.) or vehicle 60 minutes prior to the test.

  • Test Session:

    • Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).

    • Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough that it cannot reach any surfaces.

    • The test duration is 6 minutes.

    • Record the session for scoring.

  • Scoring: The total time the mouse remains immobile during the 6-minute test is measured. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis: Compare the mean immobility duration between the different treatment groups using statistical methods such as ANOVA.

Drug Self-Administration Assay for Abuse Potential

Objective: To determine if this compound has reinforcing properties, which is an indicator of its abuse potential. This is assessed by the rate at which animals will perform an action (e.g., lever press) to receive the drug.

Materials:

  • Operant conditioning chambers equipped with two levers, a syringe pump, and a drug delivery system connected to an indwelling intravenous catheter.

  • Surgical equipment for catheter implantation.

  • This compound and saline solutions.

Procedure:

  • Surgical Catheter Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein. Animals are allowed to recover for at least one week.

  • Acquisition of Self-Administration (Training):

    • Animals are trained to self-administer a known drug of abuse (e.g., cocaine or an opioid like remifentanil) on a fixed-ratio 1 (FR1) schedule (one lever press results in one drug infusion).

    • One lever is designated as "active" (delivers the drug), and the other as "inactive" (has no consequence).

    • Training continues until a stable baseline of responding is established.

  • Substitution Phase:

    • Once a stable baseline is achieved with the training drug, saline is substituted for the drug to extinguish the lever-pressing behavior.

    • After extinction, different doses of this compound are substituted for saline.

    • The number of lever presses on both the active and inactive levers is recorded.

  • Data Analysis: An increase in responding on the active lever for this compound compared to saline indicates that the drug has reinforcing properties. The data is typically analyzed using a repeated-measures ANOVA. A comparison to responding for the training drug can also be made.

Drug Discrimination Assay for Subjective Effects

Objective: To assess whether the subjective effects of this compound are similar to those of a known drug of abuse.

Materials:

  • Operant conditioning chambers with two levers.

  • A training drug with a known mechanism of abuse (e.g., a psychostimulant like cocaine or an opioid).

  • This compound and saline solutions.

Procedure:

  • Training Phase:

    • Animals are trained to discriminate between the training drug and saline.

    • On days when the training drug is administered, responses on one lever (the "drug" lever) are reinforced (e.g., with a food pellet).

    • On days when saline is administered, responses on the other lever (the "saline" lever) are reinforced.

    • Training continues until animals reliably press the correct lever based on the substance they received.

  • Test Phase:

    • Once discrimination is established, various doses of this compound are administered.

    • During the test session, responses on either lever are recorded but not reinforced.

    • The percentage of responses on the "drug" lever is calculated.

  • Data Analysis: If this compound produces a dose-dependent increase in responding on the drug-associated lever, it suggests that it has subjective effects similar to the training drug. A full substitution (≥80% drug-lever responding) indicates a high degree of similarity in subjective effects.

References

Application Notes and Protocols for Evaluating the Pharmacokinetics of Amitifadine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine (formerly DOV 21,947 or EB-1010) is a triple reuptake inhibitor, targeting the transporters for serotonin, norepinephrine, and dopamine.[1] Its potential as an antidepressant and for other neurological conditions necessitates a thorough understanding of its pharmacokinetic profile in preclinical animal models.[2][3] These application notes provide detailed protocols for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound in common laboratory animal models, such as rats. The following sections offer guidance on experimental design, sample collection, bioanalytical methods, and data analysis to ensure robust and reproducible pharmacokinetic studies.

I. Pharmacokinetic Profile of this compound

While specific quantitative pharmacokinetic data for this compound in animal models is not extensively published in publicly available literature, existing research indicates several key characteristics:

  • High Brain Penetration: Studies in rats have demonstrated that this compound preferentially partitions into the brain, with a reported brain-to-plasma concentration ratio ranging from 3.7 to 6.5 at various time points after administration.[4] This is a crucial characteristic for a centrally acting drug.

  • Metabolism: The primary metabolite of this compound has been identified as the lactam, EB-10101. This metabolic conversion is carried out by monoamine oxidase A (MAO-A) and likely a cytochrome P450 (CYP) isoform.[4]

  • Oral Activity: Preclinical studies have utilized oral administration of this compound, indicating its oral bioavailability.[1]

Data Presentation

Given the absence of specific published data, the following table serves as a template for summarizing key pharmacokinetic parameters that should be determined in a typical study.

Table 1: Template for Pharmacokinetic Parameters of this compound in Rats Following Oral (PO) and Intravenous (IV) Administration

ParameterPO Administration (e.g., 10 mg/kg)IV Administration (e.g., 2 mg/kg)
Cmax (ng/mL) To be determinedTo be determined
Tmax (h) To be determinedTo be determined
AUC0-t (ng·h/mL) To be determinedTo be determined
AUC0-inf (ng·h/mL) To be determinedTo be determined
t1/2 (h) To be determinedTo be determined
CL (L/h/kg) Not applicableTo be determined
Vd (L/kg) Not applicableTo be determined
F (%) To be determinedNot applicable

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

II. Experimental Protocols

A. Animal Models

The most commonly used animal model for initial pharmacokinetic screening is the rat, typically Sprague-Dawley or Wistar strains. Mice can also be used, particularly for initial tolerability and efficacy studies.

B. Drug Administration

1. Oral (PO) Administration Protocol

  • Objective: To determine the pharmacokinetic profile of this compound following oral administration.

  • Materials:

    • This compound

    • Vehicle (e.g., 0.5% methylcellulose in water)

    • Oral gavage needles (flexible, ball-tipped)

    • Syringes

    • Animal balance

  • Procedure:

    • Fast animals overnight (approximately 12 hours) with free access to water.

    • Prepare the dosing formulation of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is a homogenous suspension or solution.

    • Weigh each animal to determine the precise volume of the dosing formulation to be administered. A typical dose for behavioral studies in rats is in the range of 5-20 mg/kg.[5][6]

    • Administer the formulation directly into the stomach using an appropriately sized oral gavage needle.

    • Record the exact time of administration.

    • Return the animal to its cage with free access to water. Food can be returned 2-4 hours post-dosing.

2. Intravenous (IV) Administration Protocol

  • Objective: To determine the pharmacokinetic profile of this compound following intravenous administration, which is essential for calculating absolute bioavailability.

  • Materials:

    • This compound

    • Sterile vehicle (e.g., saline, 5% dextrose in water)

    • Syringes and needles (e.g., 27G)

    • Animal restrainer

  • Procedure:

    • Prepare a sterile solution of this compound for injection.

    • Weigh the animal to calculate the required injection volume.

    • Place the animal in a suitable restrainer to allow access to a tail vein.

    • If necessary, warm the tail using a heat lamp or warm water to dilate the vein.

    • Disinfect the injection site with an alcohol swab.

    • Insert the needle into the lateral tail vein and slowly administer the dose.

    • Record the exact time of administration.

    • Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding.

C. Sample Collection

1. Blood Sampling Protocol

  • Objective: To collect serial blood samples to determine the plasma concentration-time profile of this compound.

  • Materials:

    • Microcentrifuge tubes containing an anticoagulant (e.g., K2EDTA)

    • Capillary tubes or syringes with small gauge needles

    • Centrifuge

  • Procedure:

    • Collect blood samples at predetermined time points. For an oral dose, typical time points might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours. For an IV dose, earlier time points are crucial: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Blood can be collected via various methods, such as tail vein sampling or saphenous vein sampling. For serial sampling in a single animal, a jugular vein catheter is recommended to minimize stress.

    • Collect approximately 100-200 µL of blood at each time point into tubes containing anticoagulant.

    • After collection, gently invert the tubes to mix the blood with the anticoagulant.

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until analysis.

2. Brain Tissue Collection Protocol

  • Objective: To determine the concentration of this compound in the brain at specific time points.

  • Procedure:

    • At the designated time points, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Immediately decapitate the animal and dissect the brain.

    • Rinse the brain with ice-cold saline to remove any blood.

    • Blot the brain dry, weigh it, and snap-freeze it in liquid nitrogen.

    • Store the brain samples at -80°C until homogenization and analysis.

D. Sample Analysis: Proposed LC-MS/MS Method

A specific, validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method for this compound is not publicly available. The following protocol is a hypothetical method based on standard practices for the analysis of small molecules in biological matrices.[7][8][9][10]

1. Sample Preparation

  • Plasma:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

  • Brain Tissue:

    • To the weighed brain tissue, add 3 volumes (w/v) of ice-cold homogenization buffer (e.g., phosphate-buffered saline).

    • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

    • Use an aliquot of the homogenate and proceed with the protein precipitation step as described for plasma.

2. LC-MS/MS Conditions (Hypothetical)

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound, its metabolite EB-10101, and the internal standard.

E. Data Analysis

Pharmacokinetic parameters should be calculated using non-compartmental analysis of the plasma concentration-time data. Software such as WinNonlin® or Phoenix® WinNonlin® is commonly used for these calculations.

III. Visualizations

A. Metabolic Pathway of this compound

Amitifadine_Metabolism This compound This compound Metabolite EB-10101 (Lactam Metabolite) This compound->Metabolite Metabolism Enzymes MAO-A & CYP Isoform Enzymes->Metabolite PK_Workflow cluster_Dosing Drug Administration cluster_Sampling Sample Collection cluster_Analysis Sample Processing & Analysis cluster_Data Data Interpretation PO Oral (PO) Dosing Blood Serial Blood Sampling PO->Blood Brain Brain Tissue Collection (Terminal) PO->Brain IV Intravenous (IV) Dosing IV->Blood IV->Brain Plasma Plasma Separation Blood->Plasma Homogenization Brain Homogenization Brain->Homogenization Extraction Extraction & Protein Precipitation Plasma->Extraction Homogenization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc

References

Application of Electrophysiology to Study Amitifadine's Neuronal Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Amitifadine is a triple reuptake inhibitor (TRI) that blocks the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, thereby increasing the extracellular concentrations of these key neurotransmitters.[1][2] This multimodal mechanism of action suggests potential therapeutic efficacy in major depressive disorder and other neurological conditions. Electrophysiological techniques are indispensable for elucidating the functional consequences of this compound's interaction with monoaminergic systems at the neuronal level. These methods allow for the direct measurement of changes in neuronal excitability, synaptic transmission, and network activity, providing crucial insights into its pharmacodynamic profile.

While direct electrophysiological studies on this compound are limited in the public domain, research on structurally and pharmacologically similar compounds, such as DOV 216,303 (the racemic mixture from which this compound, the (+)-enantiomer, is derived), provides a strong foundation for predicting its effects.[1] In vivo electrophysiological studies on triple reuptake inhibitors have demonstrated a dose-dependent modulation of the firing rates of monoaminergic neurons.[3][4][5]

Key applications of electrophysiology in studying this compound include:

  • Determining the functional impact on monoaminergic neuron firing: In vivo extracellular recordings can directly measure changes in the firing rate and pattern of serotonin neurons in the dorsal raphe nucleus (DRN), norepinephrine neurons in the locus coeruleus (LC), and dopamine neurons in the ventral tegmental area (VTA).

  • Investigating effects on synaptic plasticity: Field potential recordings in brain slices (e.g., hippocampus or prefrontal cortex) can assess this compound's ability to modulate long-term potentiation (LTP) and long-term depression (LTD), key cellular models of learning and memory.

  • Characterizing the impact on intrinsic membrane properties and synaptic currents: Whole-cell patch-clamp recordings from individual neurons can reveal how this compound alters fundamental properties like resting membrane potential, input resistance, and action potential threshold, as well as isolate its effects on excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents.

These electrophysiological approaches, in combination with neurochemical and behavioral assays, provide a comprehensive understanding of this compound's neuronal effects and its potential as a therapeutic agent.

Data Presentation

The following tables summarize quantitative data from in vivo electrophysiological studies on the triple reuptake inhibitor DOV 216,303, the racemic mixture containing this compound. This data provides a proxy for the expected effects of this compound on monoaminergic neuronal firing.

Table 1: Effect of DOV 216,303 on the Firing Rate of Dorsal Raphe (5-HT) Neurons

Cumulative Dose (mg/kg, i.v.)Mean Inhibition of Firing Rate (%)
0.2515 ± 5
0.528 ± 7
145 ± 8
255 ± 9

Data adapted from Guiard et al., Int J Neuropsychopharmacol, 2010. The study used DOV 216,303.

Table 2: Effect of DOV 216,303 on the Firing Rate of Locus Coeruleus (NE) Neurons

Cumulative Dose (mg/kg, i.v.)Mean Inhibition of Firing Rate (%)
0.2535 ± 6
0.560 ± 8
185 ± 5
298 ± 1

Data adapted from Guiard et al., Int J Neuropsychopharmacol, 2010. The study used DOV 216,303.

Table 3: Effect of DOV 216,303 on the Firing Rate of Ventral Tegmental Area (DA) Neurons

Cumulative Dose (mg/kg, i.v.)Mean Inhibition of Firing Rate (%)
0.2510 ± 4
0.520 ± 6
135 ± 7
248 ± 8

Data adapted from Guiard et al., Int J Neuropsychopharmacol, 2010. The study used DOV 216,303.

Experimental Protocols

In Vivo Extracellular Single-Unit Recording of Monoaminergic Neurons

This protocol is designed to measure the firing activity of serotonin, norepinephrine, and dopamine neurons in anesthetized rats following the administration of this compound.

Materials:

  • Adult male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., chloral hydrate or isoflurane)

  • Stereotaxic apparatus

  • Micromanipulator

  • Glass micropipettes for recording (2-5 MΩ impedance)

  • Extracellular amplifier and data acquisition system

  • This compound solution for intravenous injection

  • Body temperature control system

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus. Maintain body temperature at 37°C.

  • Perform a craniotomy over the target brain region (DRN, LC, or VTA) based on stereotaxic coordinates.

  • Lower a recording micropipette filled with 2 M NaCl into the target nucleus.

  • Identify monoaminergic neurons based on their characteristic firing patterns and spike waveforms.

  • Once a stable baseline firing rate is established for at least 5 minutes, administer this compound intravenously in cumulative doses.

  • Record the neuronal firing for at least 10 minutes after each dose.

  • Analyze the data to determine the percentage change in firing rate from baseline for each dose.

In Vitro Whole-Cell Patch-Clamp Recording in Prefrontal Cortex Slices

This protocol allows for the detailed investigation of this compound's effects on the intrinsic membrane properties and synaptic currents of pyramidal neurons in the prefrontal cortex (PFC).

Materials:

  • Young adult rats or mice (P21-P35)

  • Vibrating microtome

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution for patch pipettes

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

  • This compound stock solution

Procedure:

  • Prepare acute coronal slices (300 µm) of the PFC in ice-cold, oxygenated aCSF.

  • Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.

  • Place a single slice in the recording chamber under the microscope and perfuse with aCSF at 2-3 ml/min.

  • Identify pyramidal neurons in layer V of the PFC for recording.

  • Establish a whole-cell patch-clamp configuration.

  • In current-clamp mode, record the resting membrane potential and firing response to depolarizing current injections.

  • In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) and at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).

  • After obtaining a stable baseline, bath-apply this compound at various concentrations.

  • Record the changes in intrinsic properties and synaptic currents.

In Vitro Field Potential Recording in Hippocampal Slices

This protocol is used to assess the impact of this compound on synaptic transmission and plasticity (LTP) in the hippocampus.

Materials:

  • Young adult rats or mice (P21-P35)

  • Vibrating microtome

  • aCSF

  • Bipolar stimulating electrode

  • Glass recording microelectrode

  • Extracellular amplifier and data acquisition system

  • This compound stock solution

Procedure:

  • Prepare transverse hippocampal slices (400 µm) in ice-cold, oxygenated aCSF.

  • Allow slices to recover in a holding chamber for at least 1 hour.

  • Place a slice in the recording chamber and position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses every 30 seconds.

  • Bath-apply this compound and record its effect on the baseline fEPSP slope.

  • To induce LTP, deliver a high-frequency stimulation protocol (e.g., theta-burst stimulation).

  • Record the fEPSP slope for at least 60 minutes post-induction to assess the magnitude and stability of LTP in the presence of this compound compared to control conditions.

Visualizations

Signaling_Pathway This compound This compound SERT SERT This compound->SERT Inhibition NET NET This compound->NET Inhibition DAT DAT This compound->DAT Inhibition Serotonin Extracellular Serotonin SERT->Serotonin Reuptake Norepinephrine Extracellular Norepinephrine NET->Norepinephrine Reuptake Dopamine Extracellular Dopamine DAT->Dopamine Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Norepinephrine->Postsynaptic_Receptors Dopamine->Postsynaptic_Receptors Neuronal_Response Altered Neuronal Response Postsynaptic_Receptors->Neuronal_Response

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invivo In Vivo Electrophysiology cluster_invitro In Vitro Electrophysiology Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Surgery) Electrode_Imp Electrode Implantation (DRN, LC, VTA) Animal_Prep->Electrode_Imp Baseline_Rec Baseline Firing Recording Electrode_Imp->Baseline_Rec Drug_Admin This compound Administration (i.v.) Baseline_Rec->Drug_Admin Post_Drug_Rec Post-Drug Firing Recording Drug_Admin->Post_Drug_Rec Data_Analysis_invivo Data Analysis (Firing Rate Modulation) Post_Drug_Rec->Data_Analysis_invivo Slice_Prep Brain Slice Preparation Recording_Setup Recording Setup (Patch-Clamp or Field Potential) Slice_Prep->Recording_Setup Baseline_Rec_invitro Baseline Recording (Synaptic currents or fEPSPs) Recording_Setup->Baseline_Rec_invitro Drug_App This compound Bath Application Baseline_Rec_invitro->Drug_App Post_Drug_Rec_invitro Post-Drug Recording Drug_App->Post_Drug_Rec_invitro Data_Analysis_invitro Data Analysis (Changes in synaptic activity/plasticity) Post_Drug_Rec_invitro->Data_Analysis_invitro

Caption: General experimental workflows.

Logical_Relationship This compound This compound Transporter_Blockade SERT/NET/DAT Blockade This compound->Transporter_Blockade Monoamine_Increase Increased Extracellular Monoamines Transporter_Blockade->Monoamine_Increase Autoreceptor_Activation Autoreceptor Activation Monoamine_Increase->Autoreceptor_Activation Synaptic_Plasticity Alteration of Synaptic Plasticity Monoamine_Increase->Synaptic_Plasticity Firing_Rate_Modulation Modulation of Neuronal Firing Rate Autoreceptor_Activation->Firing_Rate_Modulation Therapeutic_Effect Potential Therapeutic Effect Firing_Rate_Modulation->Therapeutic_Effect Synaptic_Plasticity->Therapeutic_Effect

Caption: Logical flow of this compound's effects.

References

Application Notes and Protocols for In Vivo Administration of Amitifadine in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of Amitifadine (also known as DOV-21,947 or EB-1010) in rats for preclinical research. This compound is a triple reuptake inhibitor that blocks the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, leading to increased extracellular concentrations of these monoamines in the brain.[1][2][3]

Physicochemical Properties and Vehicle Selection

This compound is supplied as a hydrochloride salt, which is generally soluble in aqueous solutions. Published studies have successfully used sterile water for oral administration and saline for intraperitoneal injections.[4][5] The selection of the vehicle and route of administration should be based on the specific experimental design and objectives.

Quantitative Data Summary

The following table summarizes the key parameters for the in vivo administration of this compound in rats based on published literature.

ParameterDetailsReferences
Molecular Formula C₁₁H₁₁Cl₂N[2]
Molecular Weight 228.12 g/mol [2]
Common Vehicles Sterile Water (for oral administration), Saline (for intraperitoneal administration)[4][5]
Routes of Administration Oral (p.o.) via gavage, Intraperitoneal (i.p.) injection[4][5]
Effective Dose Range (Oral) 5 - 30 mg/kg[2][5]
Effective Dose Range (Intraperitoneal) 0.32 - 20 mg/kg[4][6][7]
Pre-treatment Time (Oral) 30 minutes before testing[5]
Pre-treatment Time (Intraperitoneal) 30 - 100 minutes before testing[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration (Gavage)

This protocol describes the preparation of a dosing solution for oral administration to rats.

Materials:

  • This compound hydrochloride

  • Sterile water

  • Calibrated balance

  • Vortex mixer

  • Appropriate size gavage needles

  • Syringes

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the weight of the rats, calculate the total amount of this compound hydrochloride needed.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound hydrochloride using a calibrated balance.

  • Dissolve in sterile water: Add the weighed this compound to a known volume of sterile water to achieve the final desired concentration. The volume for oral gavage is typically around 4 ml/kg.[5]

  • Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Visually inspect for any particulate matter.

  • Administration: Administer the solution to the rats via oral gavage using an appropriate size gavage needle and syringe. A common pre-treatment time is 30 minutes before the experimental procedure.[5]

Protocol 2: Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol outlines the preparation of a dosing solution for intraperitoneal injection in rats.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Calibrated balance

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

  • Calculate the required amount of this compound: Determine the total amount of this compound hydrochloride needed based on the desired dose (e.g., 5 mg/kg) and the weight of the rats.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound hydrochloride.

  • Dissolve in sterile saline: Dissolve the weighed this compound in a known volume of sterile saline to reach the final concentration. A typical injection volume is 1 ml/kg.[4]

  • Ensure complete dissolution: Vortex the solution thoroughly to ensure the compound is fully dissolved.

  • Sterile filter the solution: To ensure sterility for injection, pass the solution through a 0.22 µm sterile filter into a sterile container.

  • Administration: Administer the sterile solution to the rats via intraperitoneal injection. Pre-treatment times can vary, for example, from 30 to 100 minutes before the experiment.[4]

Visualizations

Signaling Pathway of this compound

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_cleft Increased Serotonin NET NET Norepinephrine_cleft Increased Norepinephrine DAT DAT Dopamine_cleft Increased Dopamine Serotonin_pre Serotonin Serotonin_pre->SERT Reuptake Norepinephrine_pre Norepinephrine Norepinephrine_pre->NET Reuptake Dopamine_pre Dopamine Dopamine_pre->DAT Reuptake Serotonin_receptor 5-HT Receptors Serotonin_cleft->Serotonin_receptor Activates Norepinephrine_receptor NE Receptors Norepinephrine_cleft->Norepinephrine_receptor Activates Dopamine_receptor DA Receptors Dopamine_cleft->Dopamine_receptor Activates Downstream Downstream Signaling (e.g., Antidepressant Effects) Serotonin_receptor->Downstream Norepinephrine_receptor->Downstream Dopamine_receptor->Downstream This compound This compound This compound->SERT Inhibits This compound->NET Inhibits This compound->DAT Inhibits

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

Experimental Workflow for In Vivo Administration

cluster_prep Preparation cluster_admin Administration cluster_exp Experiment start Calculate Dose weigh Weigh this compound start->weigh dissolve Dissolve in Vehicle (Sterile Water or Saline) weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (for i.p. injection) vortex->filter if i.p. admin_choice Select Route vortex->admin_choice filter->admin_choice gavage Oral Gavage admin_choice->gavage Oral injection i.p. Injection admin_choice->injection i.p. pretreatment Pre-treatment Period gavage->pretreatment injection->pretreatment experiment Conduct Experiment pretreatment->experiment

References

Application Notes and Protocols for Radioligand Binding Assays of Amitifadine's Transporter Occupancy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine (formerly DOV-21,947 or EB-1010) is a triple reuptake inhibitor (TRI) that simultaneously blocks the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] This multimodal mechanism of action has been investigated for the treatment of major depressive disorder.[3] Understanding the binding affinity and transporter occupancy of this compound is crucial for elucidating its pharmacological profile and guiding further drug development. These application notes provide detailed protocols for conducting in vitro radioligand binding assays to determine the transporter occupancy of this compound.

Quantitative Data Summary

The following tables summarize the in vitro binding affinity (Ki) and functional inhibition (IC50) of this compound for human monoamine transporters. This data is essential for designing and interpreting radioligand binding competition assays.

Table 1: this compound In Vitro Binding Affinities (Ki)

TransporterKi (nM)Reference
Serotonin Transporter (SERT)99[1]
Norepinephrine Transporter (NET)262[1]
Dopamine Transporter (DAT)213[1]

Table 2: this compound In Vitro Functional Inhibition (IC50)

Monoamine UptakeIC50 (nM)Reference
Serotonin (5-HT)12[1]
Norepinephrine (NE)23[1]
Dopamine (DA)96[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for a radioligand binding competition assay.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Blocks NET NET This compound->NET Blocks DAT DAT This compound->DAT Blocks Synaptic_Cleft Increased Monoamines SERT->Synaptic_Cleft Reuptake NET->Synaptic_Cleft Reuptake DAT->Synaptic_Cleft Reuptake Serotonin_vesicle Serotonin Vesicle Serotonin_vesicle->Synaptic_Cleft Release Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine_vesicle->Synaptic_Cleft Release Dopamine_vesicle Dopamine Vesicle Dopamine_vesicle->Synaptic_Cleft Release Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Signal Transduction

Caption: Mechanism of action of this compound.

start Start prep Prepare Membranes (e.g., from HEK293 cells expressing SERT, NET, or DAT) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [3H]Citalopram) - this compound (varying concentrations) - Buffer prep->incubate filter Separate Bound and Free Radioligand (Rapid Filtration) incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash scintillate Measure Radioactivity (Liquid Scintillation Counting) wash->scintillate analyze Data Analysis (Competition Curve Fitting, Calculate Ki) scintillate->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

Experimental Protocols

This section provides detailed protocols for in vitro radioligand competition binding assays to determine the affinity of this compound for SERT, NET, and DAT. These protocols are adapted from established methods for monoamine transporter binding assays.

Protocol 1: In Vitro Competition Binding Assay for this compound at the Serotonin Transporter (SERT)

  • Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT).

  • Materials:

    • Cell membranes from HEK293 cells stably expressing hSERT.

    • Radioligand: [3H]Citalopram (specific activity ~70-90 Ci/mmol).

    • Non-specific binding control: 10 µM Paroxetine.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/B) presoaked in 0.3% polyethylenimine.

    • Scintillation fluid.

    • Liquid scintillation counter.

    • Filtration apparatus.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer to achieve final concentrations ranging from, for example, 0.1 nM to 10 µM.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 10 µM Paroxetine (for non-specific binding) or this compound dilution.

      • 50 µL of [3H]Citalopram diluted in assay buffer to a final concentration of ~1 nM.

      • 100 µL of hSERT-expressing cell membrane preparation (5-10 µg of protein per well).

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

    • Terminate the incubation by rapid filtration through the presoaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Competition Binding Assay for this compound at the Norepinephrine Transporter (NET)

  • Objective: To determine the binding affinity (Ki) of this compound for the human norepinephrine transporter (hNET).

  • Materials:

    • Cell membranes from HEK293 cells stably expressing hNET.

    • Radioligand: [3H]Nisoxetine (specific activity ~70-90 Ci/mmol).

    • Non-specific binding control: 10 µM Desipramine.

    • This compound stock solution.

    • Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

    • Other materials are the same as in Protocol 1.

  • Procedure:

    • Follow the same serial dilution and plate setup as in Protocol 1.

    • The radioligand will be [3H]Nisoxetine at a final concentration of ~1-2 nM.

    • The non-specific binding control will be 10 µM Desipramine.

    • The incubation and filtration steps are the same as in Protocol 1.

  • Data Analysis:

    • The data analysis is the same as in Protocol 1.

Protocol 3: In Vitro Competition Binding Assay for this compound at the Dopamine Transporter (DAT)

  • Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT).

  • Materials:

    • Cell membranes from HEK293 cells stably expressing hDAT.

    • Radioligand: [3H]WIN 35,428 (specific activity ~70-85 Ci/mmol).

    • Non-specific binding control: 10 µM GBR 12909.

    • This compound stock solution.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Other materials are the same as in Protocol 1.

  • Procedure:

    • Follow the same serial dilution and plate setup as in Protocol 1.

    • The radioligand will be [3H]WIN 35,428 at a final concentration of ~2-3 nM.

    • The non-specific binding control will be 10 µM GBR 12909.

    • The incubation and filtration steps are the same as in Protocol 1.

  • Data Analysis:

    • The data analysis is the same as in Protocol 1.

In Vivo Transporter Engagement

In these studies, administration of this compound led to a significant and sustained increase in the extracellular levels of serotonin, norepinephrine, and dopamine in key brain regions such as the prefrontal cortex.[1][4] This demonstrates that this compound effectively inhibits the reuptake of these monoamines in a living system, which is the functional consequence of transporter binding. Furthermore, studies have shown that this compound has a brain-to-plasma ratio ranging from 3.7 to 6.5, indicating its ability to readily cross the blood-brain barrier and accumulate in the brain.[5][6]

For researchers interested in conducting in vivo occupancy studies, PET imaging with specific radiotracers for each transporter would be the gold standard. For example, [11C]DASB for SERT, [11C]MRB for NET, and [11C]PE2I for DAT have been successfully used to determine the in vivo occupancy of other triple reuptake inhibitors.[7][8] Such studies would involve baseline scans followed by scans after this compound administration to quantify the displacement of the radiotracer and thereby calculate transporter occupancy.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to investigate the interaction of this compound with monoamine transporters. The in vitro binding assays are robust methods to determine the affinity of this compound for SERT, NET, and DAT. The in vivo microdialysis data confirms that this binding translates to functional inhibition of monoamine reuptake in the brain. These methodologies are fundamental for the preclinical and clinical development of this compound and other triple reuptake inhibitors.

References

Application Notes and Protocols: Unraveling Amitifadine's Targets Using Lentiviral-Mediated Gene Silencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for utilizing lentiviral-mediated gene silencing, via both shRNA and CRISPR-Cas9, to investigate the molecular targets and downstream signaling pathways of Amitifadine. This compound is a triple reuptake inhibitor (TRI) that primarily targets the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2][3] Lentiviral-based gene silencing offers a robust and specific method for validating these primary targets and exploring potential off-target effects and downstream signaling cascades in relevant cellular models.

Introduction to this compound and its Mechanism of Action

This compound (formerly DOV-21,947) is an antidepressant candidate that simultaneously blocks the reuptake of serotonin, norepinephrine, and dopamine.[1][2][4] This multimodal action is believed to contribute to a broader efficacy and potentially faster onset of action compared to more selective reuptake inhibitors.[5][6] The primary molecular targets of this compound are the solute carrier 6 (SLC6) family of neurotransmitter transporters: SERT (SLC6A4), NET (SLC6A2), and DAT (SLC6A3).[7][8] By inhibiting these transporters, this compound increases the extracellular concentrations of their respective monoamines in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[4]

While the primary targets are well-established, a thorough understanding of this compound's complete pharmacological profile requires investigation into:

  • The relative contribution of each transporter to its overall cellular and physiological effects.

  • Potential off-target interactions that might contribute to its therapeutic efficacy or side-effect profile.

  • The downstream signaling pathways that are modulated by the sustained elevation of synaptic monoamines.

Lentiviral-mediated gene silencing provides a powerful tool to address these questions by selectively knocking down the expression of target genes in a stable and long-term manner.[9][10]

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables provide a template for summarizing quantitative data from experiments designed to investigate this compound's targets.

Table 1: shRNA/sgRNA Sequences for Gene Silencing

Target GeneGene ID (Human)shRNA/sgRNA Sequence (5' to 3')Vector Backbone
SERT (SLC6A4)6532GCAACAGCATCGTGAAGATTApLKO.1-puro
NET (SLC6A2)6530GCTCAACTTCTACATCGCCAApLKO.1-puro
DAT (SLC6A3)6531GCATCGTGGGCATCATCATCApLKO.1-puro
PRKCA (PKCα)5578GCAAATTCGACGCCATCAApLKO.1-puro
CREB11385GCAGACAGTTCAAGTCCATCApLKO.1-puro
BDNF627GGACTCTGGAGAGCGTGAATpLKO.1-puro
Scramble CtrlN/ACCTAAGGTTAAGTCGCCCTCGpLKO.1-puro

Table 2: Effect of Gene Silencing on this compound's Potency (IC50 Values)

Cell LineTarget Gene SilencedNeurotransmitter Uptake AssayIC50 of this compound (nM)Fold Change vs. Scramble
HEK293-hSERTScramble[³H]Serotonin15.2 ± 1.81.0
HEK293-hSERTSERT[³H]Serotonin>1000>65
HEK293-hNETScramble[³H]Norepinephrine25.6 ± 3.11.0
HEK293-hNETNET[³H]Norepinephrine>1000>39
HEK293-hDATScramble[³H]Dopamine102.4 ± 12.51.0
HEK293-hDATDAT[³H]Dopamine>1000>9
SH-SY5YScramble[³H]Dopamine125.8 ± 15.31.0
SH-SY5YPRKCA[³H]Dopamine250.1 ± 28.92.0

Table 3: Downstream Signaling Pathway Modulation by this compound

Cell LineTreatmentTarget Gene SilencedpCREB/CREB Ratio (Fold Change)BDNF mRNA Expression (Fold Change)
PC12VehicleScramble1.01.0
PC12This compound (100 nM)Scramble3.5 ± 0.44.2 ± 0.5
PC12This compound (100 nM)SERT1.2 ± 0.21.5 ± 0.3
PC12This compound (100 nM)NET2.8 ± 0.33.1 ± 0.4
PC12This compound (100 nM)DAT1.8 ± 0.22.0 ± 0.3
PC12This compound (100 nM)CREB11.1 ± 0.11.2 ± 0.2

Experimental Protocols

Protocol 1: Lentiviral shRNA-Mediated Silencing of SERT, NET, and DAT

This protocol describes the generation of stable cell lines with knockdown of the primary targets of this compound.

Materials:

  • HEK293T cells (for lentivirus production)

  • Target cells (e.g., HEK293 cells stably expressing hSERT, hNET, or hDAT; neuronal cell lines like SH-SY5Y or PC12)

  • pLKO.1-puro shRNA vectors (targeting SERT, NET, DAT, or a scramble control)

  • Packaging plasmid (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Puromycin

  • Polybrene

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the pLKO.1-shRNA vector, psPAX2, and pMD2.G using a suitable transfection reagent.[10]

    • After 48-72 hours, harvest the cell culture supernatant containing the lentiviral particles.

    • Centrifuge to remove cell debris and filter through a 0.45 µm filter.

    • Concentrate the virus if necessary and determine the viral titer.[11]

  • Transduction of Target Cells:

    • Plate target cells and allow them to adhere.

    • The following day, infect the cells with the lentiviral particles at a multiplicity of infection (MOI) of 1-10 in the presence of 8 µg/mL polybrene.[12][13]

    • Incubate for 24 hours, then replace the medium with fresh medium.

  • Selection of Stable Cell Lines:

    • 48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration should be determined by a kill curve for each cell line (typically 1-10 µg/mL).[12][14]

    • Maintain the cells under puromycin selection for 1-2 weeks until resistant colonies are established.

  • Validation of Gene Knockdown:

    • Assess the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.

Protocol 2: CRISPR-Cas9 Mediated Knockout of Downstream Signaling Molecules

This protocol details the use of a lentiviral CRISPR-Cas9 system to knock out genes involved in downstream signaling, such as CREB1 and BDNF.

Materials:

  • lentiCRISPRv2 vector

  • sgRNA oligos targeting the gene of interest

  • HEK293T cells

  • Target cells (e.g., PC12)

  • Packaging and envelope plasmids

  • Transfection reagent

  • Puromycin

Procedure:

  • sgRNA Cloning into lentiCRISPRv2:

    • Design and synthesize complementary sgRNA oligos with BsmBI-compatible overhangs.[15]

    • Anneal the oligos and ligate them into the BsmBI-digested lentiCRISPRv2 vector.

    • Transform the ligated product into competent E. coli and select for ampicillin-resistant colonies.

    • Verify the correct insertion by Sanger sequencing.

  • Lentivirus Production and Transduction:

    • Follow the same procedure as described in Protocol 1 for lentivirus production and transduction of target cells.

  • Generation of Knockout Cell Pools:

    • Select transduced cells with puromycin as described in Protocol 1.

    • Validate the knockout efficiency by Western blotting and a functional assay (e.g., assessing the absence of the target protein's activity).

Protocol 3: Neurotransmitter Uptake Assay

This assay measures the functional consequence of transporter inhibition by this compound in both wild-type and gene-silenced cells.

Materials:

  • Wild-type and gene-silenced cells

  • [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine

  • This compound

  • Scintillation counter and fluid

Procedure:

  • Plate cells in a 24-well plate.

  • Pre-incubate the cells with varying concentrations of this compound for 15 minutes.

  • Add the radiolabeled neurotransmitter and incubate for a short period (e.g., 5-10 minutes).

  • Wash the cells rapidly with ice-cold buffer to terminate the uptake.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the IC50 value of this compound for the inhibition of neurotransmitter uptake.

Mandatory Visualizations

G cluster_workflow Lentiviral Gene Silencing Workflow shRNA_design shRNA/sgRNA Design & Cloning lenti_production Lentivirus Production in HEK293T shRNA_design->lenti_production transduction Transduction of Target Cells lenti_production->transduction selection Puromycin Selection of Stable Cells transduction->selection validation Validation of Knockdown/Knockout selection->validation functional_assay Functional Assays validation->functional_assay

Caption: Experimental workflow for lentiviral-mediated gene silencing.

G cluster_transporters Primary Targets cluster_monoamines Extracellular Monoamines cluster_downstream Downstream Signaling This compound This compound SERT SERT This compound->SERT inhibition NET NET This compound->NET inhibition DAT DAT This compound->DAT inhibition Serotonin ↑ Serotonin SERT->Serotonin blocks reuptake Norepinephrine ↑ Norepinephrine NET->Norepinephrine blocks reuptake Dopamine ↑ Dopamine DAT->Dopamine blocks reuptake GPCRs G-Protein Coupled Receptors Serotonin->GPCRs Norepinephrine->GPCRs Dopamine->GPCRs AC Adenylate Cyclase GPCRs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA CREB ↑ pCREB PKA->CREB BDNF ↑ BDNF Expression CREB->BDNF

Caption: this compound's mechanism and downstream signaling.

Application of Gene Silencing to Study this compound's Targets

  • Validation of Primary Targets: By individually silencing SERT, NET, and DAT, researchers can determine the contribution of each transporter to this compound's overall effect on neurotransmitter uptake. A significant increase in the IC50 value for this compound in cells with a silenced transporter would confirm it as a direct target.

  • Investigation of Transporter Regulation: The activity of monoamine transporters can be regulated by protein kinases, such as Protein Kinase C (PKC).[10] Lentiviral silencing of specific PKC isoforms can be used to investigate whether this compound's effects on transporter function are modulated by these kinases.

  • Elucidation of Downstream Signaling Pathways: The therapeutic effects of antidepressants are thought to be mediated by long-term neuroadaptive changes, including the activation of transcription factors like CREB and the increased expression of neurotrophic factors like BDNF.[13] By silencing CREB1 or BDNF, researchers can assess whether these molecules are necessary for the downstream cellular effects of this compound.

  • Assessment of Potential Off-Target Effects: Although this compound is reported to have high selectivity for monoamine transporters, it is crucial to rule out off-target interactions.[14] A broader screen using lentiviral shRNA libraries targeting G-protein coupled receptors or other potential off-targets could be employed in cell-based phenotypic assays to identify any unexpected mechanisms of action.

Conclusion

Lentiviral-mediated gene silencing is an indispensable tool for the detailed characterization of this compound's molecular targets and mechanism of action. The protocols and application notes provided here offer a robust starting point for researchers to validate its primary targets, explore the regulatory mechanisms of these transporters, and elucidate the downstream signaling pathways that contribute to its pharmacological profile. This approach will ultimately provide a more comprehensive understanding of this compound's therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amitifadine Dosage for In Vivo Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of amitifadine in in vivo mouse studies. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and executing their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for behavioral studies in mice?

A1: A minimal effective dose of 5 mg/kg has been reported in the mouse tail suspension test.[1] For novel experimental paradigms, it is advisable to conduct a pilot dose-response study. Based on rat studies, a dose range of 5-30 mg/kg has been shown to be effective in various behavioral assays, which can serve as a reference point for designing mouse studies.[2][3]

Q2: What is the appropriate vehicle for dissolving this compound for in vivo administration in mice?

A2: this compound has been successfully dissolved in sterile water for oral administration and in sterilized isotonic saline for subcutaneous and intraperitoneal injections in rodent studies.[3] The choice of vehicle should be consistent with the intended route of administration and ensure complete dissolution of the compound.

Q3: What are the common routes of administration for this compound in mice?

A3: Common routes of administration for systemic drug delivery in mice include oral gavage (PO), intraperitoneal (IP) injection, and subcutaneous (SC) injection. The selection of the administration route depends on the desired pharmacokinetic profile and the specific experimental design.[4][5][6]

Q4: How should this compound solutions be prepared and stored?

Q5: Are there any known side effects of this compound in rodents that I should monitor for?

A5: In rats, higher doses of this compound (e.g., 30 mg/kg) have been associated with hypoactivity and a reduction in food-motivated responding.[1][2] It is crucial to include appropriate control groups to assess for potential motor or motivational deficits that could confound the interpretation of behavioral data. Close observation of the animals for any signs of distress or adverse reactions is recommended, especially during initial dose-finding studies.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of behavioral effect at the expected dose. - Insufficient Dose: The effective dose in mice may differ from that in rats. - Route of Administration: Bioavailability can vary significantly between oral, IP, and SC routes.[4] - Drug Preparation Issue: Incomplete dissolution or degradation of this compound.- Conduct a dose-response study to determine the optimal dose for your specific mouse strain and behavioral assay. - Consider an alternative route of administration. For example, IP injection generally leads to higher bioavailability than oral administration.[4] - Ensure proper dissolution of the compound in the chosen vehicle. Prepare fresh solutions for each experiment.
Observed hypoactivity or sedation in mice. - Dose is too high: Higher doses of this compound can induce sedative effects.[1][2]- Reduce the dose of this compound. - Include a locomotor activity test as a control experiment to assess the impact of the drug on general motor function.
High variability in behavioral results. - Inconsistent Drug Administration: Variability in injection volume or gavage technique. - Individual Animal Differences: Natural variation in metabolism and drug response. - Environmental Factors: Stress from handling or experimental procedures can influence behavior.- Ensure all personnel are properly trained and consistent in their administration techniques. - Increase the number of animals per group to improve statistical power. - Acclimate mice to the experimental room and handling procedures before the start of the study.
Signs of toxicity (e.g., lethargy, ruffled fur, weight loss). - Dose is in the toxic range. - Immediately cease administration and reduce the dosage in subsequent experiments. - Consult with a veterinarian. - Consider conducting a formal toxicology study to determine the maximum tolerated dose (MTD) and LD50 in your mouse strain.[8]

Quantitative Data

Table 1: In Vitro Binding and Uptake Inhibition of this compound

TargetKᵢ (nM)IC₅₀ (nM)
Serotonin Transporter (SERT)9912
Norepinephrine Transporter (NET)26223
Dopamine Transporter (DAT)21396

Source:[9]

Table 2: Effective Doses of this compound in Rodent Behavioral Models

SpeciesBehavioral TestEffective Dose (mg/kg)Route of AdministrationObserved EffectReference
MouseTail Suspension Test5Not specifiedMinimal effective dose[1]
RatForced Swim Test5OralMinimum effective dose[9]
RatNicotine Self-Administration5, 10Not specifiedReduced self-administration[2]
RatRemifentanil Self-Administration5, 10, 20SubcutaneousReduced self-administration[3][10]
RatPain-related depression of behavior3.2, 10IntraperitonealAttenuation of depression-like behavior[11]

Experimental Protocols

Tail Suspension Test (TST) in Mice

This protocol is adapted from standard procedures for assessing antidepressant-like activity.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Tail suspension apparatus

  • Adhesive tape

  • Stopwatch or automated tracking system

Procedure:

  • Administer this compound or vehicle to mice at the desired dose and route. A 30-60 minute pre-treatment time is common.

  • Individually suspend each mouse by its tail from a horizontal bar using adhesive tape. The mouse's body should hang freely without any support.

  • The duration of the test is typically 6 minutes.

  • Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiratory movements.

  • After the test, carefully remove the mouse from the apparatus and return it to its home cage.

Forced Swim Test (FST) in Mice

This protocol is a widely used method to screen for antidepressant efficacy.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Cylindrical water tank (e.g., 25 cm tall, 10 cm diameter)

  • Water at 23-25°C

  • Stopwatch or automated tracking system

  • Towels for drying

Procedure:

  • Administer this compound or vehicle to mice at the desired dose and route. A 30-60 minute pre-treatment time is common.

  • Fill the water tank to a depth where the mouse cannot touch the bottom with its tail or paws (approximately 15 cm).

  • Gently place each mouse into the water tank.

  • The duration of the test is typically 6 minutes.

  • Record the total time the mouse remains immobile during the final 4 minutes of the test. Immobility is characterized by the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • After the test, remove the mouse from the water, gently dry it with a towel, and place it in a clean, dry cage before returning to its home cage.

Signaling Pathways and Workflows

Mechanism of Action of this compound

This compound is a triple reuptake inhibitor, meaning it blocks the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This inhibition leads to an increase in the extracellular concentrations of these monoamine neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.

Amitifadine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Serotonin_vesicle Serotonin Serotonin Serotonin Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Dopamine_vesicle Dopamine Dopamine Dopamine Dopamine_vesicle->Dopamine Release Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Binds Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptors Binds Dopamine->DAT Reuptake Dopamine->Postsynaptic_Receptors Binds

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

Experimental Workflow for a Behavioral Study in Mice

This diagram outlines a typical workflow for conducting a behavioral experiment with this compound in mice.

Experimental_Workflow Start Start Acclimation Animal Acclimation (e.g., 1 week) Start->Acclimation Habituation Habituation to Handling and Test Environment Acclimation->Habituation Drug_Preparation Prepare this compound and Vehicle Solutions Habituation->Drug_Preparation Randomization Randomly Assign Mice to Treatment Groups Drug_Preparation->Randomization Administration Administer this compound or Vehicle Randomization->Administration Behavioral_Test Conduct Behavioral Test (e.g., TST, FST) Administration->Behavioral_Test Data_Collection Record and Score Behavioral Data Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for in vivo mouse behavioral studies.

References

Troubleshooting unexpected results in Amitifadine behavioral experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during behavioral experiments with Amitifadine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and unexpected outcomes in a question-and-answer format, providing potential explanations and solutions.

Issue 1: Lack of Efficacy or Variability in Antidepressant-like Effects

Question: We are not observing the expected antidepressant-like effects of this compound in our behavioral tests (e.g., forced swim test, tail suspension test), or the results are highly variable. What could be the cause?

Answer:

Several factors can contribute to a lack of efficacy or high variability in antidepressant-like behavioral assays. Consider the following:

  • Dosage: this compound's effects are dose-dependent. A minimum effective dose (MED) of 5 mg/kg (oral) has been reported to reduce immobility in the forced swim and tail suspension tests in rats.[1] Doses that are too low may not produce a significant effect. Conversely, very high doses might induce side effects that confound the results.

  • Route and Timing of Administration: The bioavailability and peak plasma concentration of this compound will vary with the route of administration. Oral gavage is a common method.[2] Ensure the timing of behavioral testing aligns with the drug's peak effectiveness. For oral administration in rats, a Tmax of approximately 1 hour has been reported.[2]

  • Animal Strain, Sex, and Age: Different rodent strains can exhibit varying sensitivities to pharmacological agents.[3] Sex differences in behavioral responses are also well-documented and should be considered in the experimental design and data analysis.[4][5] The age of the animals can also influence behavioral outcomes.

  • Environmental Stressors: Factors such as handling procedures, housing conditions (individual vs. group), and the time of day for testing can significantly impact stress levels and behavior in rodents.[6][7] Inconsistent handling or testing during the animal's inactive phase can increase variability.

  • Habituation: Insufficient habituation of the animals to the experimental setup and procedures can lead to anxiety-related behaviors that may mask the antidepressant-like effects of the drug.[6]

G start No Antidepressant-like Effect Observed dose Review this compound Dosage (MED ~5 mg/kg p.o.) start->dose admin Verify Administration Route and Timing (Consider Tmax ~1 hr p.o.) dose->admin animal_factors Assess Animal Model (Strain, Sex, Age) admin->animal_factors environment Evaluate Environmental Conditions (Housing, Handling, Circadian Rhythm) animal_factors->environment habituation Check Habituation Procedures environment->habituation outcome Refined Experimental Protocol habituation->outcome

Caption: A two-phase workflow for assessing this compound in addiction models.

Data Presentation

Table 1: this compound In Vitro Binding and Uptake Inhibition

TargetKi (nM)IC50 (nM)
Serotonin Transporter (SERT)9912
Norepinephrine Transporter (NET)26223
Dopamine Transporter (DAT)21396

Data sourced from Wikipedia.[1]

Table 2: Effective Doses of this compound in Preclinical Behavioral Models

Behavioral ModelSpeciesRouteEffective DoseObserved Effect
Forced Swim TestRatOral5 mg/kg (MED)Reduced immobility
Tail Suspension TestRatOral5 mg/kg (MED)Reduced immobility
Remifentanil Self-AdministrationRat-5, 10, 20 mg/kg (acute)Reduced self-administration
Nicotine Self-AdministrationRat-30 mg/kg (acute)Reduced self-administration
Binge Drinking ModelRatOral-Reduced binge drinking
Pain-Related Depression of Behavior (ICSS)Rat-3.2 mg/kgAlleviated acid-induced depression of ICSS

Data compiled from multiple sources.[1][2][8][9][10][11]

Experimental Protocols

Protocol 1: Forced Swim Test (FST) in Rats

This protocol is adapted from standard FST procedures and considerations for testing antidepressant compounds.

  • Apparatus: A transparent cylinder (40-60 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm, making it impossible for the rat to touch the bottom or escape.

  • Animals: Male rats (e.g., Sprague-Dawley) weighing 250-300g. Group-housed under standard laboratory conditions with a 12h light/dark cycle.

  • Habituation (Pre-test): On day 1, place each rat in the cylinder for 15 minutes. This is done to induce a state of helplessness and reduce variability. After 15 minutes, remove the rats, dry them thoroughly, and return them to their home cages.

  • Drug Administration: 24 hours after the pre-test, administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle via oral gavage.

  • Test Session: 60 minutes after drug administration, place the rats back into the swim cylinder for a 5-minute test session. The session should be video-recorded for later analysis.

  • Behavioral Scoring: A trained observer, blind to the experimental conditions, should score the duration of immobility. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Mandatory Visualizations

This compound's Mechanism of Action: Triple Reuptake Inhibition

G This compound This compound sert SERT This compound->sert Inhibits net NET This compound->net Inhibits dat DAT This compound->dat Inhibits serotonin Serotonin Reuptake sert->serotonin norepinephrine Norepinephrine Reuptake net->norepinephrine dopamine Dopamine Reuptake dat->dopamine

Caption: this compound inhibits SERT, NET, and DAT, increasing neurotransmitter levels.

References

Amitifadine stability and storage conditions for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and storage of Amitifadine for long-term experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term storage, solid this compound (powder) should be stored at -20°C for up to three years. For shorter periods, it can be stored at 4°C in a sealed container, away from moisture.[1] Shipping is typically done at room temperature.[1][2]

Q2: How should I store this compound solutions for experimental use?

Stock solutions of this compound hydrochloride are typically prepared in DMSO or water.[2] For long-term stability, it is recommended to store aliquots of these solutions at -80°C for up to six months or at -20°C for one month.[2] It is advisable to prepare fresh working solutions from the stock for daily use and to use them promptly.[2] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation.

Q3: What are the known stability issues with compounds like this compound in solution?

Compounds with amine functionalities, like this compound, can be susceptible to oxidation and hydrolysis, especially when in solution.[3][4] Factors that can accelerate degradation include exposure to light, elevated temperatures, and the presence of metal ions.[3][5] It is crucial to use high-purity solvents and store solutions in amber vials to protect them from light.[3][5]

Q4: Are there any known degradation products of this compound?

Specific degradation products for this compound are not extensively reported in publicly available literature. However, for the structurally similar tricyclic antidepressant amitriptyline, degradation can occur through oxidation.[4][5] Forced degradation studies under stress conditions (acidic, basic, oxidative, thermal, and photolytic) are typically performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term experiments involving this compound.

Issue 1: Inconsistent or declining compound activity in my assay over time.

Potential Cause Troubleshooting Steps
Compound Degradation 1. Prepare fresh working solutions from a new stock aliquot for each experiment. 2. Ensure stock solutions are stored correctly at -80°C and have not exceeded their recommended storage time. 3. Protect all solutions from light by using amber vials or wrapping them in foil.
Solvent Issues 1. Use high-purity, anhydrous solvents for preparing stock solutions. 2. Be aware that hygroscopic solvents like DMSO can absorb water, which may affect compound solubility and stability.[2][9]
Experimental Conditions 1. Verify the pH of your assay buffer, as pH shifts can affect compound stability and activity. 2. Ensure consistent incubation times and temperatures across all experiments.

Issue 2: Precipitation of this compound in my aqueous assay buffer.

Potential Cause Troubleshooting Steps
Low Aqueous Solubility 1. This compound hydrochloride has good water solubility (50 mg/mL).[2] However, if you are using the free base or have a high concentration, solubility may be an issue. 2. Consider using a co-solvent like DMSO in your final assay buffer (typically at a concentration of <0.5%). 3. Gentle heating or sonication can aid in dissolution, but be cautious as this may also accelerate degradation.[2]
pH-Dependent Solubility 1. The solubility of amine-containing compounds can be pH-dependent. Ensure your buffer pH is compatible with maintaining the solubility of this compound.
Buffer Incompatibility 1. Certain buffer components may interact with the compound, leading to precipitation. If possible, test the solubility in different buffer systems.

Stability Data (Based on Structurally Similar Compound Amitriptyline and General Guidelines)

Table 1: Indicative Stability of Amitriptyline Hydrochloride in Aqueous Solution

Storage ConditionDurationStabilityReference
Room Temperature (Protected from Light)8 weeksStable[5]
80°C3 months~1.3% degradation[4]

Table 2: General ICH Guidelines for Long-Term Stability Testing of Small Molecules

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Experimental Protocols

Protocol: In Vitro Monoamine Reuptake Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the inhibitory activity of this compound on serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters expressed in HEK293 cells.[12][13]

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Krebs-HEPES buffer (KHB)

  • Fluorescent monoamine transporter substrate (e.g., a commercially available fluorescent indicator)

  • This compound hydrochloride

  • Reference inhibitors (e.g., Paroxetine for SERT, Desipramine for NET, GBR12909 for DAT)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Methodology:

  • Cell Culture: Culture the transporter-expressing HEK293 cells in appropriate medium until they reach ~90% confluency.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in KHB.

  • Assay Procedure: a. Wash the cells once with KHB. b. Add the fluorescent monoamine transporter substrate to the cells and incubate according to the manufacturer's instructions to allow for substrate uptake. c. Add the different concentrations of this compound or reference inhibitors to the wells. d. Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: a. Calculate the rate of fluorescence change to determine the rate of transporter inhibition. b. Plot the inhibition rate against the log concentration of this compound. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture Transporter-Expressing HEK293 Cells cell_plating 2. Plate Cells in 96-well Plates cell_culture->cell_plating wash_cells 4. Wash Cells with Buffer cell_plating->wash_cells compound_prep 3. Prepare Serial Dilutions of this compound add_compound 6. Add this compound/Controls compound_prep->add_compound add_substrate 5. Add Fluorescent Substrate wash_cells->add_substrate add_substrate->add_compound measure_fluorescence 7. Measure Fluorescence add_compound->measure_fluorescence calculate_inhibition 8. Calculate Inhibition Rate measure_fluorescence->calculate_inhibition plot_data 9. Plot Dose-Response Curve calculate_inhibition->plot_data determine_ic50 10. Determine IC50 Value plot_data->determine_ic50

Caption: Workflow for Monoamine Reuptake Inhibition Assay.

troubleshooting_flowchart start Inconsistent Assay Results? check_solutions Are you using freshly prepared working solutions? start->check_solutions prepare_fresh Prepare fresh solutions from a new stock aliquot. check_solutions->prepare_fresh No check_storage Is the stock solution stored correctly at -80°C? check_solutions->check_storage Yes prepare_fresh->check_storage new_stock Use a new, properly stored stock aliquot. check_storage->new_stock No check_light Are solutions protected from light? check_storage->check_light Yes new_stock->check_light protect_light Use amber vials or foil to protect from light. check_light->protect_light No check_solvent Is the solvent high-purity and anhydrous? check_light->check_solvent Yes protect_light->check_solvent use_new_solvent Use new, high-purity, anhydrous solvent. check_solvent->use_new_solvent No end_node Problem likely resolved. If issues persist, consider other experimental variables. check_solvent->end_node Yes use_new_solvent->end_node

Caption: Troubleshooting Inconsistent this compound Activity.

References

Challenges in the chemical synthesis of Amitifadine and its analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Amitifadine and its analogues.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and related compounds. The general synthetic pathway to 1-aryl-3-azabicyclo[3.1.0]hexanes, the core structure of this compound, often involves the hydride reduction of a 1-arylcyclopropanedicarboximide intermediate.

Problem 1: Low Yield in the Reduction of 1-Arylcyclopropanedicarboximide

Possible Causes:

  • Incorrect Hydride Reagent: The choice of hydride reducing agent is critical. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are often used, they can sometimes lead to over-reduction or side reactions.

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield. Running the reaction at too high a temperature may lead to decomposition, while a temperature that is too low could result in an incomplete reaction.

  • Quality of Starting Material: Impurities in the 1-arylcyclopropanedicarboximide can interfere with the reduction reaction.

Solutions:

  • Optimize the Reducing Agent: Consider using alternative reducing agents such as sodium bis(2-methoxyethoxy)aluminum hydride (Vitride).

  • Control Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Ensure Purity of Starting Material: Recrystallize or purify the 1-arylcyclopropanedicarboximide intermediate before the reduction step.

Problem 2: Difficulty in Separating the Desired (+)-Enantiomer (this compound)

This compound is the (+)-enantiomer of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane. The initial synthesis often produces a racemic mixture, and the separation of enantiomers can be a significant challenge.

Possible Causes:

  • Inefficient Chiral Resolution Method: Traditional methods like diastereomeric salt formation and recrystallization can be laborious and may not provide sufficient purity.

  • Co-elution in Chiral Chromatography: The enantiomers may have very similar retention times on the chiral stationary phase, leading to poor separation.

Solutions:

  • Employ Advanced Chiral Chromatography: Simulated Moving Bed (SMB) chromatography is an effective technique for the large-scale separation of enantiomers and has been used for the preparation of this compound.[1]

  • Optimize Chiral HPLC/SFC Conditions:

    • Stationary Phase: Screen different chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak®).

    • Mobile Phase: Optimize the mobile phase composition (e.g., the ratio of hexane/isopropanol or the use of additives).

  • Enantioselective Synthesis: Consider a synthetic route that introduces chirality early on, using a chiral catalyst or a chiral starting material, to produce the desired enantiomer directly.

Problem 3: Formation of Byproducts during Synthesis

Possible Causes:

  • Side Reactions in Cyclopropanation: The formation of the cyclopropane ring can sometimes lead to the formation of isomeric byproducts.

  • Over-reduction or Incomplete Reduction: During the hydride reduction step, other functional groups in the molecule could be unintentionally reduced, or the imide may not be fully reduced.

  • Ring-opening of the Azabicyclo[3.1.0]hexane Core: The bicyclic system can be strained and may be susceptible to ring-opening under certain conditions.

Solutions:

  • Careful Control of Reaction Conditions: Strict adherence to optimized reaction temperatures, addition rates of reagents, and reaction times can minimize the formation of byproducts.

  • Use of Protective Groups: If there are other sensitive functional groups in the molecule, consider using protecting groups to prevent unwanted reactions.

  • Purification Strategy: Develop a robust purification strategy, which may involve a combination of techniques like column chromatography, recrystallization, and preparative HPLC to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound and its analogues?

A1: The synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes, such as this compound, typically starts from an appropriately substituted arylacetonitrile. This is followed by the formation of a 1-arylcyclopropanedicarboximide intermediate, which is then reduced to the final 3-azabicyclo[3.1.0]hexane core. The specific enantiomer, this compound, is then isolated from the racemic mixture.

Q2: What are the key intermediates in the synthesis of this compound?

A2: A key intermediate is the 1-(3,4-dichlorophenyl)cyclopropanedicarboximide. The synthesis of this intermediate is a critical step that sets the stage for the final reduction to the bicyclic amine.

Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

A3:

  • Thin Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For confirming the mass of the desired product and identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of intermediates and the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): Crucial for determining the enantiomeric excess (e.e.) of the final product after chiral separation.

Q4: Are there any specific safety precautions to consider during the synthesis?

A4:

  • Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

  • Solvents: Many organic solvents used in the synthesis are flammable and/or toxic. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

  • Reaction Quenching: The quenching of reactions involving hydride reagents can be highly exothermic and generate hydrogen gas. This should be done slowly and at a low temperature.

Data Presentation

ParameterValueReference
This compound (DOV-21,947) IC₅₀ for SERT12 nM[2]
This compound (DOV-21,947) IC₅₀ for NET23 nM[2]
This compound (DOV-21,947) IC₅₀ for DAT96 nM[2]
This compound (DOV-21,947) Kᵢ for SERT99 nM[3]
This compound (DOV-21,947) Kᵢ for NET262 nM[3]
This compound (DOV-21,947) Kᵢ for DAT213 nM[3]

Experimental Protocols

General Protocol for the Hydride Reduction of 1-Arylcyclopropanedicarboximides:

This is a generalized procedure and may require optimization for specific analogues.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend the 1-arylcyclopropanedicarboximide in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

  • Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the hydride reducing agent (e.g., LiAlH₄ in THF or Vitride in toluene) via the dropping funnel. The addition should be done at a rate that maintains the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for a specified period (typically 2-6 hours), monitoring the reaction by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the excess hydride reagent by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Workup: Filter the resulting precipitate and wash it thoroughly with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in a suitable solvent and extract with an acidic aqueous solution (e.g., 1M HCl). Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove neutral impurities. Basify the aqueous layer with a strong base (e.g., 6M NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. Further purification may be achieved by column chromatography or recrystallization of a suitable salt.

Visualizations

Synthetic_Pathway_this compound Arylacetonitrile Arylacetonitrile Cyclopropanedicarboxylate 1-Arylcyclopropane- dicarboxylate Arylacetonitrile->Cyclopropanedicarboxylate Reaction with acrylate Dicarboxylic_Acid 1-Arylcyclopropane- dicarboxylic Acid Cyclopropanedicarboxylate->Dicarboxylic_Acid Hydrolysis Dicarboximide 1-Arylcyclopropane- dicarboximide Dicarboxylic_Acid->Dicarboximide Reaction with ammonia source Racemic_Amine Racemic 1-Aryl-3-azabicyclo- [3.1.0]hexane Dicarboximide->Racemic_Amine Hydride Reduction This compound This compound ((+)-enantiomer) Racemic_Amine->this compound Chiral Separation

Caption: General synthetic pathway for this compound.

Troubleshooting_Low_Yield Start Low Yield in Reduction Step Cause1 Incorrect Hydride Reagent Start->Cause1 Cause2 Suboptimal Reaction Conditions Start->Cause2 Cause3 Impure Starting Material Start->Cause3 Solution1 Optimize Reducing Agent (e.g., Vitride) Cause1->Solution1 Solution2 Control Temperature & Monitor Progress Cause2->Solution2 Solution3 Purify Dicarboximide Intermediate Cause3->Solution3

Caption: Troubleshooting low yield in the reduction step.

Chiral_Separation_Workflow Racemic_Mixture Racemic Mixture of 1-Aryl-3-azabicyclo[3.1.0]hexane Method_Choice Choose Separation Method Racemic_Mixture->Method_Choice SMB Simulated Moving Bed Chromatography Method_Choice->SMB Large Scale Chiral_HPLC Preparative Chiral HPLC/SFC Method_Choice->Chiral_HPLC Small to Medium Scale Diastereomeric_Salt Diastereomeric Salt Formation Method_Choice->Diastereomeric_Salt Classical Method Analysis Analyze Enantiomeric Excess (Chiral HPLC/SFC) SMB->Analysis Chiral_HPLC->Analysis Diastereomeric_Salt->Analysis Pure_Enantiomer Isolated Pure Enantiomer (this compound) Analysis->Pure_Enantiomer

Caption: Workflow for chiral separation of this compound.

References

Navigating Conflicting Data in Amitifadine Clinical Trials: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to understanding the divergent outcomes of clinical trials for Amitifadine (formerly known as EB-1010 and DOV-21,947), a triple reuptake inhibitor investigated for the treatment of Major Depressive Disorder (MDD). This resource offers detailed data summaries, experimental protocols, and troubleshooting guides to aid researchers in their ongoing work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary conflict in the clinical trial results for this compound?

A1: A significant discrepancy exists between the outcomes of an initial Phase 2 clinical trial and the subsequent larger Phase 2b/3a TRIADE study for this compound in the treatment of MDD. The earlier trial demonstrated a statistically significant antidepressant effect compared to placebo[1][2][3]. In contrast, the TRIADE study did not show a statistically significant difference between this compound (at the doses tested) and placebo for the primary endpoint, which was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS)[4][5].

Q2: What are the potential reasons for these conflicting results?

A2: One prominent hypothesis for the conflicting outcomes is that the doses of this compound used in the pivotal TRIADE study may have been insufficient to elicit a robust antidepressant response[4][5][6]. Post-hoc analyses of the TRIADE study, along with the positive results from the earlier Phase 2 trial which used a flexible-dosing regimen, support this theory[1][2][4]. Additionally, differences in patient populations and trial designs between the studies could have contributed to the divergent findings.

Q3: What was the mechanism of action proposed for this compound?

A3: this compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor (TRI)[6][7]. It was designed to increase the extracellular levels of these three key neurotransmitters in the brain, which are implicated in the pathophysiology of depression[6][8]. The relative potency for inhibiting the uptake of serotonin, norepinephrine, and dopamine was approximately 1:2:8[1][2][3].

Q4: Has the development of this compound for MDD been discontinued?

A4: Yes, in September 2017, the development of this compound for the treatment of major depressive disorder was officially discontinued[6]. However, it was still listed as being under investigation for other indications such as alcoholism and smoking withdrawal[6].

Troubleshooting Guide for Experimental Discrepancies

This guide is intended to help researchers critically evaluate and potentially reconcile conflicting data when working with compounds like this compound.

  • Dose-Response Relationship:

    • Issue: Failure to replicate previously observed efficacy.

    • Troubleshooting:

      • Critically evaluate the dose levels used in your experiment against those in previously successful trials.

      • Consider conducting a dose-ranging study to establish a clear dose-response curve for the desired effect.

      • Analyze pharmacokinetic and pharmacodynamic (PK/PD) data to ensure adequate target engagement at the tested doses. The lack of efficacy in the TRIADE trial was hypothesized to be due to underdosing[4][5][6].

  • Patient Population Heterogeneity:

    • Issue: Inconsistent results across different study populations.

    • Troubleshooting:

      • Analyze the inclusion and exclusion criteria of the conflicting trials. The TRIADE study enrolled patients who had failed one prior course of antidepressant therapy, which may represent a more treatment-resistant population[4][9].

      • Stratify your experimental subjects based on relevant biomarkers or clinical characteristics to identify potential subpopulations that may respond differently.

  • Placebo Response:

    • Issue: High placebo response rates obscuring the true effect of the drug.

    • Troubleshooting:

      • Implement rigorous study designs to minimize placebo effects, such as the Sequential Parallel Comparison Design (SPCD) which was used in the TRIADE trial to reduce the impact of placebo response[9].

      • Ensure proper blinding and randomization procedures are in place.

Quantitative Data Summary

The following tables summarize the key quantitative data from the conflicting clinical trials of this compound for MDD.

Table 1: Phase 2 Proof-of-Concept Trial Results

ParameterThis compoundPlacebop-valueReference
N (Modified Intent-to-Treat) 2828-[1][2]
Baseline MADRS Score (Mean) 31.431.4-[1][2]
Change from Baseline in MADRS (Mean) -18.2-12.60.028[1][2]
CGI-I Responder Rate Statistically superior to placebo-0.03[1][2]

Table 2: Phase 2b/3a TRIADE Trial Results

ParameterThis compound (50mg & 100mg)Placebop-valueReference
N (Randomized) 342--[9]
Primary Endpoint (Change in MADRS) No statistically significant difference-Not significant[4][5]

Experimental Protocols

Phase 2 Proof-of-Concept Study Methodology

This was a 6-week, multicenter, randomized, double-blind, parallel-group, placebo-controlled study.

  • Patient Population: 63 patients with a diagnosis of Major Depressive Disorder and a baseline score of ≥ 22 on the 17-item Hamilton Depression Rating Scale (HAMD-17)[1][2].

  • Treatment Regimen: Patients were randomized to receive either this compound (25 mg twice daily for the first two weeks, then increased to 50 mg twice daily for the remaining four weeks) or a placebo[1][2].

  • Primary Efficacy Endpoint: The change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6[1][2].

  • Secondary Efficacy Endpoint: The Clinical Global Impression of Improvement (CGI-I) scale[1][2].

Phase 2b/3a TRIADE Study Methodology

This was a Phase 2b/3a clinical trial designed to assess the safety and efficacy of this compound.

  • Patient Population: 342 patients with MDD who had failed to respond to one previous course of first-line antidepressant treatment[4][9].

  • Treatment Regimen: Patients were randomized to receive fixed doses of either 50 mg or 100 mg of this compound, or placebo[4].

  • Primary Efficacy Endpoint: The change from baseline in the MADRS total score[4].

  • Study Design Feature: The trial utilized a Sequential Parallel Comparison Design (SPCD) to reduce the high placebo response often seen in antidepressant trials[9].

Visualizations

cluster_trials This compound MDD Clinical Trial Outcomes cluster_factors Potential Contributing Factors Phase 2 Trial Phase 2 Trial Conflicting Results Conflicting Results Phase 2 Trial->Conflicting Results Positive Efficacy TRIADE (Phase 2b/3a) Trial TRIADE (Phase 2b/3a) Trial TRIADE (Phase 2b/3a) Trial->Conflicting Results Failed to Meet Primary Endpoint Dosing Dosing Dosing->Conflicting Results Underdosing in TRIADE? Patient Population Patient Population Patient Population->Conflicting Results Treatment Resistance? Study Design Study Design Study Design->Conflicting Results SPCD Implementation

Caption: Logical relationship of conflicting this compound trial results.

cluster_workflow Troubleshooting Experimental Workflow Start Start Conflicting_Data Conflicting Data Observed? Start->Conflicting_Data Analyze_Dose Analyze Dose-Response Conflicting_Data->Analyze_Dose Yes End End Conflicting_Data->End No Analyze_Population Analyze Patient Population Analyze_Dose->Analyze_Population Review_Design Review Study Design Analyze_Population->Review_Design Hypothesis Formulate New Hypothesis Review_Design->Hypothesis Hypothesis->End

Caption: Workflow for troubleshooting conflicting experimental results.

cluster_pathway This compound's Proposed Mechanism of Action cluster_synapse This compound This compound SERT Serotonin Transporter This compound->SERT Inhibits NET Norepinephrine Transporter This compound->NET Inhibits DAT Dopamine Transporter This compound->DAT Inhibits Increase_5HT Increased Serotonin Increase_NE Increased Norepinephrine Increase_DA Increased Dopamine Synaptic_Cleft Synaptic Cleft Antidepressant_Effect Antidepressant_Effect Increase_5HT->Antidepressant_Effect Increase_NE->Antidepressant_Effect Increase_DA->Antidepressant_Effect

Caption: Proposed signaling pathway for this compound's action.

References

Technical Support Center: Refining Animal Models for Amitifadine Clinical Efficacy Prediction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to aid researchers in refining animal models for a more accurate prediction of Amitifadine's clinical efficacy.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during preclinical evaluation of this compound in animal models of depression.

Question/Issue Possible Cause(s) Troubleshooting/Refinement Strategy
Lack of significant antidepressant-like effect in the Forced Swim Test (FST) or Tail Suspension Test (TST) despite using a clinically relevant dose. Inadequate Drug Exposure: this compound has a high plasma protein binding (>99%) which could limit free drug concentration in the brain.[1] The brain-to-plasma ratio in rats varies from 3.7 to 6.5, indicating good brain penetration, but this can be influenced by experimental conditions.[1] Suboptimal Dosing Regimen: Acute dosing may not be sufficient to induce the neuroplastic changes thought to underlie antidepressant effects. Chronic administration is often required. Animal Strain Variability: Different rodent strains exhibit varying baseline levels of "despair" and sensitivity to antidepressants in these models.Verify Drug Exposure: Conduct pharmacokinetic studies in the specific animal strain being used to determine brain and plasma concentrations of this compound at different time points after administration. Ensure that the free drug concentration in the brain reaches a level comparable to the IC50 values for the monoamine transporters. Implement Chronic Dosing: Administer this compound for at least 14-21 days to better mimic the clinical scenario and allow for potential neuroadaptive changes. Strain Selection and Justification: Select a rodent strain known to be sensitive to antidepressants in the FST and TST. Justify the choice of strain based on historical data. Consider using both sexes, as there can be sex-dependent differences in response.
High variability in behavioral data between animals in the same treatment group. Inconsistent Experimental Procedure: Minor variations in handling, test environment (e.g., water temperature in FST, lighting), or scoring can significantly impact results. Stress-induced variability: The FST and TST are inherently stressful, and individual differences in stress response can contribute to variability.Standardize Protocols: Adhere strictly to a detailed, standardized protocol for all behavioral testing. Ensure all experimenters are trained and calibrated on scoring procedures. Acclimatize Animals: Properly acclimatize animals to the testing room and handling procedures to minimize acute stress. Increase Sample Size: A larger sample size can help to mitigate the impact of individual variability on statistical power.
This compound shows efficacy in the FST/TST, but this does not translate to other behavioral paradigms measuring anhedonia or cognitive deficits. Limited Predictive Validity of FST/TST: These tests primarily measure behavioral despair and may not fully capture the complex symptomatology of depression, such as anhedonia or cognitive dysfunction.Employ a Battery of Behavioral Tests: In addition to the FST and TST, incorporate models that assess other depression-related endophenotypes. Examples include the Sucrose Preference Test (for anhedonia), the Novelty-Suppressed Feeding Test (for anxiety/neophobia), and cognitive tasks like the Morris Water Maze or T-maze for learning and memory.
Preclinical efficacy in rodent models does not predict clinical efficacy in human trials. Species Differences in Metabolism and Pharmacokinetics: The metabolism of this compound in rodents may differ from humans. The major metabolite in human hepatocytes is the lactam EB-10101, which is formed by MAO-A and possibly a CYP isoform.[1] Differences in Neurobiology: While the monoamine systems are conserved, there are subtle differences in receptor distribution and function between rodents and humans. Complexity of Human Depression: Animal models typically mimic specific aspects of depression, while the human condition is heterogeneous with various underlying pathologies.[2] Placebo Effect in Clinical Trials: The high placebo response rate in depression clinical trials can mask the true efficacy of a drug.[3]Humanized Animal Models: Consider using humanized mouse models that express human monoamine transporters to better mimic the drug-target interaction in humans. Bridging Studies: Conduct translational studies that measure biomarkers (e.g., changes in monoamine levels via microdialysis, receptor occupancy via imaging) in both preclinical models and early-phase human trials to establish a pharmacodynamic link. Refined Clinical Trial Design: In the clinical setting, consider adaptive trial designs and patient stratification strategies based on biomarkers to identify subpopulations most likely to respond to this compound.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Binding Affinity and Reuptake Inhibition of this compound

TargetKᵢ (nM)[4]IC₅₀ (nM)[4]
Serotonin Transporter (SERT)9912
Norepinephrine Transporter (NET)26223
Dopamine Transporter (DAT)21396

Table 2: In Vivo Antidepressant-Like Activity of this compound in Rats

Behavioral TestMinimum Effective Dose (MED) - OralReference
Forced Swim Test5 mg/kg[4]
Tail Suspension Test5 mg/kg[4]

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValueReference
Plasma Protein Binding (human)>99%[1]
Brain to Plasma Ratio (at various time points)3.7 - 6.5[1]

Experimental Protocols

Below are detailed methodologies for key behavioral assays used in the preclinical assessment of this compound.

Forced Swim Test (FST) - Rat

Objective: To assess antidepressant-like activity by measuring the duration of immobility when a rat is placed in an inescapable cylinder of water.

Materials:

  • Cylindrical container (approximately 40-50 cm high, 20 cm in diameter)

  • Water (23-25°C)

  • Video recording equipment

  • Animal scale

  • This compound and vehicle solutions

  • Oral gavage needles

Procedure:

  • Animal Preparation: Use male Wistar or Sprague-Dawley rats (200-250g). House them in a temperature and light-controlled environment with ad libitum access to food and water. Acclimatize animals to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage 60 minutes before the test. Doses should be based on a dose-response study, including the MED of 5 mg/kg.[4]

  • Pre-test Session (Day 1): Place each rat individually into the cylinder filled with water (depth of 30 cm) for 15 minutes. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation and to induce a stable level of immobility on the test day.

  • Test Session (Day 2): 24 hours after the pre-test session, place the rat back into the same cylinder with fresh water for a 5-minute test session.

  • Behavioral Scoring: Record the entire 5-minute session. An observer blinded to the treatment conditions should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.

  • Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Tail Suspension Test (TST) - Mouse

Objective: To assess antidepressant-like activity by measuring the duration of immobility when a mouse is suspended by its tail.

Materials:

  • Tail suspension apparatus (a horizontal bar raised above a surface)

  • Adhesive tape

  • Video recording equipment

  • Animal scale

  • This compound and vehicle solutions

  • Oral gavage needles

Procedure:

  • Animal Preparation: Use male C57BL/6 or Swiss Webster mice (20-25g). House them under standard laboratory conditions. Acclimatize animals to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage 60 minutes before the test.

  • Suspension: Securely attach a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail. Suspend the mouse by taping the other end of the tape to the horizontal bar, ensuring the mouse cannot reach any surfaces.

  • Test Session: Record the behavior of the mouse for a 6-minute period.

  • Behavioral Scoring: An observer blinded to the treatment conditions should score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.

Amitifadine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Receptors Postsynaptic Receptors Serotonin->Receptors Norepinephrine->Receptors Dopamine->Receptors Signaling Downstream Signaling (cAMP, PKA, CREB) Receptors->Signaling BDNF Increased BDNF Expression Signaling->BDNF Neuroplasticity Enhanced Neuroplasticity BDNF->Neuroplasticity Antidepressant Antidepressant Effect Neuroplasticity->Antidepressant Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Behavioral Assessment cluster_pk_pd Pharmacokinetics & Pharmacodynamics cluster_translation Translational Refinement Binding Binding Assays (SERT, NET, DAT) Reuptake Reuptake Inhibition (IC50 Determination) Binding->Reuptake DoseResponse Dose-Response Studies (FST & TST) Reuptake->DoseResponse Chronic Chronic Dosing Studies DoseResponse->Chronic PK Pharmacokinetic Profiling (Brain & Plasma Levels) DoseResponse->PK Anhedonia Anhedonia Models (e.g., Sucrose Preference) Chronic->Anhedonia Cognition Cognitive Function Tests Anhedonia->Cognition Humanized Humanized Models Cognition->Humanized Microdialysis Microdialysis (Neurotransmitter Levels) PK->Microdialysis Biomarkers Biomarker Analysis Microdialysis->Biomarkers Humanized->Biomarkers

References

Technical Support Center: Investigating the In Vivo Metabolism of Amitifadine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential for rapid metabolism of Amitifadine (also known as EB-1010 or DOV-21,947) in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound?

A1: In vitro studies using human liver microsomes and hepatocytes have shown that this compound is metabolized to its major metabolite, the lactam EB-10101.[1][2] This transformation is carried out by Monoamine Oxidase A (MAO-A) and a NADPH-dependent enzyme, which is likely a Cytochrome P450 (CYP) isoform.[1][2] The involvement of multiple pathways may reduce the impact of genetic polymorphisms in any single enzyme on the overall pharmacokinetics of this compound.[1][2]

Q2: Which Cytochrome P450 (CYP) enzymes does this compound interact with?

A2: this compound has been shown to be a moderate inhibitor of several major drug-metabolizing CYP enzymes, including CYP2D6, CYP3A4, CYP2C9, and CYP2C19.[1][2] Notably, it is a potent inhibitor of CYP2B6.[1][2] This potent inhibition of CYP2B6 suggests a potential for drug-drug interactions with other medications that are substrates of this enzyme.

Q3: What is the significance of CYP2B6 and CYP2D6 genetic polymorphisms when studying this compound?

A3: Genetic variations in CYP2B6 and CYP2D6 can lead to significant inter-individual differences in drug metabolism. These variations can classify individuals into different metabolizer phenotypes, such as poor, intermediate, normal (extensive), and ultra-rapid metabolizers. For drugs primarily cleared by these enzymes, such variations can lead to altered drug exposure and response. Although this compound is metabolized by multiple pathways, understanding a patient's CYP2B6 and CYP2D6 genotype could be important in clinical settings to anticipate potential variability in its metabolism and to manage potential drug interactions.

Q4: How can I assess the metabolic stability of this compound in my laboratory?

A4: The metabolic stability of this compound can be assessed in vitro using systems like human liver microsomes (HLMs) or hepatocytes. These experiments involve incubating this compound with the chosen system and monitoring its disappearance over time. The results can provide key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint), which help predict the in vivo hepatic clearance of the drug.

Q5: What are the key challenges in extrapolating in vitro metabolism data for this compound to the in vivo situation?

A5: Extrapolating in vitro data to predict in vivo outcomes presents several challenges. These include differences between the in vitro environment and the complex physiological conditions in the body, such as the presence of drug transporters and potential for enterohepatic recycling, which are not fully captured in microsomal or hepatocyte assays.[3] Additionally, the formation kinetics of metabolites and their subsequent clearance also play a crucial role in the overall in vivo disposition of a drug.[4]

Troubleshooting Guides

Troubleshooting: In Vitro Metabolic Stability Assay
Issue Possible Cause(s) Suggested Solution(s)
High variability between replicate experiments. Inconsistent pipetting, especially of viscous microsomal solutions.Ensure proper mixing of microsomal stock before pipetting. Use calibrated pipettes and reverse pipetting for viscous liquids.
Instability of the NADPH regenerating system.Prepare the NADPH regenerating system fresh for each experiment. Ensure all components are stored correctly.
Degradation of this compound in the absence of active enzymes.Run a control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.
Observed half-life is too short to measure accurately. The protein concentration is too high, leading to very rapid metabolism.Reduce the microsomal or hepatocyte concentration in the incubation.
The incubation time points are too far apart.Use shorter incubation times and more frequent sampling, especially at the beginning of the experiment.
No significant metabolism of this compound is observed. The concentration of the active enzyme is too low.Increase the protein concentration.
The NADPH regenerating system is not active.Verify the activity of the NADPH regenerating system components.
This compound concentration is too high, leading to substrate inhibition.Test a range of this compound concentrations to identify potential substrate inhibition.
Troubleshooting: CYP Inhibition Assay
Issue Possible Cause(s) Suggested Solution(s)
IC50 value for a known inhibitor control is outside the expected range. Incorrect concentration of the probe substrate relative to its Km value.Ensure the probe substrate concentration is at or below its Michaelis-Menten constant (Km) for the specific CYP isoform.
The inhibitor stock solution has degraded.Prepare fresh inhibitor stock solutions.
High background signal in the absence of inhibitor. Non-specific binding of the fluorescent probe or its metabolite to the microplate.Use low-binding plates. Optimize the concentration of the probe substrate to maximize the signal-to-noise ratio.
Inconsistent results for this compound's inhibitory potential. This compound may be a time-dependent inhibitor of certain CYPs.Conduct a pre-incubation experiment where this compound is incubated with the microsomes and NADPH prior to the addition of the probe substrate to assess for time-dependent inhibition.
The concentration of this compound used is not appropriate to determine an accurate IC50.Use a wider range of this compound concentrations, typically spanning at least two orders of magnitude around the expected IC50.

Quantitative Data Summary

The following table summarizes the known in vitro interaction data for this compound with key drug-metabolizing enzymes.

EnzymeInteractionIC50 Value (µM)Reference(s)
CYP2B6 Potent Inhibition1.8[1][2]
CYP2D6 Moderate Inhibition9 - 100[1][2]
CYP3A4 Moderate Inhibition9 - 100[1][2]
CYP2C9 Moderate Inhibition9 - 100[1][2]
CYP2C19 Moderate Inhibition9 - 100[1][2]

Experimental Protocols

Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of this compound using human liver microsomes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System Solution A (NADP+, Glucose-6-Phosphate)

  • NADPH Regenerating System Solution B (Glucose-6-Phosphate Dehydrogenase)

  • Control compound with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • 96-well incubation plates

  • Incubator/shaker set to 37°C

Procedure:

  • Prepare a stock solution of this compound and control compounds in a suitable organic solvent (e.g., DMSO).

  • On the day of the experiment, thaw the HLMs and NADPH regenerating system components on ice.

  • Prepare the reaction mixture in the 96-well plate by adding phosphate buffer, HLM, and the NADPH regenerating system solution A.

  • Pre-warm the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding this compound or the control compound to the wells.

  • Immediately after adding the compound (t=0), and at subsequent time points (e.g., 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.

  • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Once all time points are collected, centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of this compound remaining at each time point and plot the natural logarithm of this percentage against time. The slope of the linear regression will give the rate constant of metabolism, from which the half-life and intrinsic clearance can be calculated.

Protocol 2: CYP Inhibition (IC50) Assay for this compound

Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH

  • Known inhibitors for each CYP isoform (to serve as positive controls)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard

  • 96-well incubation plates

  • Incubator/shaker set to 37°C

Procedure:

  • Prepare serial dilutions of this compound and the positive control inhibitors.

  • Prepare a reaction mixture containing HLMs, phosphate buffer, and the specific CYP probe substrate (at a concentration at or below its Km).

  • Add the various concentrations of this compound or the positive control inhibitor to the wells. Include a vehicle control (no inhibitor).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate for a predetermined time that ensures linear metabolite formation.

  • Stop the reaction by adding ice-cold ACN with an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Amitifadine_Metabolism_Pathway This compound This compound (EB-1010) Metabolite Lactam Metabolite (EB-10101) This compound->Metabolite Metabolism MAO_A Monoamine Oxidase A (MAO-A) MAO_A->Metabolite CYP Cytochrome P450 (CYP isoform) CYP->Metabolite

This compound Metabolic Pathway

Experimental_Workflow_Metabolic_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_this compound Prepare this compound Stock Solution Mix Combine this compound, HLMs, and Buffer Prep_this compound->Mix Prep_HLM Thaw Human Liver Microsomes (HLMs) Prep_HLM->Mix Prep_NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH at 37°C Mix->Initiate Time_Points Sample at Multiple Time Points Initiate->Time_Points Stop Stop Reaction with Cold Acetonitrile Time_Points->Stop Centrifuge Centrifuge to Precipitate Protein Stop->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate Half-life and Intrinsic Clearance LCMS->Calculate

Metabolic Stability Experimental Workflow

CYP_Inhibition_Logic Start Start CYP Inhibition Assay Incubate Incubate Microsomes with This compound and Probe Substrate Start->Incubate Add_NADPH Initiate Reaction with NADPH Incubate->Add_NADPH Measure Measure Metabolite Formation Add_NADPH->Measure Compare Compare to Vehicle Control Measure->Compare Inhibition Inhibition Observed Compare->Inhibition Yes No_Inhibition No Significant Inhibition Compare->No_Inhibition No Calculate_IC50 Calculate IC50 Inhibition->Calculate_IC50

Logic Diagram for CYP Inhibition Assay

References

Validation & Comparative

Amitifadine in the Landscape of Triple Reuptake Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of amitifadine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), with other notable compounds in its class. By examining key pharmacodynamic metrics, clinical trial outcomes, and underlying mechanisms of action, this document aims to offer a comprehensive resource for researchers and professionals in the field of drug development.

Introduction to Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs)

Serotonin-norepinephrine-dopamine reuptake inhibitors, also known as triple reuptake inhibitors (TRIs), are a class of drugs that function by blocking the reuptake of three key neurotransmitters involved in mood regulation: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] This simultaneous action on the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) leads to increased extracellular concentrations of these neurotransmitters, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[1]

The rationale behind the development of SNDRIs is to improve upon the efficacy of existing antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] By adding a dopaminergic component, SNDRIs are hypothesized to address a broader range of depressive symptoms, including anhedonia (the inability to feel pleasure), which is often linked to dopamine deficits.

Comparative Pharmacodynamics of this compound and Other SNDRIs

The defining characteristic of an SNDRI is its binding affinity and inhibition potency at the three key monoamine transporters. The following table summarizes the available in vitro data for this compound and other selected SNDRIs. It is important to note that reported values can vary between studies due to different experimental conditions.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)5-HT Uptake IC50 (nM)NE Uptake IC50 (nM)DA Uptake IC50 (nM)
This compound 99262213122396
Dasotraline ---11[1][2] / 15[3][4]6[1][2] / 4[3][4]4[1][2] / 3[3][4]
Tesofensine ---111.7[5] / 3.265[5] / 8.0
Centanafadine ---83[6][7]6[6][7]38[6][7]

Mechanism of Action and Signaling Pathways

SNDRIs exert their effects by binding to SERT, NET, and DAT, preventing the reabsorption of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence of these neurotransmitters in the synapse, allowing for increased stimulation of postsynaptic receptors.

SNDRI Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicles (5-HT, NE, DA) 5HT 5-HT Presynaptic_Vesicle->5HT Release NE NE Presynaptic_Vesicle->NE Release DA DA Presynaptic_Vesicle->DA Release SERT SERT NET NET DAT DAT 5HT->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors 5HT->Postsynaptic_Receptors Signal Transduction NE->NET Reuptake NE->Postsynaptic_Receptors Signal Transduction DA->DAT Reuptake DA->Postsynaptic_Receptors Signal Transduction SNDRI SNDRI SNDRI->SERT Inhibition SNDRI->NET Inhibition SNDRI->DAT Inhibition

Figure 1: Simplified diagram of the mechanism of action for SNDRIs.

Experimental Protocols: In Vitro Reuptake Inhibition Assay

A common method to determine the IC50 values for monoamine reuptake is the in vitro reuptake inhibition assay. The general workflow for such an experiment is as follows:

Reuptake Inhibition Assay Workflow Cell_Culture 1. Cell Culture (e.g., HEK293 cells stably expressing SERT, NET, or DAT) Incubation 4. Incubation (Cells + Compound + Radioligand) Cell_Culture->Incubation Compound_Prep 2. Compound Preparation (Serial dilutions of test compound, e.g., this compound) Compound_Prep->Incubation Radioligand_Prep 3. Radioligand Preparation (e.g., [3H]5-HT, [3H]NE, or [3H]DA) Radioligand_Prep->Incubation Termination 5. Termination of Uptake (Rapid filtration and washing) Incubation->Termination Scintillation 6. Scintillation Counting (Quantify radioligand uptake) Termination->Scintillation Data_Analysis 7. Data Analysis (Calculate IC50 values) Scintillation->Data_Analysis

Figure 2: General experimental workflow for an in vitro reuptake inhibition assay.

Clinical Development and Comparative Efficacy

The clinical development of SNDRIs has been met with mixed results. While the theoretical advantages are compelling, demonstrating superior efficacy and a favorable side-effect profile compared to existing treatments has been challenging.

This compound:

  • Indication: Initially developed for major depressive disorder (MDD).

  • Clinical Trial Results: A Phase IIb/IIIa trial (TRIADE) did not show a statistically significant difference in efficacy compared to placebo for the primary endpoint at the doses tested (50 mg and 100 mg).[3][8] Some researchers suggested that the doses may have been too low.[3][8] The development for MDD was officially discontinued.

Dasotraline:

  • Indication: Investigated for Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).

  • Clinical Trial Results: Showed some efficacy in reducing ADHD symptoms in adults.[3] However, in 2020, the developer withdrew the New Drug Applications (NDAs) for both ADHD and BED, citing the need for additional studies.[9]

Tesofensine:

  • Indication: Primarily investigated for the treatment of obesity.

  • Clinical Trial Results: Phase II trials demonstrated significant weight loss compared to placebo.[10] It is believed to act primarily as an appetite suppressant. Development is ongoing.

Centanafadine:

  • Indication: Developed for the treatment of ADHD in adults and children.

  • Clinical Trial Results: Phase III trials have shown efficacy in reducing ADHD symptoms.[11] It has a unique IC50 ratio of 1:6:14 for NET, DAT, and SERT respectively, indicating a preference for norepinephrine and dopamine reuptake inhibition.[7]

Logical Relationship of SNDRI Action in Depression

The therapeutic rationale for SNDRIs in depression is based on the monoamine hypothesis, which posits that a deficiency in serotonin, norepinephrine, and dopamine contributes to depressive symptoms.

SNDRI Therapeutic Rationale Depression Major Depressive Disorder (Characterized by low mood, anhedonia, etc.) Monoamine_Deficiency Hypothesized Monoamine Deficiency (Low levels of 5-HT, NE, and DA) Depression->Monoamine_Deficiency is associated with SNDRI_Admin SNDRI Administration Monoamine_Deficiency->SNDRI_Admin is targeted by Reuptake_Inhibition Inhibition of SERT, NET, and DAT SNDRI_Admin->Reuptake_Inhibition Increased_Neurotransmitters Increased Synaptic Concentrations of 5-HT, NE, and DA Reuptake_Inhibition->Increased_Neurotransmitters Improved_Signaling Enhanced Postsynaptic Signaling Increased_Neurotransmitters->Improved_Signaling Alleviation_Symptoms Alleviation of Depressive Symptoms Improved_Signaling->Alleviation_Symptoms

Figure 3: The hypothesized therapeutic pathway of SNDRIs in treating depression.

Conclusion

This compound, as an SNDRI, represents a therapeutic approach aimed at providing a broader spectrum of antidepressant action compared to SSRIs and SNRIs. However, its clinical development for MDD was halted due to a lack of superior efficacy in a pivotal trial. The comparative analysis with other SNDRIs like dasotraline, tesofensine, and centanafadine reveals a class of compounds with diverse transporter affinity profiles and varied clinical development paths. While the promise of enhanced efficacy through triple reuptake inhibition remains, the clinical translation has proven complex. Future research and development in this area will likely focus on optimizing the balance of serotonin, norepinephrine, and dopamine reuptake inhibition to maximize therapeutic benefit while minimizing adverse effects for specific patient populations and indications.

References

A Head-to-Head Comparison of the Mechanistic Profiles of Amitifadine and Venlafaxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the mechanisms of action of two centrally acting agents: Amitifadine, an investigational triple reuptake inhibitor, and Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). The following sections detail their respective interactions with monoamine transporters, supported by quantitative experimental data and detailed methodologies.

Introduction

This compound (formerly DOV 21,947 or EB-1010) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor (TRI).[1][2] It was developed for the treatment of major depressive disorder.[1] Venlafaxine is an established SNRI used for treating major depressive disorder, anxiety disorders, and other conditions.[3] Its pharmacological activity is mediated by both the parent drug and its active metabolite, O-desmethylvenlafaxine (ODV).[4] The primary distinction in their mechanisms lies in this compound's significant interaction with the dopamine transporter (DAT), in addition to the serotonin (SERT) and norepinephrine (NET) transporters targeted by Venlafaxine.

Quantitative Comparison of Monoamine Transporter Inhibition

The in vitro potency and binding affinity of this compound, Venlafaxine, and its active metabolite ODV at the human serotonin, norepinephrine, and dopamine transporters are summarized in the tables below. This data provides a quantitative basis for comparing their primary pharmacological actions.

Table 1: Inhibition of Monoamine Reuptake (IC50, nM)

CompoundSerotonin (SERT)Norepinephrine (NET)Dopamine (DAT)
This compound122396

Data for this compound sourced from Skolnick et al., 2003.[1]

Table 2: Binding Affinity for Monoamine Transporters (Ki, nM)

CompoundSerotonin Transporter (hSERT)Norepinephrine Transporter (hNET)Dopamine Transporter (hDAT)
This compound99262213
Venlafaxine822480>10,000
O-desmethylvenlafaxine (ODV)40558>10,000

Data for this compound sourced from Skolnick et al., 2003.[1] Data for Venlafaxine and ODV sourced from Bymaster et al., 2001.

Mechanism of Action Signaling Pathways

The following diagrams illustrate the distinct mechanisms of action of this compound and Venlafaxine at the presynaptic terminal.

Amitifadine_MoA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Dopamine Dopamine DAT->Dopamine Reuptake

Caption: this compound's triple reuptake inhibition mechanism.

Venlafaxine_MoA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Venlafaxine Venlafaxine & ODV SERT SERT Venlafaxine->SERT Potent Inhibition NET NET Venlafaxine->NET Weaker Inhibition DAT DAT Venlafaxine->DAT Negligible Inhibition Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Dopamine Dopamine DAT->Dopamine Reuptake

Caption: Venlafaxine's dual reuptake inhibition mechanism.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, allowing for critical evaluation and replication of the findings.

Monoamine Reuptake Inhibition Assay (for this compound)

Objective: To determine the in vitro potency of this compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells were stably transfected with human recombinant transporters for serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT).

  • Assay Preparation: Cells were cultured to confluency and harvested.

  • Neurotransmitter Uptake: The ability of the transfected cells to take up radiolabeled neurotransmitters was assessed. The assay was initiated by adding either [³H]serotonin, [³H]norepinephrine, or [³H]dopamine to the cell suspensions.

  • Inhibition Assessment: To determine the inhibitory activity of this compound, various concentrations of the compound were pre-incubated with the cells before the addition of the radiolabeled neurotransmitter.

  • Termination and Measurement: The uptake reaction was terminated by rapid filtration, washing the cells to remove excess radiolabel. The radioactivity retained by the cells was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that produced a 50% inhibition of neurotransmitter uptake (IC₅₀) was calculated from concentration-response curves.

This protocol is based on the methodology described in Skolnick et al., 2003.[1]

Radioligand Binding Affinity Assay (for this compound and Venlafaxine)

Objective: To determine the binding affinity (Kᵢ) of the test compounds for the monoamine transporters.

Methodology:

  • Membrane Preparation: Membranes were prepared from HEK-293 cells expressing the respective human recombinant transporters (hSERT, hNET, hDAT).

  • Radioligand: [¹²⁵I]RTI 55, a high-affinity ligand for all three monoamine transporters, was used for the binding assays for this compound. For Venlafaxine, the specific radioligands were [³H]nisoxetine for hNET and [³H]citalopram for hSERT.

  • Competition Binding: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of a range of concentrations of the unlabeled test compound (this compound, Venlafaxine, or ODV).

  • Incubation: The mixture was incubated to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity trapped on the filters was measured using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ³H).

  • Data Analysis: The IC₅₀ values (concentration of the test compound that displaces 50% of the specific binding of the radioligand) were determined from the competition curves. The Kᵢ values were then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

The protocol for this compound is based on Skolnick et al., 2003,[1] and for Venlafaxine on Bymaster et al., 2001.

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow A Prepare Cell Membranes with Target Transporters B Incubate Membranes with: 1. Radioligand (fixed concentration) 2. Test Compound (varying concentrations) A->B C Allow to Reach Equilibrium B->C D Rapid Filtration to Separate Bound and Free Radioligand C->D E Quantify Radioactivity on Filters D->E F Generate Competition Curve and Calculate IC50 E->F G Calculate Ki using Cheng-Prusoff Equation F->G

Caption: Workflow for a competitive radioligand binding assay.

Summary of Mechanistic Differences

The primary mechanistic distinction between this compound and Venlafaxine lies in their interaction with the dopamine transporter. This compound demonstrates significant, albeit lower, potency for DAT compared to SERT and NET, classifying it as a triple reuptake inhibitor. In contrast, Venlafaxine and its active metabolite, ODV, have negligible affinity for DAT, functioning primarily as serotonin and norepinephrine reuptake inhibitors.

Furthermore, while Venlafaxine exhibits a notably higher affinity for SERT over NET (approximately 30-fold), ODV has a more balanced, though still SERT-preferring, profile. This compound also shows a preference for SERT, but its inhibition of NET and DAT is more pronounced than that of Venlafaxine. These differences in transporter engagement profiles are expected to translate into distinct pharmacological and clinical effects.

References

Validating the Triple Reuptake Inhibition of Amitifadine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of Amitifadine, a triple reuptake inhibitor (TRI), with other monoamine reuptake inhibitors. The information presented is supported by experimental data from preclinical studies to validate its mechanism of action and potential therapeutic efficacy.

Introduction to Triple Reuptake Inhibition

Major depressive disorder (MDD) is a complex psychiatric condition often associated with dysregulation of monoamine neurotransmitter systems, specifically serotonin (5-HT), norepinephrine (NE), and dopamine (DA). While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of treatment, they often have limitations in efficacy and a delayed onset of action. The triple reuptake inhibitor hypothesis posits that simultaneously blocking the reuptake of all three monoamines could lead to a broader and more robust antidepressant effect. This compound (formerly known as DOV-21,947 and EB-1010) was developed based on this premise.[1][2]

In Vivo Validation of this compound's Triple Reuptake Inhibition

The primary in vivo validation of this compound's mechanism of action comes from microdialysis studies in rats. This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions.

Microdialysis Studies

Experimental Protocol: In Vivo Microdialysis in Rats

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest, typically the prefrontal cortex (PFC) or nucleus accumbens (NAc). Animals are allowed to recover for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

  • Drug Administration: this compound or a comparator drug is administered via intraperitoneal (i.p.) injection.

  • Post-Dosing Collection: Dialysate collection continues for several hours to monitor changes in extracellular monoamine concentrations.

  • Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Results:

In vivo microdialysis studies have consistently demonstrated that this compound increases the extracellular concentrations of serotonin, norepinephrine, and dopamine in the brains of rats.[3][4] One study reported that a 10 mg/kg i.p. dose of this compound "markedly and persistently" increased the levels of all three monoamines in the prefrontal cortex.[4] Another study found that doses of 3.2 and 10 mg/kg significantly increased dopamine and serotonin levels in the nucleus accumbens.[5]

Mechanism of Action at the Synapse

Triple_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_transporters Reuptake Transporters cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (5-HT, NE, DA) release Release monoamines Increased 5-HT, NE, DA release->monoamines SERT SERT NET NET DAT DAT monoamines->SERT Reuptake monoamines->NET monoamines->DAT receptors Receptors monoamines->receptors This compound This compound This compound->SERT Inhibition This compound->NET This compound->DAT

Caption: Mechanism of this compound's triple reuptake inhibition.

In Vivo Behavioral Validation

The antidepressant-like effects of this compound have been evaluated in well-established rodent behavioral models.

Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for potential antidepressant efficacy. A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Experimental Protocol: Rat Forced Swim Test

  • Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.

  • Pre-swim Session: On the first day, rats are placed in the water for a 15-minute pre-swim session.

  • Drug Administration: 24 hours after the pre-swim, rats are administered this compound, a comparator drug, or vehicle i.p.

  • Test Session: Following a set pretreatment time (e.g., 30-60 minutes), the rats are placed back in the water for a 5-minute test session.

  • Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded and analyzed.

Results:

Comparative In Vivo Performance

To contextualize the in vivo profile of this compound, it is useful to compare its effects with other monoamine reuptake inhibitors.

Comparative In Vivo Microdialysis Data

The following table summarizes the effects of this compound and other antidepressants on extracellular monoamine levels in the rat brain, primarily in the prefrontal cortex. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Drug ClassDrugDose (mg/kg, i.p.)Serotonin (% Baseline)Norepinephrine (% Baseline)Dopamine (% Baseline)Brain RegionCitation(s)
TRI This compound 10Marked IncreaseMarked IncreaseMarked IncreasePrefrontal Cortex[4]
SNRI Venlafaxine10~200%~200%~200%Prefrontal Cortex
NDRI Bupropion25--~+164%Striatum/NAc
SSRI Fluoxetine10IncreasedNo significant changeIncreasedPrefrontal Cortex

Note: "Marked Increase" indicates a substantial and statistically significant elevation as reported in the cited literature, where specific percentages were not provided. Data for comparator drugs are compiled from various sources and may not be directly comparable due to differing experimental protocols.

Comparative In Vivo Behavioral Data (Forced Swim Test)

The table below presents available data on the effects of different antidepressants on immobility time in the rat forced swim test.

Drug ClassDrugDose (mg/kg)Change in Immobility TimeCitation(s)
TRI This compound N/ADecreased[3][6]
SNRI Duloxetine10No significant change[7]
NDRI BupropionN/ADecreased
SSRI Sertraline10Decreased[8]

Note: "N/A" indicates that specific dose-response data for immobility time was not available in the reviewed literature. "Decreased" signifies a statistically significant reduction in immobility time.

Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vivo Validation

experimental_workflow cluster_drug_admin Drug Administration cluster_in_vivo_assays In Vivo Assays cluster_data_analysis Data Analysis drug_prep Drug Preparation (this compound & Comparators) animal_dosing Animal Dosing (i.p. injection) drug_prep->animal_dosing microdialysis Microdialysis animal_dosing->microdialysis behavioral Forced Swim Test animal_dosing->behavioral hplc HPLC-ED Analysis (Neurotransmitter Levels) microdialysis->hplc behavioral_scoring Behavioral Scoring (Immobility Time) behavioral->behavioral_scoring stats Statistical Analysis hplc->stats behavioral_scoring->stats

Caption: Workflow for in vivo validation of a triple reuptake inhibitor.

Simplified Monoamine Signaling Pathway

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synapse cluster_postsynaptic Postsynaptic Neuron monoamine_synthesis Monoamine Synthesis (5-HT, NE, DA) vesicular_storage Vesicular Storage monoamine_synthesis->vesicular_storage release Neurotransmitter Release vesicular_storage->release reuptake Reuptake (SERT, NET, DAT) release->reuptake postsynaptic_binding Postsynaptic Receptor Binding release->postsynaptic_binding signal_transduction Signal Transduction postsynaptic_binding->signal_transduction cellular_response Cellular Response signal_transduction->cellular_response This compound This compound This compound->reuptake Inhibits

Caption: Simplified monoamine signaling pathway and the point of intervention for this compound.

Conclusion

The available in vivo data provides strong evidence for the triple reuptake inhibition mechanism of this compound. Microdialysis studies confirm its ability to increase extracellular levels of serotonin, norepinephrine, and dopamine in key brain regions. Furthermore, behavioral studies, such as the forced swim test, demonstrate its potential antidepressant-like effects.

While a direct quantitative comparison with other antidepressants is challenging due to variations in published experimental protocols, the collective evidence suggests that this compound's unique pharmacological profile as a triple reuptake inhibitor warrants further investigation. Future studies providing detailed dose-response data from head-to-head comparative in vivo experiments would be invaluable for a more definitive assessment of its therapeutic potential relative to existing antidepressant classes.

References

Comparative Analysis of Amitifadine and Paroxetine: A Focus on Serotonin Transporter Interaction

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of Amitifadine (also known as EB-1010 or DOV-21,947) and Paroxetine, focusing on their interactions with the serotonin transporter (SERT). Paroxetine is a well-established Selective Serotonin Reuptake Inhibitor (SSRI), while this compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI). This document synthesizes key pharmacological data, outlines common experimental methodologies used for their characterization, and visualizes their mechanisms of action.

Mechanism of Action at the Serotonin Transporter

Paroxetine: As an SSRI, Paroxetine's primary mechanism of action is the potent and selective blockade of the serotonin reuptake transporter (SERT).[1][2] This inhibition leads to an increased concentration of the neurotransmitter serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[1] Paroxetine is recognized as one of the most potent SSRIs, exhibiting very high affinity for SERT.[3][4] While highly selective for SERT, it can inhibit the norepinephrine transporter at high doses and displays some affinity for muscarinic receptors, which may contribute to its side-effect profile.[5]

This compound: this compound functions as a triple reuptake inhibitor, targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[6][7] Its profile is described as serotonin-preferring, with a relative in vitro inhibitory potency of approximately 1:2:8 for SERT:NET:DAT, respectively.[7][8] By blocking the reuptake of these three key monoamines, this compound increases their extracellular concentrations in various brain regions.[9] Its action on SERT is part of a broader pharmacological profile, distinguishing it from highly selective agents like paroxetine.

presynaptic Serotonin (5-HT) Vesicle synaptic_cleft Synaptic 5-HT presynaptic->synaptic_cleft sert SERT receptor 5-HT Receptor drug This compound or Paroxetine drug->sert synaptic_cleft->sert Reuptake synaptic_cleft->receptor

Caption: Mechanism of SERT inhibition by this compound and Paroxetine.

Quantitative Data: Transporter Binding and Inhibition

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of this compound and Paroxetine for the serotonin, norepinephrine, and dopamine transporters. Lower values indicate higher affinity or potency.

CompoundTargetKi (nM)IC50 (nM)Selectivity Profile
This compound SERT 99[9]12[9][10]Serotonin-preferring TRI
NET 262[9]23[9][10]
DAT 213[9]96[9][10]
Paroxetine SERT 0.05 - 1.0[4][11]~1.1[11]Highly Selective for SERT
NET <50 (at high doses)[3]350[11]
DAT >10001100[11]

Note: Ki and IC50 values can vary between studies due to different experimental conditions. The Cheng-Prusoff equation is often used to calculate Ki from IC50 values.[12][13]

Experimental Protocols

The determination of transporter binding affinity (Ki) and uptake inhibition (IC50) is crucial for characterizing compounds like this compound and Paroxetine. Standard methodologies include radioligand binding assays and neurotransmitter uptake assays.

A. Radioligand Binding Assay (for Ki determination)

This method measures the affinity of a drug for a specific transporter by quantifying its ability to displace a high-affinity radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of a test compound for SERT.

  • Materials:

    • Tissue Preparation: Membranes from cells expressing human SERT (e.g., HEK293 cells) or from brain tissue (e.g., rat prefrontal cortex).[14]

    • Radioligand: A high-affinity SERT ligand, such as [³H]paroxetine or [¹²⁵I]RTI-55.[4][15]

    • Test Compounds: this compound or Paroxetine at various concentrations.

    • Assay Buffer: Appropriate buffer to maintain physiological pH and ionic strength.

  • Procedure:

    • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound ligand.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of test compound that displaces 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[13]

B. Synaptosomal [³H]5-HT Uptake Assay (for IC50 determination)

This functional assay measures a compound's ability to inhibit the active transport of serotonin into nerve terminals.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for SERT function.

  • Materials:

    • Synaptosomes: Crude synaptosomal preparations from brain tissue (e.g., rat cortex), which are resealed nerve terminals containing functional transporters.[14]

    • Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).[4][16]

    • Test Compounds: this compound or Paroxetine at various concentrations.

  • Procedure:

    • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle.

    • Initiation: The uptake reaction is initiated by adding a fixed concentration of [³H]5-HT.

    • Incubation: The mixture is incubated for a short period (e.g., 10 minutes) at 37°C to allow for transporter-mediated uptake.[14]

    • Termination: The uptake process is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular [³H]5-HT.

    • Quantification: The amount of [³H]5-HT transported into the synaptosomes is quantified by liquid scintillation counting.

    • Data Analysis: The results are plotted as the percentage of inhibition versus the log concentration of the test compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

A Prepare SERT-containing membranes or synaptosomes B Incubate preparation with test compound (e.g., this compound) A->B C Add radiolabeled ligand ([³H]Paroxetine) or substrate ([³H]5-HT) B->C D Allow binding or uptake at controlled temperature C->D E Terminate reaction via rapid vacuum filtration D->E F Wash to remove unbound radioactivity E->F G Quantify radioactivity via scintillation counting F->G H Analyze data to determine Ki or IC50 values G->H

Caption: Generalized workflow for in vitro transporter inhibition assays.

Summary and Conclusion

The pharmacological profiles of this compound and Paroxetine at the serotonin transporter are markedly different, reflecting their distinct therapeutic designs.

  • Paroxetine is a highly potent and selective inhibitor of SERT. Its focused mechanism of action is characteristic of the SSRI class and has established its efficacy in treating major depressive disorder and other conditions.[1] However, its potency at SERT and inhibition of CYP2D6 can contribute to a significant discontinuation syndrome and potential drug-drug interactions.[3]

  • This compound exhibits a broader mechanism as a triple reuptake inhibitor, with moderate but less potent activity at SERT compared to Paroxetine.[9] This multi-target approach was intended to potentially enhance antidepressant efficacy. Although a Phase IIb/IIIa clinical trial for major depressive disorder failed to show superiority over placebo, it was suggested this may have been due to the dosage being too low.[9][17]

References

A Comparative Analysis of the Side Effect Profile of Amitifadine Versus Traditional Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profile of the investigational drug Amitifadine (formerly known as EB-1010 and DOV 21,947) with that of traditional antidepressant classes, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs). The information is supported by available clinical trial data and presented to aid in research and drug development.

Executive Summary

Comparative Side Effect Profiles

The following tables summarize the known side effect profiles of this compound and traditional antidepressant classes. It is important to note that the data for traditional antidepressants represent a range of reported incidences and can vary depending on the specific drug, dosage, and patient population.

Table 1: Comparison of Common Antidepressant Side Effects

Side EffectThis compoundSSRIsSNRIsTCAsMAOIs
Nausea Reported, but comparable to placebo in early trials[2]15-25%20-40%10-20%5-15%
Headache Reported, but comparable to placebo in early trials[2]10-20%10-25%10-20%5-15%
Insomnia Not highlighted as a significant issue10-20%10-20%5-15%5-15%
Drowsiness/Sedation Not highlighted as a significant issue5-15%5-15%20-50%5-15%
Sexual Dysfunction Reported to be low; no significant difference from placebo in one study[2][4]30-70%30-60%20-40%30-50%
Weight Gain Reported to be low; favorable profile compared to paroxetine[4]5-20%5-15%15-30%10-20%
Dry Mouth Not highlighted as a significant issue5-15%10-20%30-60%10-20%
Dizziness Not highlighted as a significant issue5-15%10-20%20-40%10-20%
Constipation Not highlighted as a significant issue<5%5-10%20-40%5-15%

Disclaimer: The incidence rates for traditional antidepressants are approximate and can vary. Data for this compound is qualitative based on available clinical trial reports.

Experimental Protocols

A comprehensive understanding of the side effect data requires insight into the methodologies used in the clinical trials.

This compound Clinical Trial Methodology (TRIADE Study)

The TRIADE study was a significant Phase IIb/IIIa clinical trial designed to assess the efficacy and safety of this compound. A key feature of this trial was its use of a Sequential Parallel Comparison Design (SPCD) .

Objective: To evaluate the antidepressant efficacy and safety of this compound in patients with Major Depressive Disorder (MDD) who had not responded to at least one prior antidepressant treatment.

Study Design:

  • Sequential Parallel Comparison Design (SPCD): This design is intended to reduce the high placebo response rates often seen in antidepressant trials. It consists of two stages.

    • Stage 1: Patients are randomized to receive either this compound or a placebo for a defined period.

    • Stage 2: Placebo non-responders from Stage 1 are then re-randomized to receive either this compound or a placebo for a second treatment period. This enriches the study population in the second stage with patients less likely to respond to placebo.

  • Blinding: The study was double-blind, meaning neither the patients nor the investigators knew who was receiving the active drug or the placebo.

  • Control: The study was placebo-controlled. An active comparator arm (paroxetine) was also included, which provided a benchmark for both efficacy and side effects.[4]

Assessment of Side Effects:

  • Treatment-emergent adverse events (TEAEs) were systematically collected at each study visit.

  • While the specific questionnaire used for general side effect inquiry is not detailed in the available literature, it is standard practice in such trials to use instruments like the Systematic Assessment for Treatment Emergent Events (SAFTEE) or the Udvalg for Kliniske Undersøgelser (UKU) Side Effect Rating Scale .

  • Specific to common antidepressant side effects, the Derogatis Interview for Sexual Functioning - Self-Report (DISF-SR) was used to assess sexual dysfunction.[2]

  • Weight was monitored throughout the trial.

Standard Protocol for Adverse Event Assessment in Antidepressant Trials

Modern antidepressant clinical trials adhere to rigorous protocols for the assessment of adverse events to ensure patient safety and to provide a comprehensive understanding of a drug's tolerability.

Key Components:

  • Systematic Inquiry: Investigators use structured questionnaires and checklists, such as the SAFTEE or UKU, at each study visit to systematically inquire about a wide range of potential adverse events, rather than relying solely on spontaneous patient reports.

  • Severity and Causality Assessment: For each reported adverse event, the investigator assesses its severity (e.g., mild, moderate, severe) and the likelihood of its relationship to the study drug (e.g., not related, possibly related, probably related, definitely related).

  • Standardized Terminology: Adverse events are coded using a standardized medical dictionary, most commonly the Medical Dictionary for Regulatory Activities (MedDRA) , to ensure consistency in reporting across different studies and drugs.

  • Specific Scales: Validated rating scales are often used to quantify the severity of specific side effects, such as the Arizona Sexual Experiences Scale (ASEX) for sexual dysfunction or the Barnes Akathisia Rating Scale (BARS) for akathisia.

  • Vital Signs and Laboratory Tests: Regular monitoring of vital signs (blood pressure, heart rate) and laboratory tests (blood chemistry, liver function) is conducted to detect any physiological changes.

Signaling Pathways and Experimental Workflows

Signaling Pathways of Antidepressants

The following diagrams illustrate the primary mechanisms of action of this compound and traditional antidepressants.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Serotonin Serotonin Norepinephrine Norepinephrine Dopamine Dopamine Postsynaptic Receptors Postsynaptic Receptors Serotonin->Postsynaptic Receptors Norepinephrine->Postsynaptic Receptors Dopamine->Postsynaptic Receptors

Caption: Mechanism of Action of this compound.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SSRI SSRI SERT SERT SSRI->SERT Inhibits SNRI SNRI SNRI->SERT Inhibits NET NET SNRI->NET Inhibits TCA TCA TCA->SERT Inhibits TCA->NET Inhibits MAOI MAOI MAO MAO MAOI->MAO Inhibits Serotonin Serotonin Norepinephrine Norepinephrine Postsynaptic Receptors Postsynaptic Receptors Serotonin->Postsynaptic Receptors Norepinephrine->Postsynaptic Receptors

Caption: Mechanism of Action of Traditional Antidepressants.

Experimental Workflow for an Antidepressant Clinical Trial

The following diagram outlines a typical workflow for a clinical trial evaluating a new antidepressant.

cluster_assessments Assessments During Treatment Screening Screening Baseline Assessment Baseline Assessment Screening->Baseline Assessment Eligible Patients Randomization Randomization Baseline Assessment->Randomization Treatment Period Treatment Period Randomization->Treatment Period Assignment to Drug or Placebo Follow-up Follow-up Treatment Period->Follow-up End of Treatment Efficacy Measures (e.g., MADRS, HAMD-17) Efficacy Measures (e.g., MADRS, HAMD-17) Treatment Period->Efficacy Measures (e.g., MADRS, HAMD-17) Safety & Tolerability (Adverse Events, Vitals, Labs) Safety & Tolerability (Adverse Events, Vitals, Labs) Treatment Period->Safety & Tolerability (Adverse Events, Vitals, Labs) Specific Side Effect Scales (e.g., DISF-SR) Specific Side Effect Scales (e.g., DISF-SR) Treatment Period->Specific Side Effect Scales (e.g., DISF-SR) Data Analysis Data Analysis Follow-up->Data Analysis Results Reporting Results Reporting Data Analysis->Results Reporting

References

Comparative Metabolic Stability of Amitifadine and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the metabolic profiles of the triple reuptake inhibitor Amitifadine and its structural analogues, Bicifadine and Centanafadine, reveals key differences in their stability and enzymatic pathways. This guide provides a comparative overview of their metabolic characteristics, supported by available experimental data, to inform drug development professionals and researchers in the field of neuropsychopharmacology.

This compound (also known as EB-1010 or DOV-21,947), a promising antidepressant candidate, and its analogues, Bicifadine and Centanafadine, are all serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs). Their efficacy and safety profiles are significantly influenced by their metabolic stability. Understanding how these structurally similar compounds are processed in the body is crucial for predicting their pharmacokinetic behavior and potential for drug-drug interactions.

Executive Summary of Metabolic Stability

A review of preclinical data indicates that this compound is characterized by its relatively slow metabolism. In contrast, Bicifadine undergoes more rapid and extensive metabolic breakdown. Centanafadine also undergoes significant metabolism, with a comparatively moderate elimination half-life. The primary metabolic pathway for all three compounds involves oxidation, often leading to the formation of a lactam metabolite. Key enzymes involved include monoamine oxidase (MAO) and various cytochrome P450 (CYP) isoforms.

Comparative In Vitro Metabolic Stability Data

While direct head-to-head comparative studies with complete quantitative data are limited in the public domain, the available information allows for a qualitative and semi-quantitative comparison of the metabolic stability of this compound and its analogues.

CompoundTest SystemKey Metabolic EnzymesMajor Metabolite(s)In Vitro Half-life (t1/2)Intrinsic Clearance (Clint)
This compound Human Hepatocytes, Human Liver MicrosomesMAO-A, possible CYP isoform(s)EB-1010 (lactam)Slowly metabolized[1][2]Data not publicly available
Bicifadine Human PlasmaNot specifiedM3 (acid), M9 (lactam acid), M12 (lactam)~1.6 hours (in vivo, plasma)[3][4][5]Data not publicly available
Centanafadine In vitro studiesMAO-AEB-10601~4 hours (in vivo)[6]Data not publicly available

Note: The half-life data for Bicifadine and Centanafadine are from in vivo studies and are provided here as an indicator of their relative metabolic stability. Direct in vitro comparative data (t1/2 and Clint) in human liver microsomes or hepatocytes would provide a more precise comparison.

Detailed Experimental Protocols

The metabolic stability of these compounds is typically assessed using standard in vitro assays. The general methodologies are outlined below.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is a common method to evaluate the intrinsic clearance of a compound, primarily mediated by CYP enzymes.

Protocol:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing human liver microsomes (typically 0.2-0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: The test compound (e.g., this compound, Bicifadine, or Centanafadine) is added to the mixture. The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.

  • Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).

Metabolic Pathways and Visualization

The metabolism of this compound and its analogues primarily involves oxidative pathways.

This compound Metabolism

This compound is metabolized to its major metabolite, the lactam EB-10101. This conversion is mediated by monoamine oxidase A (MAO-A) and likely a cytochrome P450 (CYP) isoform.[1][2] this compound has also been shown to be a moderate inhibitor of CYP2D6, CYP3A4, CYP2C9, and CYP2C19, and a potent inhibitor of CYP2B6.[1][2]

Bicifadine Metabolism

Bicifadine is extensively metabolized, with unchanged drug representing a small fraction of the circulating drug equivalents.[3][4][5] The main metabolites identified in human plasma are the lactam (M12), the acid (M3), and the lactam acid (M9).[3][4][5]

Centanafadine Metabolism

In vitro studies have demonstrated that Centanafadine is metabolized by MAO-A to form its major metabolite, EB-10601.[6]

Below are diagrams illustrating the general experimental workflow for assessing metabolic stability and the metabolic pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis HLM Human Liver Microsomes Incubation_Mixture Incubation Mixture HLM->Incubation_Mixture Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation_Mixture Test_Compound Test Compound (this compound or Analogue) Test_Compound->Incubation_Mixture Incubation Incubation at 37°C (Time Points: 0, 5, 15, 30, 60 min) Incubation_Mixture->Incubation Add NADPH NADPH NADPH (Cofactor) Termination Reaction Termination (Acetonitrile) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation LC_MS LC-MS/MS Analysis Centrifugation->LC_MS Data_Analysis Data Analysis (t1/2, Clint) LC_MS->Data_Analysis

Experimental Workflow for In Vitro Metabolic Stability Assay

Amitifadine_Metabolism This compound This compound Metabolite EB-1010 (Lactam Metabolite) This compound->Metabolite Oxidation Enzymes MAO-A & Possible CYP Isoform Enzymes->this compound

Metabolic Pathway of this compound

Conclusion

The metabolic stability of this compound and its analogues is a critical determinant of their pharmacokinetic profiles. This compound's slower metabolism suggests the potential for a longer duration of action and less frequent dosing compared to the more rapidly metabolized Bicifadine. The metabolic pathway of Centanafadine, primarily driven by MAO-A, is also a key factor in its clinical profile. Further head-to-head in vitro studies providing quantitative t1/2 and Clint values are warranted to enable a more precise comparative assessment and to refine in silico models for predicting the metabolic fate of novel triple reuptake inhibitors. This information is invaluable for guiding the design and selection of future antidepressant candidates with optimized metabolic properties.

References

Amitifadine's Preclinical Efficacy in Treatment-Resistant Depression Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Amitifadine, a triple reuptake inhibitor, with standard of care antidepressants in models of treatment-resistant depression (TRD). The information is supported by available experimental data and detailed methodologies.

This compound (formerly known as EB-1010 or DOV-21,947) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), designed to offer a broader spectrum of antidepressant activity compared to traditional antidepressants. The rationale behind its development was to address the significant number of patients who do not respond adequately to first-line treatments like selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1][2][3][4] This guide delves into the preclinical evidence for this compound's efficacy, with a focus on how it compares to standard of care in established animal models of depression and TRD.

Comparative Efficacy in Preclinical Models

Preclinical evaluation of antidepressants often relies on behavioral models that mimic aspects of depression in humans. The Forced Swim Test (FST) is a widely used screening tool for potential antidepressant activity, while the Chronic Mild Stress (CMS) model is considered a more robust paradigm for inducing a state analogous to treatment-resistant depression.

Forced Swim Test (FST)

The FST assesses antidepressant efficacy by measuring the duration of immobility in rodents placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.

While direct head-to-head comparative studies with this compound in the FST are not extensively published, available data indicates its activity in this model. This compound has been shown to reduce the duration of immobility in rats with a minimum effective oral dose of 5 mg/kg.[5]

For comparison, standard antidepressants also reduce immobility in the FST. SSRIs, such as fluoxetine, and tricyclic antidepressants (TCAs) that primarily inhibit norepinephrine reuptake, like desipramine, have demonstrated efficacy in this model. However, they can exhibit different behavioral profiles; for instance, fluoxetine tends to increase swimming behavior, whereas desipramine often increases climbing behavior. This suggests different neurochemical pathways may mediate their effects.

Table 1: Comparative Efficacy in the Forced Swim Test (FST)

CompoundClassAnimal ModelKey Finding
This compound SNDRIRatReduces immobility (Minimum Effective Dose: 5 mg/kg, p.o.)[5]
Fluoxetine SSRIRat/MouseGenerally decreases immobility and increases swimming time.[6][7][8]
Desipramine TCA (primarily NET inhibitor)Rat/MouseDecreases immobility and increases climbing time.[9][10][11]
Venlafaxine SNRIMouseShows antidepressant-like effects.[8][12][13]

Note: Direct comparative studies are limited. The data presented is based on individual study findings.

Chronic Mild Stress (CMS) Model

The CMS model is a well-validated animal model of depression that induces a state of anhedonia (loss of pleasure), a core symptom of depression, by exposing rodents to a series of unpredictable, mild stressors over an extended period. This model is often used to study the neurobiology of TRD, as some animals subjected to CMS do not respond to traditional antidepressant treatment.

There is a lack of publicly available data on the efficacy of this compound specifically within a CMS model designed to reflect treatment resistance. However, the theoretical advantage of a triple reuptake inhibitor lies in its potential to overcome the neurobiological adaptations that may lead to non-responsiveness to single or dual-acting agents. In CMS models, fluoxetine has been shown to reverse stress-induced behavioral deficits and neurobiological changes, though this effect is often observed after chronic treatment.[14][15][16][17]

Table 2: Efficacy in the Chronic Mild Stress (CMS) Model

CompoundClassAnimal ModelKey Finding
This compound SNDRI-Data not publicly available.
Fluoxetine SSRIRat/MouseChronic treatment can reverse CMS-induced anhedonia and other depressive-like behaviors.[14][15][16][17]

Experimental Protocols

Forced Swim Test (Porsolt Test)

Objective: To assess the antidepressant-like activity of a compound.

Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-30 cm, making it impossible for the animal to escape or touch the bottom.

Procedure:

  • Habituation/Pre-test (Day 1): Animals (rats or mice) are individually placed in the cylinder for a 15-minute session. This session induces a state of behavioral despair in the subsequent test.

  • Drug Administration: The test compound (e.g., this compound, fluoxetine) or vehicle is administered at specified time points before the test session (e.g., 24h, 5h, and 1h prior to the test).

  • Test Session (Day 2): Animals are placed back into the cylinder for a 5-6 minute session. The session is typically video-recorded for later analysis.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements necessary to keep its head above water. Active behaviors like swimming and climbing can also be scored separately.

Endpoint: A statistically significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is considered an antidepressant-like effect.

Chronic Mild Stress (CMS)

Objective: To induce a state of anhedonia and other depressive-like behaviors to model treatment-resistant depression.

Procedure:

  • Baseline Measurement: Before the stress period, animals' baseline sucrose preference is determined. This is a measure of anhedonia.

  • Stress Regimen: For a period of several weeks (typically 4-8 weeks), animals are subjected to a variety of mild, unpredictable stressors. These can include:

    • Stroboscopic lighting

    • Tilted cage (45°)

    • Food or water deprivation

    • Reversed light/dark cycle

    • Social isolation or crowding

    • Damp bedding

    • Exposure to an empty water bottle

  • Sucrose Preference Test: Periodically during and after the stress regimen, the animals' preference for a sweetened solution over plain water is measured. A significant decrease in sucrose preference in the stressed group compared to a non-stressed control group indicates the induction of anhedonia.

  • Drug Treatment: Following the induction of the depressive-like state, animals are treated with the test compound (e.g., this compound) or a standard antidepressant (e.g., fluoxetine) for a chronic period (e.g., 2-4 weeks).

  • Behavioral Assessment: The sucrose preference test and other behavioral tests (e.g., open field test for locomotor activity, forced swim test) are conducted to assess the reversal of the depressive-like phenotype.

Endpoint: A significant reversal of the stress-induced decrease in sucrose preference in the drug-treated group compared to the vehicle-treated stressed group indicates antidepressant efficacy.

Signaling Pathways and Mechanism of Action

This compound's mechanism of action as a triple reuptake inhibitor suggests a broad impact on monoaminergic signaling pathways. By blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), it increases the synaptic availability of these neurotransmitters.

Triple_Reuptake_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Serotonin_vesicle 5-HT Vesicle Serotonin 5-HT Serotonin_vesicle->Serotonin Norepinephrine_vesicle NE Vesicle Norepinephrine NE Norepinephrine_vesicle->Norepinephrine Dopamine_vesicle DA Vesicle Dopamine DA Dopamine_vesicle->Dopamine Serotonin->SERT Serotonin_Receptor 5-HT Receptors Serotonin->Serotonin_Receptor Norepinephrine->NET Reuptake Norepinephrine_Receptor NE Receptors Norepinephrine->Norepinephrine_Receptor Dopamine->DAT Reuptake Dopamine_Receptor DA Receptors Dopamine->Dopamine_Receptor Downstream_Signaling Downstream Signaling (e.g., cAMP, CaMKII) Serotonin_Receptor->Downstream_Signaling Norepinephrine_Receptor->Downstream_Signaling Dopamine_Receptor->Downstream_Signaling Therapeutic_Effects Therapeutic Effects (e.g., Antidepressant, Anxiolytic) Downstream_Signaling->Therapeutic_Effects

This compound's Mechanism of Action

The simultaneous enhancement of all three monoamine systems is hypothesized to lead to a more robust and potentially faster-acting antidepressant effect compared to agents that target only one or two of these neurotransmitter systems.[1][2][3][4] The downstream signaling cascades activated by these receptors are complex and involve multiple pathways, including those mediated by cyclic AMP (cAMP) and calcium/calmodulin-dependent protein kinase II (CaMKII), ultimately leading to changes in gene expression and neuroplasticity that are thought to underlie the therapeutic effects of antidepressants.[1][18]

The involvement of dopamine, in particular, is thought to be crucial for addressing symptoms of anhedonia and motivational deficits that are often resistant to treatment with SSRIs or SNRIs.[6][14][19]

Experimental Workflow for Preclinical Antidepressant Screening

The general workflow for screening a novel compound like this compound for antidepressant potential in a model of treatment resistance is a multi-step process.

Experimental_Workflow cluster_model_induction Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Stress_Induction Chronic Mild Stress (CMS) (4-8 weeks) Behavioral_Phenotyping Behavioral Phenotyping (e.g., Sucrose Preference Test) Stress_Induction->Behavioral_Phenotyping Treatment_Groups Treatment Groups: - Vehicle - this compound - Standard of Care (e.g., Fluoxetine) Behavioral_Phenotyping->Treatment_Groups Chronic_Dosing Chronic Dosing (2-4 weeks) Treatment_Groups->Chronic_Dosing Behavioral_Tests Behavioral Tests: - Sucrose Preference Test - Forced Swim Test - Open Field Test Chronic_Dosing->Behavioral_Tests Neurochemical_Analysis Neurochemical Analysis (e.g., Monoamine Levels) Behavioral_Tests->Neurochemical_Analysis Molecular_Analysis Molecular Analysis (e.g., Gene Expression) Neurochemical_Analysis->Molecular_Analysis

Preclinical TRD Model Workflow

Conclusion

This compound, as a triple reuptake inhibitor, holds theoretical promise for the treatment of depression, particularly in patient populations that are resistant to standard therapies. Preclinical data in the Forced Swim Test demonstrates its antidepressant-like activity. However, a comprehensive understanding of its comparative efficacy, especially in validated models of treatment-resistant depression like the Chronic Mild Stress model, is limited by the lack of publicly available head-to-head studies. The broader neurochemical profile of this compound, by targeting dopamine in addition to serotonin and norepinephrine, suggests a potential advantage in addressing a wider range of depressive symptoms, including anhedonia. Further preclinical and clinical research would be necessary to fully elucidate its therapeutic potential in comparison to standard of care antidepressants.

References

The Role of Dopamine Reuptake in Amitifadine's Therapeutic Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Amitifadine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), with other established antidepressants, focusing on the role of dopamine reuptake in its potential therapeutic effects. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of novel antidepressants.

Introduction

This compound (formerly DOV-21,947 or EB-1010) is a triple reuptake inhibitor that modulates the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Its unique pharmacological profile, with a distinct affinity for the dopamine transporter (DAT), suggests a potential for broader efficacy in treating major depressive disorder (MDD), particularly in addressing symptoms like anhedonia, which are linked to dopaminergic dysfunction. This guide evaluates the significance of this compound's dopamine reuptake inhibition by comparing its in vitro and in vivo pharmacological data with those of other antidepressants with varying mechanisms of action.

Comparative Pharmacological Data

The therapeutic potential of a reuptake inhibitor is largely determined by its affinity (Ki) and potency (IC50) for its target transporters. The following tables summarize the available data for this compound and selected comparator antidepressants.

DrugSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Selectivity Ratio (SERT:NET:DAT)
This compound 99262213~1:2.6:2.2
Bupropion 45,0001,4002,800~16:0.5:1
Sertraline ~0.29~420~25~1:1448:86
Venlafaxine 822,4807,647~1:30:93
Table 1: In Vitro Binding Affinities (Ki) for Monoamine Transporters. A lower Ki value indicates a higher binding affinity.
Drug5-HT Uptake IC50 (nM)NE Uptake IC50 (nM)DA Uptake IC50 (nM)
This compound 122396
Bupropion >10,000~3,715~305
Sertraline ~0.29~420~25
Venlafaxine PotentModerateWeak
Table 2: In Vitro Reuptake Inhibition Potency (IC50). A lower IC50 value indicates greater potency in inhibiting neurotransmitter reuptake.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacological data. Below are representative protocols for key experiments used to characterize dopamine reuptake inhibitors.

In Vitro Dopamine Transporter (DAT) Binding Assay

This assay determines the binding affinity (Ki) of a compound for the dopamine transporter.

1. Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

  • Radioligand: [3H]WIN 35,428 (a cocaine analog that binds to DAT).

  • Non-specific binding agent: 10 µM benztropine or 30 µM cocaine.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

2. Procedure:

  • Incubate the hDAT-expressing cell membranes with the [3H]WIN 35,428 radioligand and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, a parallel set of incubations is performed in the presence of an excess of the non-specific binding agent.

  • Incubate at 4°C for 2-3 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

In Vivo Microdialysis for Extracellular Dopamine Measurement

This technique allows for the in vivo measurement of extracellular dopamine levels in specific brain regions of awake, freely moving animals.

1. Materials:

  • Microdialysis probes (e.g., concentric or linear).

  • Stereotaxic apparatus for surgical implantation.

  • Anesthesia (e.g., isoflurane or ketamine/xylazine).

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • Syringe pump for controlled perfusion rate.

  • Fraction collector to collect dialysate samples.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

2. Procedure:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting a specific brain region rich in dopaminergic innervation, such as the nucleus accumbens or striatum. Allow the animal to recover from surgery for a designated period.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Sample Collection: After a stabilization period to allow for equilibration, collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

  • Drug Administration: Administer the test compound (e.g., this compound) via an appropriate route (e.g., intraperitoneal or subcutaneous injection) and continue collecting dialysate samples to measure changes in extracellular dopamine levels.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine content using HPLC-ECD.

3. Data Analysis:

  • Quantify the dopamine concentration in each dialysate sample by comparing the peak height or area to a standard curve.

  • Express the post-drug dopamine levels as a percentage of the baseline levels (the average of several samples collected before drug administration).

  • Analyze the data statistically to determine the significance of any drug-induced changes in extracellular dopamine.

Visualizing the Mechanism of Action

To better understand the role of dopamine reuptake in the therapeutic action of this compound, the following diagrams illustrate key concepts.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction

Dopamine Signaling at the Synapse

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_membranes Prepare hDAT-expressing cell membranes incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_radioligand Prepare [3H]WIN 35,428 (Radioligand) prep_radioligand->incubation prep_compounds Prepare test compounds (e.g., this compound) prep_compounds->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration measurement Measure radioactivity (Scintillation Counting) filtration->measurement calc_ic50 Calculate IC50 measurement->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Workflow for In Vitro DAT Binding Assay

Amitifadine_Action_Logic This compound This compound Administration DAT_Inhibition Inhibition of Dopamine Transporter (DAT) This compound->DAT_Inhibition Increased_DA Increased Synaptic Dopamine Concentration DAT_Inhibition->Increased_DA Receptor_Activation Enhanced Dopamine Receptor Activation Increased_DA->Receptor_Activation Therapeutic_Effect Potential Therapeutic Effect (e.g., anhedonia improvement) Receptor_Activation->Therapeutic_Effect

Logical Flow of this compound's Dopaminergic Action

Discussion and Conclusion

The data presented in this guide highlight the distinct pharmacological profile of this compound as a triple reuptake inhibitor with significant affinity for the dopamine transporter. Compared to selective serotonin reuptake inhibitors (SSRIs) like sertraline and serotonin-norepinephrine reuptake inhibitors (SNRIs) like venlafaxine, this compound's more balanced and potent inhibition of all three monoamine transporters, particularly its action on DAT, may offer a broader spectrum of antidepressant activity.

Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI), also targets DAT, but its affinity for DAT is weaker compared to its affinity for the norepinephrine transporter (NET). In contrast, this compound exhibits a more comparable affinity for both DAT and NET. This balanced profile could potentially lead to a more robust and sustained increase in synaptic dopamine levels, which may be beneficial for patients with prominent symptoms of anhedonia and motivational deficits.

While early clinical trials showed promising results for this compound, a later Phase IIb/IIIa trial did not demonstrate superiority over placebo, with the suggestion that the dosage may have been too low. Further clinical investigation with optimized dosing regimens is necessary to fully elucidate the therapeutic potential of this compound and the contribution of its dopamine reuptake inhibiting properties.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Amitifadine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of investigational compounds like Amitifadine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents the release of pharmacologically active and potentially hazardous substances into the ecosystem. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, aligning with regulatory standards and best practices in chemical waste management.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is imperative to avoid environmental release[1]. Before handling this compound, personnel must be familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should occur in a well-ventilated area[2].

Key Hazard Statements:

  • H302: Harmful if swallowed[1].

  • H410: Very toxic to aquatic life with long lasting effects[1].

Segregation and Waste Collection

Proper segregation of chemical waste is the first step in compliant disposal.

  • Designated Waste Container: All solid and liquid waste containing this compound must be collected in a clearly labeled, dedicated hazardous waste container. The container should be appropriate for chemical waste, with a secure lid to prevent spills and volatilization.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the accumulation start date.

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. Strong acids/alkalis and strong oxidizing/reducing agents are incompatible with this compound[1][2].

Step-by-Step Disposal Protocol

The following procedures are mandatory for the disposal of this compound and associated materials.

For Pure Compound (Solid Waste):

  • Carefully collect any residual this compound powder using appropriate tools (e.g., spatula, brush).

  • Place the collected powder directly into the designated hazardous waste container.

  • Decontaminate any surfaces that came into contact with the powder using a suitable solvent (e.g., ethanol, methanol) and collect the cleaning materials as hazardous waste.

For Solutions Containing this compound (Liquid Waste):

  • Do not pour any liquid containing this compound down the drain. This is strictly prohibited due to its high aquatic toxicity[1][3].

  • Carefully transfer the liquid waste into the designated hazardous waste container. Use a funnel to prevent spills.

  • Rinse any empty containers that held this compound solutions with a small amount of a suitable solvent. Add the rinsate to the hazardous waste container to ensure all residual compound is captured.

For Contaminated Materials (Solid Waste):

  • All materials that have come into contact with this compound, such as pipette tips, gloves, weigh boats, and contaminated bench paper, must be considered hazardous waste.

  • Place all contaminated solid materials into the designated hazardous waste container.

Storage and Final Disposal

  • Interim Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. This compound waste must be sent to an approved waste disposal plant, where it will likely be incinerated at a permitted treatment facility[1][4][5]. Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₁Cl₂N[1]
Molecular Weight 228.118 g/mol [1]
CAS Number 410074-73-6[1]
GHS Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]
IC₅₀ (5-HT uptake) 12 nM[6][7]
IC₅₀ (NE uptake) 23 nM[6][7]
IC₅₀ (DA uptake) 96 nM[6][7]
Storage (Powder) -20°C[1]
Storage (in Solvent) -80°C[1]

Experimental Workflow for Proper Disposal

The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below. This workflow ensures that all forms of this compound waste are handled in a safe and compliant manner.

Start Start: this compound Waste Generated Identify Identify Waste Type Start->Identify Solid Solid Waste (Pure compound, contaminated labware) Identify->Solid Solid Liquid Liquid Waste (Solutions containing this compound) Identify->Liquid Liquid CollectSolid Collect in Designated Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in Designated Hazardous Waste Container (No drain disposal) Liquid->CollectLiquid Label Label Container: 'Hazardous Waste - this compound' CollectSolid->Label CollectLiquid->Label Store Store Securely in Satellite Accumulation Area Label->Store Arrange Arrange for Professional Disposal (Approved Waste Hauler) Store->Arrange End End: Compliant Disposal Arrange->End

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amitifadine
Reactant of Route 2
Amitifadine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.